Product packaging for Methyl 5-(1H-indazol-1-yl)-3-oxopentanoate(Cat. No.:CAS No. 1229627-06-8)

Methyl 5-(1H-indazol-1-yl)-3-oxopentanoate

Cat. No.: B1394218
CAS No.: 1229627-06-8
M. Wt: 246.26 g/mol
InChI Key: UFYZPWVXVACJGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Methyl 5-(1H-indazol-1-yl)-3-oxopentanoate is a chemical compound designed for research and development applications. Indazole derivatives are recognized as privileged structures in medicinal chemistry due to their diverse biological activities and presence in pharmacologically active compounds . Research into similar indazole-based compounds has shown their potential as scaffolds for developing agents against parasitic diseases like Chagas disease , as well as their investigation as inhibitors for various biological targets such as arginine methyl transferases and ALK5 receptors . The structure of this compound, which combines an indazole ring with a 3-oxopentanoate chain, may be of interest for further exploration in these and other therapeutic areas. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H14N2O3 B1394218 Methyl 5-(1H-indazol-1-yl)-3-oxopentanoate CAS No. 1229627-06-8

Properties

IUPAC Name

methyl 5-indazol-1-yl-3-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c1-18-13(17)8-11(16)6-7-15-12-5-3-2-4-10(12)9-14-15/h2-5,9H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFYZPWVXVACJGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(=O)CCN1C2=CC=CC=C2C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Methyl 5-(1H-indazol-1-yl)-3-oxopentanoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of Methyl 5-(1H-indazol-1-yl)-3-oxopentanoate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into its chemical properties, a plausible synthetic route, and potential therapeutic applications based on the known bioactivities of related indazole-containing molecules.

Chemical and Physical Properties

PropertyValueSource
CAS Number 1229627-06-8[1]
Molecular Formula C₁₃H₁₄N₂O₃[1]
Molecular Weight 246.26 g/mol [1]
Appearance Likely a solid or oil-
Solubility Expected to be soluble in common organic solvents like DMSO, DMF, and alcohols-
Stability Stable under standard laboratory conditions; may be sensitive to strong acids, bases, and reducing agents-

Plausible Synthetic Methodology

A detailed experimental protocol for the synthesis of this compound is not currently described in peer-reviewed literature. However, a plausible and efficient synthetic route can be proposed based on established organic chemistry principles. The key transformation involves the N-alkylation of the indazole ring with a suitable electrophile derived from a 5-carbon keto-ester precursor.

Proposed Retrosynthetic Analysis:

A logical disconnection approach suggests that the target molecule can be synthesized from 1H-indazole and a reactive derivative of methyl 3-oxopentanoate.

Retrosynthesis target This compound intermediates 1H-Indazole + Methyl 5-halo-3-oxopentanoate target->intermediates N-Alkylation

Caption: Retrosynthetic analysis of the target molecule.

Experimental Protocol: N-Alkylation of 1H-Indazole

This proposed protocol outlines a general procedure for the synthesis of this compound.

Materials:

  • 1H-Indazole

  • Methyl 5-bromo-3-oxopentanoate (or other suitable leaving group)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH) as a base

  • Anhydrous N,N-dimethylformamide (DMF) or Acetonitrile (MeCN) as solvent

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of 1H-indazole (1.0 eq) in anhydrous DMF, add a suitable base such as potassium carbonate (1.5 eq). Stir the mixture at room temperature for 30 minutes to facilitate the deprotonation of the indazole nitrogen.

  • Alkylation: Add a solution of Methyl 5-bromo-3-oxopentanoate (1.2 eq) in anhydrous DMF dropwise to the reaction mixture.

  • Reaction Monitoring: The reaction is stirred at room temperature or gently heated (e.g., to 50-60 °C) and monitored by thin-layer chromatography (TLC) until the starting material (1H-indazole) is consumed.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and quenched with water. The aqueous layer is extracted three times with ethyl acetate.

  • Purification: The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, followed by brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Chromatography: The crude product is purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.

  • Characterization: The structure and purity of the final product would be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

SynthesisWorkflow start 1. Deprotonation of 1H-Indazole alkylation 2. N-Alkylation with Methyl 5-bromo-3-oxopentanoate start->alkylation monitoring 3. Reaction Monitoring (TLC) alkylation->monitoring workup 4. Aqueous Work-up and Extraction monitoring->workup purification 5. Chromatographic Purification workup->purification characterization 6. Spectroscopic Characterization purification->characterization

Caption: Proposed workflow for the synthesis of the target compound.

Potential Biological and Pharmacological Significance

While no specific biological data for this compound has been reported, the indazole scaffold is a well-established "privileged structure" in medicinal chemistry. Compounds containing this moiety have been shown to exhibit a wide range of biological activities.

Potential Therapeutic Areas:

Based on the activities of other indazole derivatives, this compound could be investigated for its potential as:

  • Anti-cancer Agent: Many indazole-containing compounds are known to inhibit various protein kinases involved in cancer cell proliferation and survival.

  • Anti-inflammatory Agent: Indazole derivatives have been explored as inhibitors of enzymes such as cyclooxygenase (COX) and as modulators of inflammatory signaling pathways.

  • Analgesic: Certain indazoles have shown promise in the development of novel pain management therapies.

  • Antimicrobial Agent: The indazole nucleus has been incorporated into molecules with antibacterial and antifungal properties.

Hypothetical Mechanism of Action:

A common mechanism of action for many bioactive indazole derivatives involves the inhibition of protein kinases. The indazole ring can act as a hinge-binding motif, interacting with the ATP-binding pocket of these enzymes. The substituents on the indazole core, in this case, the 3-oxopentanoate chain, would play a crucial role in determining the selectivity and potency of the compound for a specific kinase target.

LogicalRelationship Compound This compound Target Potential Biological Target (e.g., Protein Kinase) Compound->Target Interaction Binding Binding to Active Site Target->Binding Inhibition Enzyme Inhibition Binding->Inhibition Pathway Modulation of Signaling Pathway Inhibition->Pathway Response Cellular Response (e.g., Apoptosis, Anti-inflammatory effect) Pathway->Response

Caption: Logical relationship of a potential mechanism of action.

Future Research Directions

The lack of published data on this compound presents a clear opportunity for further investigation. Future research efforts could focus on:

  • Definitive Synthesis and Characterization: The development and validation of a robust synthetic protocol followed by complete spectroscopic characterization.

  • In Vitro Biological Screening: Screening the compound against a panel of relevant biological targets, such as a kinase panel, to identify potential therapeutic applications.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the molecule to understand how structural modifications impact its biological activity.

  • Computational Modeling: Employing molecular docking and other computational techniques to predict potential biological targets and guide the design of more potent derivatives.

References

Structure Elucidation of Methyl 5-(1H-indazol-1-yl)-3-oxopentanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-(1H-indazol-1-yl)-3-oxopentanoate is a functionalized indazole derivative of interest in medicinal chemistry and drug discovery due to the prevalence of the indazole scaffold in pharmacologically active molecules. This technical guide provides a comprehensive overview of the structural elucidation of this compound. Given the limited availability of published experimental data, this document outlines a proposed synthetic pathway and predicted analytical data based on established spectroscopic principles. It further details the requisite experimental protocols for its synthesis and characterization, serving as a foundational resource for researchers working with this or structurally related molecules.

Proposed Synthesis and Structural Overview

The synthesis of this compound can be hypothetically achieved via a Claisen-type condensation reaction. The proposed synthetic route involves the N-alkylation of indazole followed by condensation with methyl acetoacetate. This approach is a standard method for forming β-keto esters.

Synthetic_Pathway indazole 1H-Indazole reagent1 1,2-Dibromoethane Base (e.g., K2CO3) Solvent (e.g., DMF) indazole->reagent1 intermediate1 1-(2-Bromoethyl)-1H-indazole reagent2 Methyl Acetoacetate Base (e.g., NaH) Solvent (e.g., THF) intermediate1->reagent2 reagent1->intermediate1 product Methyl 5-(1H-indazol-1-yl) -3-oxopentanoate reagent2->product Elucidation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Final Confirmation Synthesis Synthesized Product Purification Column Chromatography Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Purification->NMR MS Mass Spectrometry (HRMS) (Verify Molecular Formula) Purification->MS IR IR Spectroscopy (Identify Functional Groups) Purification->IR Structure Structure Confirmed NMR->Structure MS->Structure IR->Structure

Methyl 5-(1H-indazol-1-yl)-3-oxopentanoate CAS number and properties

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 1229627-06-8

This technical guide provides a comprehensive overview of Methyl 5-(1H-indazol-1-yl)-3-oxopentanoate, a heterocyclic compound of interest to researchers and professionals in drug development. This document outlines its known properties, a putative synthesis protocol, and discusses its potential biological significance based on the activities of related indazole derivatives.

Chemical Properties and Data

While comprehensive experimental data for this compound is not extensively available in public literature, its basic chemical properties have been identified. Further experimental determination of its physical and spectral properties is a key area for future research.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1229627-06-8[1]
Molecular Formula C13H14N2O3[1]
Molecular Weight 246.26 g/mol [1]
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available

Table 2: Spectroscopic Data for this compound (Hypothetical)

TechniqueExpected Peaks
¹H NMR Peaks corresponding to aromatic protons of the indazole ring, methylene protons of the pentanoate chain, and the methyl ester protons.
¹³C NMR Resonances for the carbonyl carbons of the ketone and ester, aromatic carbons of the indazole ring, and aliphatic carbons of the pentanoate chain.
IR Spectroscopy Characteristic absorption bands for C=O (ketone and ester), C-N, and C-H bonds.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight, along with fragmentation patterns characteristic of the indazole and oxopentanoate moieties.

Synthesis and Experimental Protocol

A definitive, experimentally validated synthesis protocol for this compound is not currently published. However, based on established synthetic methodologies for indazole derivatives and related compounds, a plausible synthetic route can be proposed. One potential approach involves the N-alkylation of indazole with a suitable electrophile derived from a 3-oxopentanoate precursor.

Putative Synthesis of this compound

A potential synthetic pathway could involve the reaction of 1H-indazole with a methyl 5-halo-3-oxopentanoate. This reaction would likely proceed via nucleophilic substitution, where the nitrogen of the indazole ring attacks the electrophilic carbon of the pentanoate derivative.

Reaction Scheme:

1H-Indazole + Methyl 5-halo-3-oxopentanoate → this compound + Halide salt

Experimental Protocol (Hypothetical):

  • Preparation of Reactants: 1H-indazole and a suitable methyl 5-halo-3-oxopentanoate (e.g., methyl 5-bromo-3-oxopentanoate) are required as starting materials.

  • Reaction Setup: To a solution of 1H-indazole in a suitable aprotic solvent (e.g., dimethylformamide or acetonitrile), a base (e.g., potassium carbonate or sodium hydride) is added to deprotonate the indazole.

  • Alkylation: The methyl 5-halo-3-oxopentanoate is added dropwise to the reaction mixture at room temperature. The reaction is then stirred for a specified period, potentially with heating, while being monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired this compound.

Below is a conceptual workflow for the proposed synthesis.

G Conceptual Synthesis Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up and Purification cluster_product Final Product start1 1H-Indazole dissolve Dissolve 1H-Indazole in Aprotic Solvent start1->dissolve start2 Methyl 5-halo-3-oxopentanoate add_alkylating Add Methyl 5-halo-3-oxopentanoate start2->add_alkylating add_base Add Base (e.g., K2CO3) dissolve->add_base add_base->add_alkylating stir Stir and Monitor by TLC add_alkylating->stir quench Quench with Water stir->quench extract Extract with Organic Solvent quench->extract purify Purify by Column Chromatography extract->purify product This compound purify->product

Caption: Conceptual workflow for the synthesis of this compound.

Biological Activity and Potential Applications

While the specific biological activity of this compound has not been reported, the indazole scaffold is a well-established pharmacophore present in numerous biologically active compounds.[2][3][4][5][6] Indazole derivatives have demonstrated a wide range of pharmacological activities, including but not limited to:

  • Anticancer Activity: Many indazole-containing molecules have been investigated as potent anticancer agents, often targeting various kinases.[2][3][5]

  • Anti-inflammatory Effects: Certain indazole derivatives have shown promise as anti-inflammatory agents.[4][6]

  • Antimicrobial Properties: The indazole nucleus is found in compounds with activity against bacteria, fungi, and protozoa.[4]

Given the prevalence of the indazole moiety in medicinally relevant compounds, this compound represents a molecule of interest for biological screening. The oxopentanoate side chain may influence its pharmacokinetic properties and target interactions. Future research should focus on evaluating its activity in relevant biological assays to determine its potential as a therapeutic agent.

Future Directions

The study of this compound is in its infancy. Key areas for future research include:

  • Development and optimization of a reliable synthetic protocol.

  • Full characterization of its physicochemical and spectroscopic properties.

  • In-depth biological evaluation to explore its potential therapeutic applications.

  • Investigation of its mechanism of action if biological activity is identified.

This technical guide serves as a foundational resource for researchers and drug development professionals interested in this compound. While significant data gaps exist, the information presented provides a solid starting point for further investigation into this promising compound.

References

Molecular weight of Methyl 5-(1H-indazol-1-yl)-3-oxopentanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-(1H-indazol-1-yl)-3-oxopentanoate is a heterocyclic compound featuring an indazole core linked to a methyl oxopentanoate chain. The indazole scaffold is a prominent pharmacophore in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.[1][2][3][4][5] This technical guide provides a summary of the known properties of this compound, a proposed synthetic route, and an overview of the biological significance of the indazole class of molecules.

Compound Data

A summary of the key quantitative data for this compound is presented below.

PropertyValue
Molecular Weight 246.26 g/mol
Molecular Formula C₁₃H₁₄N₂O₃
CAS Number 1229627-06-8

Proposed Experimental Protocol: Synthesis of this compound

While a specific, peer-reviewed synthesis for this compound is not extensively documented in the literature, a plausible route can be proposed based on established methods for the N-alkylation of indazoles.[6][7][8][9] The thermodynamically more stable 1H-indazole tautomer is the predominant form, and its alkylation often leads to a mixture of N1 and N2 substituted products, with conditions tunable to favor the desired N1 isomer.[1][8]

The proposed synthesis involves a two-step process: first, the preparation of a suitable electrophile, Methyl 5-chloro-3-oxopentanoate, followed by the N-alkylation of 1H-indazole.

Step 1: Synthesis of Methyl 5-chloro-3-oxopentanoate (Intermediate)

This procedure is adapted from general methods for the chlorination of β-keto esters.

  • Materials:

    • Methyl 3-oxopentanoate

    • Sulfuryl chloride (SO₂Cl₂)

    • Toluene (anhydrous)

  • Procedure:

    • A solution of Methyl 3-oxopentanoate (1.0 equivalent) in anhydrous toluene is prepared in a round-bottom flask equipped with a magnetic stirrer and an inert atmosphere (e.g., nitrogen or argon).

    • The solution is cooled to 0-5 °C using an ice bath.

    • Sulfuryl chloride (1.0 equivalent) is added dropwise to the cooled solution while maintaining the temperature below 10 °C.

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred overnight.

    • The solvent and any volatile byproducts are removed under reduced pressure to yield crude Methyl 5-chloro-3-oxopentanoate, which can be used in the next step, potentially after purification by vacuum distillation.

Step 2: N-Alkylation of 1H-Indazole

This procedure is based on general protocols for the regioselective N-alkylation of indazoles.

  • Materials:

    • 1H-Indazole

    • Methyl 5-chloro-3-oxopentanoate (from Step 1)

    • Sodium hydride (NaH, 60% dispersion in mineral oil)

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride solution

    • Ethyl acetate

    • Brine

  • Procedure:

    • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF under an inert atmosphere, a solution of 1H-indazole (1.0 equivalent) in anhydrous THF is added dropwise at 0 °C.

    • The mixture is stirred at room temperature for 30 minutes to allow for the formation of the indazole anion.

    • A solution of Methyl 5-chloro-3-oxopentanoate (1.1 equivalents) in anhydrous THF is then added dropwise to the reaction mixture.

    • The reaction is heated to 50 °C and stirred for several hours, with the progress monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction is cooled to 0 °C and cautiously quenched by the slow addition of saturated aqueous ammonium chloride solution.

    • The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by flash column chromatography on silica gel to afford this compound.

Logical Workflow of Proposed Synthesis

G Proposed Synthetic Workflow cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: N-Alkylation Methyl_3_oxopentanoate Methyl 3-oxopentanoate Step1_Reaction Chlorination Methyl_3_oxopentanoate->Step1_Reaction SO2Cl2 SO₂Cl₂ SO2Cl2->Step1_Reaction Methyl_5_chloro_3_oxopentanoate Methyl 5-chloro-3-oxopentanoate Step1_Reaction->Methyl_5_chloro_3_oxopentanoate Step2_Reaction N-Alkylation Methyl_5_chloro_3_oxopentanoate->Step2_Reaction 1H_Indazole 1H-Indazole 1H_Indazole->Step2_Reaction NaH NaH NaH->Step2_Reaction Final_Product This compound Step2_Reaction->Final_Product

Caption: Proposed two-step synthesis of the target compound.

Biological Activity Context

As of the latest literature review, there is no specific published data on the biological activity or signaling pathway involvement of this compound. However, the indazole moiety is a well-established "privileged scaffold" in drug discovery.[1] Derivatives of indazole have been investigated and developed for a wide range of therapeutic applications, including:

  • Oncology: As inhibitors of various kinases.

  • Anti-inflammatory: Through various mechanisms.

  • Antimicrobial: Showing activity against bacteria and fungi.[1]

  • Neurological Disorders: Acting on various central nervous system targets.

Therefore, while the specific biological role of this compound remains to be elucidated, its structural components suggest it may be a candidate for biological screening in various disease models. Further research is required to determine its specific activities and potential therapeutic applications.

References

A Technical Guide to Modern Synthetic Pathways for Novel Indazole Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with applications ranging from oncology to anti-inflammatory and antiviral treatments.[1][2] The bicyclic system, consisting of a fused benzene and pyrazole ring, offers a versatile scaffold for structural modification, enabling fine-tuning of pharmacological properties.[1][3] This technical guide provides an in-depth overview of key modern synthetic strategies for accessing novel indazole compounds. It details experimental protocols for selected high-impact methodologies, presents quantitative data on substrate scope and reaction yields, and visualizes the synthetic workflows for enhanced clarity. The featured pathways include transition-metal-catalyzed C-H activation, copper-catalyzed multicomponent reactions, and metal-free oxidative cyclization, highlighting the diverse and innovative approaches available to researchers in the field.

Core Synthetic Methodologies

The synthesis of the indazole core can be broadly categorized into several key strategies. Classical methods often involve the cyclization of pre-functionalized benzene derivatives. However, recent advancements have focused on more efficient and atom-economical pathways, such as transition-metal-catalyzed C-H functionalization and multicomponent reactions. These modern techniques offer significant advantages, including milder reaction conditions, broader substrate scope, and access to novel substitution patterns.

G cluster_main Key Synthetic Strategies for Indazoles A Transition-Metal Catalyzed A1 Rh/Cu-Catalyzed C-H Amidation A->A1 A2 Pd-Catalyzed Annulation A->A2 B Multicomponent Reactions (MCRs) B1 Cu-Catalyzed Three-Component B->B1 B2 Aryne-Based [3+2] Annulation B->B2 C Metal-Free Pathways C1 Fe-Mediated Oxidative C-N Coupling C->C1 D Photoredox Catalysis D1 Visible-Light Induced N-N Formation D->D1

Fig. 1: Classification of modern indazole synthesis strategies.

Rh(III)/Cu(II)-Cocatalyzed Synthesis of 1H-Indazoles via C-H Amidation

A powerful strategy for the synthesis of 1H-indazoles involves a cooperative rhodium and copper catalytic system. This method utilizes readily available arylimidates and organic azides, proceeding through a Rh(III)-catalyzed C-H activation and C-N bond formation, followed by a Cu-catalyzed intramolecular N-N bond formation.[4] A key advantage of this process is its scalability and the use of molecular oxygen as the terminal oxidant, yielding N₂ and H₂O as benign byproducts.[4]

Experimental Protocol

General Procedure for Rh(III)/Cu(II)-Cocatalyzed Synthesis: To an oven-dried screw-cap tube (13 x 100 mm) equipped with a magnetic stir bar, add arylimidate (0.2 mmol, 1.0 equiv), [Cp*RhCl₂]₂ (3.1 mg, 0.005 mmol, 2.5 mol%), AgSbF₆ (6.9 mg, 0.02 mmol, 10 mol%), and Cu(OAc)₂ (18.2 mg, 0.1 mmol, 50 mol%). The tube is evacuated and backfilled with argon three times. Then, add organic azide (0.3 mmol, 1.5 equiv) and 1,2-dichloroethane (DCE, 1.0 mL) under an argon atmosphere. The tube is sealed and the reaction mixture is stirred vigorously at 80 °C for 20 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate (10 mL) and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired 1H-indazole product.

G start Start Materials: Arylimidate, Organic Azide reaction Reaction: 1. Add reagents to tube 2. Evacuate & backfill with Ar 3. Add azide and solvent (DCE) 4. Heat at 80 °C for 20h start->reaction catalysts Catalysts & Additives: [Cp*RhCl₂]₂, AgSbF₆, Cu(OAc)₂ catalysts->reaction workup Workup: 1. Cool to RT 2. Dilute with EtOAc 3. Filter through Celite reaction->workup purify Purification: Flash Column Chromatography workup->purify product Product: Substituted 1H-Indazole purify->product

Fig. 2: Experimental workflow for Rh/Cu-cocatalyzed 1H-indazole synthesis.
Data Presentation: Substrate Scope

The reaction demonstrates good tolerance for various functional groups on both the arylimidate and the organic azide.

EntryArylimidate Substituent (R¹)Organic Azide (R²-N₃)ProductYield (%)
1HTosyl azide3-Phenyl-1H-indazole85
24-MeTosyl azide5-Methyl-3-phenyl-1H-indazole81
34-OMeTosyl azide5-Methoxy-3-phenyl-1H-indazole76
44-FTosyl azide5-Fluoro-3-phenyl-1H-indazole79
54-ClTosyl azide5-Chloro-3-phenyl-1H-indazole83
64-CF₃Tosyl azide5-(Trifluoromethyl)-3-phenyl-1H-indazole65
7HBenzylsulfonyl azide1-((Benzylsulfonyl)amino)-3-phenyl-1H-indazole72
83-MeTosyl azide6-Methyl-3-phenyl-1H-indazole78

Data adapted from Yu, D.-G.; Glorius, F. et al. J. Am. Chem. Soc. 2013, 135, 8802-8805.

Copper-Catalyzed One-Pot Three-Component Synthesis of 2H-Indazoles

A highly efficient one-pot, three-component reaction for the synthesis of 2H-indazoles has been developed using a copper catalyst.[4][5] This method brings together 2-bromobenzaldehydes, primary amines, and sodium azide to construct the indazole ring system. The copper catalyst is crucial for facilitating the key C-N and N-N bond formations.[4][6] The protocol is valued for its operational simplicity and broad substrate scope.[4]

Experimental Protocol

General Procedure for Copper-Catalyzed Three-Component Synthesis: A pressure tube is charged with CuI (17.4 mg, 0.091 mmol, 10 mol%), 2-bromobenzaldehyde (1.07 mL, 9.13 mmol, 1.0 equiv), sodium azide (1.19 g, 18.26 mmol, 2.0 equiv), and a magnetic stir bar. The tube is sealed, evacuated, and backfilled with argon. Aniline (or another primary amine, 10.96 mmol, 1.2 equiv), N,N,N',N'-tetramethylethylenediamine (TMEDA) (137 µL, 0.913 mmol, 10 mol%), and dimethyl sulfoxide (DMSO) (20 mL) are added via syringe. The reaction mixture is heated to 120 °C and stirred for 12 hours. After cooling to room temperature, the mixture is poured into ethyl acetate (50 mL) and washed with water (3 x 25 mL) and brine (3 x 25 mL). The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography (petroleum ether/EtOAc) to afford the desired 2H-indazole.[6]

G cluster_prep Reaction Setup cluster_react Reaction & Workup A Charge pressure tube with 2-bromobenzaldehyde, NaN₃, CuI B Seal, evacuate, and backfill with Argon A->B C Add primary amine, TMEDA, and DMSO B->C D Heat at 120 °C for 12 hours C->D E Cool, dilute with EtOAc, wash with H₂O & brine D->E F Dry (MgSO₄), filter, and concentrate E->F G Purify via Column Chromatography F->G H 2H-Indazole G->H Final Product

Fig. 3: Step-by-step workflow for Cu-catalyzed 2H-indazole synthesis.
Data Presentation: Substrate Scope

This method is compatible with a wide range of substituted 2-bromobenzaldehydes and primary amines.

Entry2-Bromobenzaldehyde (R¹)Primary Amine (R²)ProductYield (%)
1HAniline2-Phenyl-2H-indazole92
24-ClAniline5-Chloro-2-phenyl-2H-indazole89
34-FAniline5-Fluoro-2-phenyl-2H-indazole85
44-MeAniline5-Methyl-2-phenyl-2H-indazole91
5H4-Methoxyaniline2-(4-Methoxyphenyl)-2H-indazole90
6H4-Chloroaniline2-(4-Chlorophenyl)-2H-indazole88
7HBenzylamine2-Benzyl-2H-indazole82
85-NO₂Aniline6-Nitro-2-phenyl-2H-indazole75

Data adapted from Kumar, M. R.; Lee, S. et al. Org. Lett. 2011, 13, 3542-3545.[4]

Iron-Mediated Metal-Free Synthesis of 1H-Indazoles

An alternative to transition-metal catalysis is the use of inexpensive and environmentally benign iron salts. A notable metal-free approach involves the FeBr₃/O₂ mediated intramolecular C-H amination of arylhydrazones to form 1H-indazoles.[7] This method provides moderate to excellent yields under mild conditions, utilizing molecular oxygen as the ultimate oxidant.[7][8]

Experimental Protocol

General Procedure for Iron-Mediated Synthesis: Arylhydrazone (0.2 mmol, 1.0 equiv) and FeBr₃ (6.0 mg, 0.02 mmol, 10 mol%) are added to a reaction tube. The tube is sealed with a balloon filled with oxygen (O₂). Dichloroethane (DCE, 2.0 mL) is added, and the reaction mixture is stirred at 80 °C for 24 hours. After the reaction is complete (monitored by TLC), the mixture is cooled to room temperature. The solvent is removed under reduced pressure, and the residue is purified directly by flash column chromatography on silica gel (petroleum ether/ethyl acetate) to yield the pure 1H-indazole product.

G A Combine Arylhydrazone and FeBr₃ in tube B Seal with O₂ balloon Add DCE solvent A->B C Stir at 80 °C for 24 hours B->C D Cool to RT and remove solvent C->D E Purify by Column Chromatography D->E F Isolated 1H-Indazole E->F

Fig. 4: Logical flow for Fe-mediated synthesis of 1H-indazoles.
Data Presentation: Substrate Scope

The reaction is tolerant of various substituents on the arylhydrazone precursors.

EntryArylhydrazone R¹Arylhydrazone R²ProductYield (%)
1HPhenyl1,3-Diphenyl-1H-indazole85
24-MePhenyl5-Methyl-1,3-diphenyl-1H-indazole82
34-OMePhenyl5-Methoxy-1,3-diphenyl-1H-indazole78
44-ClPhenyl5-Chloro-1,3-diphenyl-1H-indazole88
5H4-Tolyl1-(p-Tolyl)-3-phenyl-1H-indazole83
6H4-Chlorophenyl1-(4-Chlorophenyl)-3-phenyl-1H-indazole86
7HNaphthyl1-(Naphthalen-1-yl)-3-phenyl-1H-indazole75
84-BrPhenyl5-Bromo-1,3-diphenyl-1H-indazole90

Data adapted from Zhang, T.; Bao, W. J. Org. Chem. 2013, 78, 1317-1322.[7]

Conclusion

The synthesis of novel indazole compounds is a dynamic area of chemical research, driven by their significant potential in drug discovery. The methodologies presented in this guide—ranging from sophisticated dual transition-metal catalysis to efficient multicomponent reactions and greener iron-mediated pathways—showcase the modern synthetic chemist's toolkit. Each pathway offers distinct advantages in terms of substrate scope, reaction conditions, and access to specific indazole isomers (1H- vs. 2H-). For researchers and drug development professionals, a thorough understanding of these diverse synthetic routes is critical for the rational design and efficient production of next-generation indazole-based therapeutics. The continued evolution of these methods promises to further accelerate the discovery of new chemical entities with enhanced potency and novel mechanisms of action.

References

The Indazole Scaffold: A Privileged Core in Drug Discovery with Diverse Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The indazole nucleus, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazole ring, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural features and synthetic tractability have led to the development of a plethora of derivatives exhibiting a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the significant pharmacological potential of indazole derivatives, with a focus on their anticancer, anti-inflammatory, antimicrobial, and neurological properties. Detailed experimental protocols for key biological assays and visual representations of relevant signaling pathways are included to facilitate further research and development in this promising area.

Anticancer Activity: Targeting the Hallmarks of Cancer

Indazole derivatives have demonstrated remarkable potential as anticancer agents, with several compounds already approved for clinical use, such as pazopanib and axitinib.[1] Their mechanisms of action are diverse, often involving the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.

A significant number of indazole-based compounds have been developed as potent kinase inhibitors.[2] Kinases are critical regulators of cellular processes, and their dysregulation is a common feature of many cancers. Pazopanib, for instance, is a multi-targeted tyrosine kinase inhibitor that blocks the activity of Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and other kinases involved in tumor growth and angiogenesis.[3][4]

Beyond kinase inhibition, some indazole derivatives induce apoptosis, a form of programmed cell death, in cancer cells. One reported mechanism involves the upregulation of pro-apoptotic proteins like Bax and cleaved caspase-3, and the downregulation of the anti-apoptotic protein Bcl-2.[3] This disruption of the delicate balance between pro- and anti-apoptotic factors leads to the activation of the intrinsic apoptotic pathway, characterized by decreased mitochondrial membrane potential and increased levels of reactive oxygen species (ROS).[3]

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro antiproliferative activity of selected indazole derivatives against various cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
2f 4T1 (Breast Cancer)0.23 - 1.15[3]
Entrectinib (127) ALK-positive cells0.012
Compound 89 K562 (Leukemia)6.50
Compound 112 CDK80.053
Compounds 116, 117, 118 HT29 (Colon Cancer)0.9 - 6.1
Pazopanib (134) VEGFR-20.030[5]
Compound 1 FGFR10.100[6]
Compounds 15k, 15m HDAC10.0027, 0.0031[7]

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key contributor to the pathogenesis of numerous diseases. Indazole derivatives have shown significant promise as anti-inflammatory agents, with some compounds exhibiting potent inhibitory effects on key inflammatory mediators.[4][8]

One of the primary mechanisms underlying the anti-inflammatory activity of indazoles is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the production of pro-inflammatory prostaglandins.[4] By inhibiting COX-2, these compounds can effectively reduce inflammation and associated pain. Furthermore, some indazole derivatives have been shown to suppress the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β), further contributing to their anti-inflammatory effects.[4]

Quantitative Data on Anti-inflammatory Activity

The table below presents data on the anti-inflammatory activity of representative indazole derivatives.

CompoundAssayMeasurementResultReference
Indazole Carrageenan-induced paw edema (100 mg/kg)% Inhibition at 5h61.03%[4]
5-Aminoindazole Carrageenan-induced paw edema (100 mg/kg)% Inhibition at 5h83.09%[4]
Indazole COX-2 InhibitionIC50 (µM)23.42[4]
5-Aminoindazole COX-2 InhibitionIC50 (µM)12.32[4]
Compound 1a Carrageenan-induced paw edema (30 mg/kg)Inhibition of edemaComparable to Etoricoxib[9]

Antimicrobial Activity: Combating Pathogenic Microbes

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Indazole derivatives have demonstrated a broad spectrum of antimicrobial activity against various bacterial and fungal strains.[1][10]

The antibacterial activity of some indazoles is attributed to their ability to inhibit essential bacterial enzymes, such as DNA gyrase, which is crucial for DNA replication and repair.[11] By targeting these vital cellular processes, these compounds can effectively inhibit bacterial growth. Antifungal activity has also been observed, with some derivatives showing efficacy against clinically relevant fungal pathogens like Candida albicans.[12]

Quantitative Data on Antimicrobial Activity

This table summarizes the antimicrobial activity of selected indazole derivatives.

Compound IDMicroorganismMIC (µg/mL) / Zone of Inhibition (mm)Reference
Compound 66 Bacillus subtilis22 mm[1]
Compound 66 Escherichia coli46 mm[1]
Compound 74 Bacillus cereus, Staphylococcus aureus6.2[1]
Compound 74 Escherichia coli, Pseudomonas aeruginosa3.1[1]
Compound 5i Xanthomonas campestris23 mm[10]
Compound 5j Bacillus megaterium16 mm[10]
Compound 18 Giardia intestinalis(12.8 times more active than metronidazole)[12]
Compound 18 Candida albicans10 mm[12]
Compound 23 Candida albicans13 mm[12]
Compounds I5, I9, I13 Various bacteria50[11]

Activity in Neurological Disorders: Modulating CNS Targets

Indazole derivatives have also shown potential in the treatment of neurological disorders by targeting various enzymes and signaling pathways in the central nervous system (CNS).[13][14]

Certain indazole derivatives have been identified as inhibitors of monoamine oxidase (MAO) enzymes, particularly MAO-B. Inhibition of MAO-B is a therapeutic strategy for Parkinson's disease, as it increases the levels of dopamine in the brain. Additionally, some indazoles have been investigated as inhibitors of glycogen synthase kinase 3 (GSK-3) and leucine-rich repeat kinase 2 (LRRK2), which are implicated in the pathogenesis of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[13] Furthermore, some derivatives have demonstrated neuroprotective effects against Aβ-induced cell death in models of Alzheimer's disease. One compound, AMI, has been shown to improve Parkinson's disease symptoms in mice by inhibiting tau hyperphosphorylation.[15][16]

Quantitative Data on Neurological Activity

The table below highlights the activity of indazole derivatives on neurological targets.

Compound IDTarget/AssayMeasurementResultReference
Compound 176 hMAO-BIC50 (nM)0.662
AMI Tau PhosphorylationInhibitionSignificant[15][16]
Compounds 1-4, 6 Neuroprotection against Aβ-induced cell death-Effective
Compounds 3, 6 Anti-inflammatory effect in neuronal cells-Effective

Experimental Protocols

Detailed methodologies for key experiments are crucial for the reproducibility and advancement of research. Below are protocols for commonly used assays in the evaluation of indazole derivatives.

MTT Assay for Cell Viability and Cytotoxicity

This colorimetric assay is widely used to assess the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent

  • 96-well microtiter plates

  • Cell culture medium

  • Test indazole derivatives

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the indazole derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Carefully remove the medium containing MTT.

  • Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate gently for 5-10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Cell viability is calculated as a percentage of the control (untreated cells).

Carrageenan-Induced Paw Edema in Rats for Anti-inflammatory Activity

This in vivo model is a standard method for screening acute anti-inflammatory activity.

Materials:

  • Male Wistar or Sprague-Dawley rats (150-200 g)

  • Carrageenan (1% w/v in sterile saline)

  • Test indazole derivatives

  • Standard anti-inflammatory drug (e.g., Indomethacin)

  • Pletysmometer or digital calipers

Procedure:

  • Fast the rats overnight with free access to water.

  • Administer the test indazole derivatives orally or intraperitoneally at various doses. The control group receives the vehicle, and the standard group receives the reference drug.

  • After a specific time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume or thickness immediately before the carrageenan injection (0 h) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer or calipers.

  • The percentage of inhibition of edema is calculated for each group relative to the control group.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This is a standard in vitro method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test indazole derivatives

  • 96-well microtiter plates

  • Inoculum of the microorganism adjusted to a standard concentration

Procedure:

  • Prepare serial two-fold dilutions of the indazole derivatives in the broth medium in the wells of a 96-well plate.

  • Inoculate each well with a standardized suspension of the microorganism.

  • Include a positive control (microorganism without any compound) and a negative control (broth medium only).

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Visualizing the Mechanisms: Signaling Pathways and Workflows

To better understand the complex biological processes influenced by indazole derivatives, the following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.

anticancer_apoptosis_pathway cluster_cell Cancer Cell cluster_proteins Apoptotic Proteins Indazole Indazole Derivative Bcl2 Bcl-2 Indazole->Bcl2 downregulates Bax Bax Indazole->Bax upregulates Mitochondrion Mitochondrion Caspase9 Pro-caspase-9 Mitochondrion->Caspase9 activates Bcl2->Bax inhibits Bax->Mitochondrion promotes cytochrome c release ActiveCaspase9 Caspase-9 Caspase9->ActiveCaspase9 Caspase3 Pro-caspase-3 ActiveCaspase3 Caspase-3 Caspase3->ActiveCaspase3 ActiveCaspase9->Caspase3 activates Apoptosis Apoptosis ActiveCaspase3->Apoptosis executes

Caption: Intrinsic apoptosis pathway induced by an indazole derivative.

anti_inflammatory_pathway cluster_cell Inflammatory Cell InflammatoryStimulus Inflammatory Stimulus COX2 COX-2 InflammatoryStimulus->COX2 activates Indazole Indazole Derivative Indazole->COX2 inhibits Prostaglandins Prostaglandins COX2->Prostaglandins produces Inflammation Inflammation Prostaglandins->Inflammation mediate

Caption: Inhibition of the COX-2 pathway by an indazole derivative.

mtt_assay_workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 add_compound Add Indazole Derivative incubate1->add_compound incubate2 Incubate for 24-72h add_compound->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 2-4h add_mtt->incubate3 add_dmso Add DMSO to dissolve formazan incubate3->add_dmso read_absorbance Read absorbance at 570 nm add_dmso->read_absorbance analyze Analyze data (Calculate % viability) read_absorbance->analyze end End analyze->end

Caption: Experimental workflow for the MTT assay.

This guide provides a foundational understanding of the vast therapeutic potential of indazole derivatives. The presented data, protocols, and pathway diagrams are intended to serve as a valuable resource for researchers dedicated to the discovery and development of novel therapeutics based on this versatile chemical scaffold. Further exploration into the structure-activity relationships and optimization of lead compounds will undoubtedly pave the way for the next generation of indazole-based drugs.

References

Literature review on the discovery of indazole-containing compounds

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide to the Discovery, Synthesis, and Application of Indazole-Containing Compounds

Introduction

The indazole ring system, a bicyclic heterocycle composed of a fused benzene and pyrazole ring, has emerged as a "privileged scaffold" in medicinal chemistry. Although rarely found in nature, synthetic indazole derivatives exhibit a vast spectrum of pharmacological activities, including anti-inflammatory, anti-tumor, anti-HIV, and antibacterial properties. This is attributed to the unique structural and electronic properties of the indazole nucleus. It exists in two primary tautomeric forms, 1H-indazole and 2H-indazole, with the 1H-tautomer being the more thermodynamically stable and predominant form. The indazole core can serve as a bioisostere for native structures like indole or phenol, offering improved metabolic stability and the ability to form crucial hydrogen bond interactions with biological targets. This guide provides a comprehensive overview of the discovery of indazole-containing compounds, detailing key synthetic methodologies, biological activities, and experimental protocols relevant to researchers and drug development professionals.

Historical Perspective and Seminal Discoveries

The journey of the indazole scaffold began in the 1880s with the pioneering work of Nobel laureate Emil Fischer. His initial synthesis involved the thermal cyclization of o-hydrazinocinnamic acid, which unexpectedly yielded the indazole core instead of the intended anhydride. This foundational discovery laid the groundwork for over a century of chemical exploration. For decades, research into indazoles continued, but its prominence in drug discovery surged with the advent of kinase-targeted therapies. The indazole structure proved to be an exceptional hinge-binding motif for many protein kinases, leading to the development of numerous potent and selective inhibitors. This is exemplified by the regulatory approval of several indazole-containing drugs, such as Axitinib and Pazopanib for cancer treatment, solidifying the scaffold's importance in modern pharmacology.

Synthetic Methodologies for the Indazole Core

The construction of the indazole ring is a central focus of synthetic organic chemistry. A variety of methods have been developed, ranging from classical cyclization reactions to modern metal-catalyzed cross-couplings.

Key Synthetic Strategies:
  • Fischer Indazole Synthesis : The classical method involving the cyclization of o-hydrazino carbonyl compounds.

  • Cadogan Cyclization : A reductive cyclization of o-nitrobenzylamines or related compounds, often using trivalent phosphorus reagents.

  • Palladium-Catalyzed Reactions : Modern methods frequently employ palladium catalysis for intramolecular C-N bond formation, offering high efficiency and broad substrate scope.

  • PIFA-Mediated Synthesis : The use of [bis(trifluoroacetoxy)iodo]benzene (PIFA) allows for the oxidative C–N bond formation from arylhydrazones under mild, metal-free conditions.

  • Multi-component Reactions : One-pot syntheses involving, for example, 2-bromobenzaldehydes, primary amines, and sodium azide, provide a streamlined approach to 2-aryl-2H-indazoles.

Below is a generalized workflow for the synthesis and evaluation of novel indazole derivatives, a common practice in drug discovery campaigns.

G cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 Lead Optimization Target Target Identification (e.g., Kinase) Scaffold Indazole Scaffold Selection Target->Scaffold Design In Silico Design & Docking Studies Scaffold->Design Synth Synthesis of Indazole Derivatives Design->Synth Purify Purification & Characterization Synth->Purify PrimaryAssay Primary Screening (e.g., Kinase Assay) Purify->PrimaryAssay DoseResponse IC50 Determination (Dose-Response) PrimaryAssay->DoseResponse Selectivity Selectivity Profiling (Kinase Panel) DoseResponse->Selectivity SAR SAR Analysis Selectivity->SAR SAR->Design Iterative Redesign LeadOp Lead Optimization SAR->LeadOp ADME ADME/Tox Profiling ADME->LeadOp LeadOp->Synth Synthesize New Analogs

Figure 1: A typical workflow for the discovery and optimization of indazole-based inhibitors.

Indazole-Containing Compounds as Kinase Inhibitors

A major breakthrough for indazole-based therapeutics came from their application as protein kinase inhibitors. The N-H of the pyrazole ring and the adjacent nitrogen atom of the indazole core are perfectly positioned to act as a "hinge-binder," forming key hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for potent inhibition. This has led to the successful development of drugs targeting various kinases involved in cancer cell proliferation and angiogenesis.

Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition

VEGFRs are key mediators of angiogenesis, the formation of new blood vessels, which is a hallmark of cancer. Several indazole-containing drugs are potent VEGFR inhibitors. Pazopanib, for example, is a multi-targeted tyrosine kinase inhibitor that blocks the activity of VEGFR, PDGFR, and c-Kit. The indazole scaffold is central to its ability to bind to the ATP-binding pocket of these kinases.

The signaling cascade initiated by VEGF binding to its receptor, VEGFR-2, is a complex process crucial for endothelial cell proliferation and survival. Inhibition of this pathway by indazole-based drugs can effectively cut off a tumor's blood supply.

G cluster_downstream Downstream Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates RAS RAS VEGFR2->RAS Activates Pazopanib Pazopanib (Indazole Inhibitor) Pazopanib->VEGFR2 Inhibits PKC PKC PLCg->PKC AKT Akt PI3K->AKT RAF RAF RAS->RAF Proliferation Cell Proliferation, Migration, Survival PKC->Proliferation AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

The Architect's Molecule: β-Keto Esters as Versatile Building Blocks in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Drug Discovery Professionals

The β-keto ester moiety, characterized by a ketone positioned two carbons away from an ester group, represents one of the most versatile and powerful synthons in the arsenal of medicinal chemists. Its unique electronic properties, featuring both nucleophilic (at the α-carbon) and electrophilic (at the carbonyl carbons) centers, coupled with keto-enol tautomerism, provide a rich tapestry of reactivity. This enables the construction of a vast array of complex molecular architectures, particularly heterocycles, which form the core of countless therapeutic agents. This guide delves into the synthesis, reactivity, and application of β-keto esters, providing researchers with a comprehensive overview of their pivotal role in modern drug discovery.

The Synthetic Foundation: Crafting the β-Keto Ester Core

The utility of β-keto esters begins with their accessible synthesis. Several classical and modern organic reactions allow for their efficient preparation, with the Claisen condensation being the most fundamental.

Claisen Condensation

The Claisen condensation involves the base-promoted self-condensation of two ester molecules to form a β-keto ester.[1][2] The reaction is driven by the formation of a highly stabilized enolate of the product, which is more acidic than the starting materials.[2]

Experimental Protocol: Classical Claisen Condensation of Ethyl Acetate

  • Objective: To synthesize ethyl acetoacetate, a foundational β-keto ester.

  • Reagents: Sodium ethoxide, Ethyl acetate, Sulfuric acid (for workup).

  • Procedure:

    • To a solution of sodium ethoxide (1.0 eq) in anhydrous ethanol, add ethyl acetate (2.0 eq) dropwise while maintaining the temperature below 30°C.

    • After the addition is complete, the mixture is gently refluxed for 2-3 hours. A gelatinous precipitate of the sodium salt of ethyl acetoacetate will form.

    • Cool the reaction mixture to room temperature and then in an ice bath.

    • Acidify the mixture by slowly adding cold, dilute sulfuric acid (e.g., 20%) with vigorous stirring until the mixture is acidic to litmus paper.

    • Separate the upper layer, which is crude ethyl acetoacetate. The aqueous layer may be extracted with a suitable solvent (e.g., diethyl ether) to recover more product.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and purify by fractional distillation.

Other Synthetic Routes

Beyond the classical Claisen, methods like the Dieckmann condensation (an intramolecular Claisen for cyclic β-keto esters) and various crossed-Claisen condensations offer expanded scope and control.[1][2] Modern protocols, such as the Ti-crossed-Claisen condensation, allow for highly selective reactions between different esters or even between esters and carboxylic acids, providing access to a wider range of functionalized building blocks.[3]

From Building Block to Bioactive Scaffold: Key Heterocyclic Syntheses

The true power of β-keto esters in medicinal chemistry is realized in their conversion to heterocyclic systems. These scaffolds are ubiquitous in pharmaceuticals due to their ability to present functional groups in a well-defined three-dimensional space, facilitating precise interactions with biological targets.

The Biginelli Reaction: Accessing Dihydropyrimidinones (DHPMs)

First reported in 1893, the Biginelli reaction is a one-pot, three-component condensation of a β-keto ester, an aldehyde, and urea (or thiourea).[4][5] This acid-catalyzed reaction produces dihydropyrimidinones (DHPMs), a class of compounds with a remarkable breadth of biological activities, including antiviral, antitumor, anti-inflammatory, and calcium channel blocking effects.[6][7]

Experimental Protocol: Synthesis of Monastrol (A DHPM Eg5 Kinesin Inhibitor)

  • Objective: To synthesize the well-known DHPM Monastrol via the Biginelli reaction.

  • Reagents: Ethyl acetoacetate (1.0 eq), 3-Hydroxybenzaldehyde (1.0 eq), Thiourea (1.5 eq), Hydrochloric acid (catalytic amount), Ethanol.

  • Procedure:

    • In a round-bottom flask, combine ethyl acetoacetate, 3-hydroxybenzaldehyde, and thiourea in ethanol.

    • Add a few drops of concentrated hydrochloric acid as a catalyst.

    • Reflux the mixture with stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath for about 30 minutes to facilitate precipitation.

    • Collect the solid product by vacuum filtration, washing with cold ethanol to remove unreacted starting materials.

    • Recrystallize the crude product from hot ethanol to obtain pure Monastrol.[7]

The Hantzsch Pyridine Synthesis

This multicomponent reaction condenses an aldehyde, ammonia, and two equivalents of a β-keto ester to form a 1,4-dihydropyridine (1,4-DHP).[8][9] Subsequent oxidation yields the corresponding aromatic pyridine. The Hantzsch synthesis is of immense pharmaceutical importance as it is the primary route to many dihydropyridine-class L-type calcium channel blockers used to treat hypertension and angina, such as Nifedipine and Amlodipine.[9]

Experimental Protocol: A General Hantzsch 1,4-Dihydropyridine Synthesis

  • Objective: To synthesize a 1,4-dihydropyridine core structure.

  • Reagents: Ethyl acetoacetate (2.0 eq), Benzaldehyde (1.0 eq), Ammonium acetate (1.1 eq), Ethanol.

  • Procedure:

    • Dissolve benzaldehyde and ethyl acetoacetate in ethanol in a round-bottom flask.

    • Add ammonium acetate to the solution and stir.

    • Reflux the mixture for 3-4 hours. The product will begin to precipitate from the solution upon formation.

    • Cool the reaction mixture to room temperature and then in an ice bath.

    • Collect the crystalline product by vacuum filtration and wash with cold ethanol.

    • The product can be further purified by recrystallization from ethanol.

    • (Optional Oxidation Step): To synthesize the corresponding pyridine, the isolated dihydropyridine can be oxidized using a mild oxidizing agent like iodine in ethyl acetate or nitric acid.

The Knorr Pyrazole Synthesis

The reaction between a β-keto ester and a hydrazine derivative is a cornerstone for the synthesis of pyrazolones, a five-membered heterocyclic scaffold.[10] This reaction proceeds via initial condensation to form a hydrazone, followed by intramolecular cyclization onto the ester carbonyl.[10] Pyrazolone derivatives are well-known for their analgesic, anti-inflammatory, and antipyretic properties.[8]

Experimental Protocol: Synthesis of a Phenylpyrazolone Derivative

  • Objective: To synthesize 3-methyl-1-phenyl-5-pyrazolone.

  • Reagents: Ethyl acetoacetate (1.0 eq), Phenylhydrazine (1.0 eq), Glacial acetic acid (catalytic), Ethanol.

  • Procedure:

    • Combine ethyl acetoacetate and phenylhydrazine in a flask containing ethanol.

    • Add a few drops of glacial acetic acid to catalyze the reaction.

    • Heat the mixture to reflux with stirring for 1-2 hours.

    • Monitor the reaction by TLC until the starting materials are consumed.

    • Cool the reaction mixture. The product often crystallizes out of the solution. If not, the solvent can be partially evaporated.

    • Filter the solid product, wash with a small amount of cold ethanol, and air dry.

    • Recrystallization from ethanol or an ethanol/water mixture can be performed for further purification.[10]

Biological Activity and Data Presentation

The scaffolds derived from β-keto esters exhibit a wide range of biological activities. The following tables summarize quantitative data for representative compounds, showcasing their potential in different therapeutic areas.

Table 1: Anticancer Activity of Dihydropyrimidinone (DHPM) Derivatives

Compound IDCancer Cell LineIC₅₀ (µM)Reference
1d U87 (Glioblastoma)9.72 ± 0.29[6]
1h U87 (Glioblastoma)9.3 ± 0.81[6]
3d U251 (Glioblastoma)6.36 ± 0.73[6]
3g U251 (Glioblastoma)7.32 ± 0.86[6]
16a A549 (Lung)7.1 ± 0.8[11]
16a THP-1 (Leukemia)13.1 ± 1.4[11]
16a PC-3 (Prostate)13.8 ± 0.9[11]
D2 A549 (Lung)3.60[5]
4d CIAP (Enzyme)1.27[4]

IC₅₀ values represent the concentration required to inhibit 50% of cell growth or enzyme activity.

Table 2: Antibacterial Activity of β-Keto Ester Analogs

Compound IDP. aeruginosa MIC (mg/mL)S. aureus MIC (mg/mL)P. syringae MIC (mg/mL)A. tumefaciens MIC (mg/mL)Reference
Compound 6 0.320.632.500.16[9][10]
Compound 8 0.160.321.250.08[9][10]

MIC (Minimum Inhibitory Concentration) is the lowest concentration of a compound that prevents visible growth of a bacterium.

Mechanisms of Action and Signaling Pathways

The versatility of β-keto ester derivatives extends to their diverse mechanisms of action. By accessing different molecular scaffolds, they can be tailored to interact with a variety of biological targets and pathways.

Inhibition of Bacterial Quorum Sensing

Many pathogenic bacteria communicate and regulate virulence through a process called quorum sensing (QS), which often relies on N-acyl-homoserine lactone (AHL) signal molecules.[12] β-Keto esters have been designed as AHL mimics to disrupt this communication.[10] They can act as competitive inhibitors, binding to transcriptional regulators like LasR in Pseudomonas aeruginosa, thereby preventing the activation of virulence factor genes.[10][12]

Quorum_Sensing_Inhibition cluster_bacterium Inside Bacterium AHL AHL Autoinducer (Signal Molecule) LasR_inactive Inactive LasR Receptor AHL->LasR_inactive Binds to Synthase LasI Synthase Synthase->AHL Synthesizes Bacterium Bacterium LasR_active Active LasR-AHL Complex LasR_inactive->LasR_active Activates DNA Promoter DNA LasR_active->DNA Binds to Virulence Virulence Gene Expression DNA->Virulence Initiates BKE β-Keto Ester (Inhibitor) BKE->LasR_inactive Competitively Binds BKE->LasR_active Prevents Activation

Bacterial Quorum Sensing Inhibition by β-Keto Esters.
Blockade of L-Type Calcium Channels

Dihydropyridines derived from the Hantzsch synthesis are potent L-type calcium channel blockers.[13] These drugs bind to voltage-gated calcium channels primarily in vascular smooth muscle. By blocking the influx of Ca²⁺ ions, they prevent muscle contraction, leading to vasodilation and a reduction in blood pressure.[14][15] This mechanism is fundamental to their use in treating hypertension.

Calcium_Channel_Blockade Depolarization Cell Membrane Depolarization Channel_Closed L-Type Ca²⁺ Channel (Closed) Depolarization->Channel_Closed Triggers Channel_Open L-Type Ca²⁺ Channel (Open) Channel_Closed->Channel_Open Opening Ca_in Ca²⁺ Influx Channel_Open->Ca_in Allows Contraction Smooth Muscle Contraction Ca_in->Contraction Causes DHP Dihydropyridine (from β-Keto Ester) DHP->Channel_Open Binds & Blocks Drug_Discovery_Workflow Start Select β-Keto Ester & Reagents Synthesis Multicomponent Reaction (e.g., Biginelli, Hantzsch) Start->Synthesis Purification Purification (Recrystallization, Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Screening Primary Biological Screening (e.g., Cytotoxicity Assay) Characterization->Screening Hit Active 'Hit' Compound Identified? Screening->Hit Hit->Start No SAR Structure-Activity Relationship (SAR) Studies Hit->SAR Yes Optimization Lead Optimization SAR->Optimization Optimization->Synthesis Iterative Resynthesis End Preclinical Candidate Optimization->End

References

Spectroscopic Data Interpretation for Indazole Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth analysis of the spectroscopic techniques used for the structural elucidation of indazole compounds, a core scaffold in many pharmacologically active molecules. The interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is detailed, supported by data tables, experimental protocols, and workflow diagrams to aid researchers in the unambiguous characterization of these important heterocyclic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of indazole derivatives. Both ¹H and ¹³C NMR provide critical information about the chemical environment of individual atoms, their connectivity, and the overall substitution pattern of the indazole ring. The thermodynamically more stable 1H-indazole is the most commonly observed tautomer.[1]

¹H NMR Spectroscopy

The proton NMR spectrum of the parent 1H-indazole shows distinct signals for the protons on the pyrazole and benzene rings. The N-H proton is typically observed as a broad singlet at a very downfield chemical shift (>10 ppm), which can vary with solvent and concentration. The proton at the C3 position (H3) is also a characteristic singlet, appearing around 8.1 ppm in CDCl₃.[2] The protons on the fused benzene ring (H4, H5, H6, H7) appear in the aromatic region, typically between 7.1 and 7.8 ppm, with coupling patterns that help determine their relative positions.

¹³C NMR Spectroscopy

In the ¹³C NMR spectrum, the carbon atoms of the indazole ring resonate in the aromatic region (109-141 ppm). The chemical shifts are sensitive to the electronic effects of substituents on the ring.[3][4] Distinguishing between N1- and N2-substituted isomers is often possible by comparing the chemical shifts of the pyrazole ring carbons (C3, C7a) and the fused benzene ring carbons.[3] For instance, the C3 signal is a useful probe for determining the position of substitution.[3]

Summary of NMR Data for 1H-Indazole

The following table summarizes typical NMR chemical shifts for the unsubstituted 1H-indazole core. Note that values can shift based on the solvent and substituents present.

Position ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
N1-H~13.1 (DMSO-d₆)[5], ~12.1 (CDCl₃)[2]-
C3-H~8.10 (DMSO-d₆)[5], ~8.10 (CDCl₃)[2]~134.8
C4-H~7.78 (DMSO-d₆)[5], ~7.77 (CDCl₃)[2]~120.9
C5-H~7.13 (DMSO-d₆)[5], ~7.18 (CDCl₃)[2]~121.0
C6-H~7.36 (DMSO-d₆)[5], ~7.40 (CDCl₃)[2]~126.8
C7-H~7.58 (DMSO-d₆)[5], ~7.51 (CDCl₃)[2]~109.7
C3a-~123.1
C7a-~140.0
Data compiled from various sources, primarily using CDCl₃ and DMSO-d₆ as solvents.[2][5]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying key functional groups within an indazole-containing molecule. The spectrum provides characteristic absorption bands corresponding to the vibrations of specific bonds.

For the 1H-indazole scaffold, the most prominent and diagnostic peak is the N-H stretching vibration, which appears as a broad band in the region of 3150-3000 cm⁻¹. Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹. The C=C and C=N stretching vibrations of the aromatic and pyrazole rings give rise to a series of sharp bands in the 1620-1450 cm⁻¹ region.[2][6] The C-H out-of-plane bending vibrations in the 900-700 cm⁻¹ region can provide information about the substitution pattern on the benzene ring.

Summary of Characteristic IR Absorption Bands for 1H-Indazole
Functional Group Vibrational Mode Characteristic Frequency (cm⁻¹)
N-HStretch (broad)3150 - 3000
Aromatic C-HStretch3100 - 3000
C=C / C=NAromatic & Pyrazole Ring Stretch1620 - 1450
C-HOut-of-plane Bend900 - 700
Data compiled from various sources.[2][6][7][8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. Electron Impact (EI) is a common "hard" ionization technique that causes extensive fragmentation, yielding a characteristic pattern that can be used for structural elucidation.[9]

The mass spectrum of 1H-indazole shows a prominent molecular ion (M⁺) peak at m/z 118, which is often the base peak.[5] A key fragmentation pathway involves the loss of a hydrogen cyanide (HCN) molecule from the pyrazole ring, resulting in a significant fragment ion at m/z 91.[5] Further fragmentation can occur, but the M⁺ and [M-HCN]⁺ ions are highly characteristic of the indazole core. The presence and nature of substituents will significantly alter the fragmentation pattern, often leading to cleavages characteristic of the substituent itself.[10]

Summary of Key EI-MS Fragments for 1H-Indazole
Ion m/z Value Identity
[C₇H₆N₂]⁺118Molecular Ion (M⁺)
[C₇H₇N₂]⁺119M+1 Isotope Peak
[C₆H₅N]⁺91[M-HCN]⁺
[C₆H₄]⁺76[M-N₂-H₂]⁺
[C₅H₄]⁺64[M-HCN-HCN]⁺
Data compiled from NIST Chemistry WebBook and other sources.[5]

Experimental Protocols

Precise and consistent experimental procedures are crucial for obtaining high-quality, reproducible spectroscopic data.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the indazole compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Solvent Selection: Choose a solvent that fully dissolves the compound and has minimal overlapping signals with the analyte. DMSO-d₆ is often used for its ability to dissolve a wide range of compounds and for observing exchangeable protons like N-H.[4]

  • Data Acquisition: Record ¹H, ¹³C, and, if necessary, 2D NMR spectra (e.g., COSY, HSQC, HMBC) on a high-field NMR spectrometer (e.g., 400 MHz or higher).[11][12]

  • Referencing: Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[7]

IR Spectroscopy Protocol (Thin Solid Film)

The thin solid film method is fast, easy, and avoids interfering absorbance bands from mulling agents.[13][14]

  • Sample Preparation: Dissolve a small amount (5-10 mg) of the solid indazole compound in a few drops of a volatile solvent (e.g., methylene chloride, acetone).[14]

  • Film Deposition: Place a drop of the resulting solution onto the surface of an IR-transparent salt plate (e.g., NaCl or KBr).[13]

  • Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound on the plate.

  • Data Acquisition: Place the salt plate in the sample holder of the FTIR spectrometer and acquire the spectrum. If the signal intensity is too low, add another drop of the solution to the plate, allow it to dry, and re-run the spectrum.[14]

Mass Spectrometry Protocol (Electron Impact)
  • Sample Introduction: Introduce a small amount of the volatile and thermally stable indazole compound into the ion source of the mass spectrometer, often via a direct insertion probe or as the effluent from a gas chromatograph (GC). The sample is vaporized in a high vacuum environment.[15]

  • Ionization: Bombard the gaseous sample molecules with a high-energy electron beam (typically 70 eV).[9] This impact removes an electron from the molecule to form a radical cation (the molecular ion) and induces fragmentation.[16]

  • Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.[15]

  • Detection: An ion detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Visualization of Workflows and Pathways

Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the structural elucidation of an unknown indazole derivative using a combination of spectroscopic techniques.

G cluster_0 Spectroscopic Analysis Workflow for Indazole Compounds MS Mass Spectrometry (MS) MolWeight Determine Molecular Weight & Formula (from M+ peak) MS->MolWeight IR Infrared Spectroscopy (IR) FuncGroups Identify Functional Groups (N-H, C=O, etc.) IR->FuncGroups NMR NMR Spectroscopy (1H, 13C, 2D) Structure Determine C-H Framework & Connectivity NMR->Structure Hypothesis Propose Structure Hypothesis MolWeight->Hypothesis FuncGroups->Hypothesis Structure->Hypothesis Validation Validate with Fragmentation & 2D NMR Data Hypothesis->Validation Final Final Structure Elucidated Validation->Final

Caption: Workflow for indazole structure elucidation.

Example Signaling Pathway: Indazole as a Kinase Inhibitor

Many indazole derivatives function as potent inhibitors of protein kinases, which are critical regulators of cellular signaling pathways. The diagram below shows a simplified representation of how an indazole-based drug might inhibit a kinase (e.g., a Receptor Tyrosine Kinase - RTK) to block downstream signaling involved in cell proliferation.

G cluster_1 Simplified Kinase Inhibition Pathway Ligand Growth Factor (Ligand) RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Binds ADP ADP RTK->ADP Downstream Downstream Signaling Cascade (e.g., RAS/MAPK) RTK->Downstream Activates Indazole Indazole Inhibitor Block Indazole->Block ATP ATP ATP->RTK Phosphorylates Response Cellular Response (e.g., Proliferation) Downstream->Response Block->RTK Binds to ATP pocket

Caption: Indazole derivative inhibiting a kinase pathway.

References

An In-depth Technical Guide to Methyl 5-(1H-indazol-1-yl)-3-oxopentanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-(1H-indazol-1-yl)-3-oxopentanoate is a heterocyclic compound featuring an indazole moiety linked to a β-keto ester functional group. The indazole scaffold is a prominent pharmacophore found in a variety of therapeutic agents, exhibiting a broad spectrum of biological activities. The β-keto ester portion of the molecule is a versatile synthetic intermediate, allowing for a wide range of chemical transformations. This guide provides a comprehensive overview of the known physicochemical properties, a detailed potential synthesis protocol, and safety considerations for this compound (CAS No: 1229627-06-8). Due to the limited availability of direct experimental data for this specific compound, information from structurally related molecules is included for comparative purposes and to provide estimated properties.

Physicochemical Properties

PropertyValue for this compoundData for Related Compounds
Molecular Formula C13H14N2O3Methyl 1H-indazole-3-carboxylate: C9H8N2O2Methyl 3-oxopentanoate: C6H10O3
Molecular Weight 246.26 g/mol [1]Methyl 1H-indazole-3-carboxylate: 176.17 g/mol Methyl 3-oxopentanoate: 130.14 g/mol
CAS Number 1229627-06-8[1]Methyl 1H-indazole-3-carboxylate: 43120-28-1Methyl 3-oxopentanoate: 30414-53-0
Appearance Likely a solid or oilMethyl 1H-indazole-3-carboxylate: White solidMethyl 3-oxopentanoate: Clear colourless oil
Melting Point Not availableMethyl 1H-indazole-3-carboxylate: 177-179 °C (for a derivative)[2]Methyl 3-oxopentanoate: -35 °C
Boiling Point Not availableMethyl 3-oxopentanoate: 73-74 °C at 5 mmHg
Solubility Not availableMethyl 3-oxopentanoate: Slightly soluble in water
pKa Not availableNot available
logP Not availableMethyl 1H-indazole-3-carboxylate: 1.7 (predicted)

Synthesis Protocol

A plausible synthetic route to this compound involves a two-step process: 1) N-alkylation of indazole with a suitable halo-ester, followed by 2) a Claisen condensation reaction. The following is a detailed, generalized experimental protocol.

Step 1: N-Alkylation of Indazole

The regioselective N-alkylation of indazole is a critical step, as reactions can often yield a mixture of N1 and N2 substituted products. Conditions can be optimized to favor the desired N1 isomer.

Materials:

  • 1H-Indazole

  • Methyl 4-chloroacetoacetate (or a similar halo-ester)

  • Sodium hydride (NaH) or Cesium carbonate (Cs2CO3)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

  • To a solution of 1H-indazole in anhydrous THF, add sodium hydride (1.1 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the mixture back to 0 °C and add a solution of methyl 4-chloroacetoacetate (1.0 equivalent) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the desired N1-alkylated indazole intermediate.

Step 2: Claisen Condensation

The Claisen condensation is a carbon-carbon bond-forming reaction that will form the β-keto ester functionality.

Materials:

  • The N1-alkylated indazole intermediate from Step 1

  • Methyl acetate

  • Sodium ethoxide (NaOEt) or another suitable strong base

  • Anhydrous ethanol or another suitable solvent

  • Dilute hydrochloric acid (HCl)

  • Diethyl ether or ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

  • Prepare a solution of sodium ethoxide in anhydrous ethanol.

  • To this solution, add methyl acetate (excess) dropwise at room temperature.

  • Then, add the N1-alkylated indazole intermediate (1.0 equivalent) dissolved in a minimal amount of anhydrous ethanol.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring by TLC.

  • After completion, cool the mixture to room temperature and neutralize with dilute hydrochloric acid.

  • Extract the product with diethyl ether or ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the final product, this compound, by column chromatography.

Synthetic Workflow

Synthesis_Workflow indazole 1H-Indazole alkylation N-Alkylation indazole->alkylation haloester Methyl 4-chloroacetoacetate haloester->alkylation alkylation_reagents NaH, THF alkylation_reagents->alkylation intermediate N1-alkylated Indazole Intermediate alkylation->intermediate purification1 Purification (Column Chromatography) intermediate->purification1 claisen_reactants Methyl acetate, NaOEt, Ethanol claisen Claisen Condensation claisen_reactants->claisen final_product Methyl 5-(1H-indazol-1-yl) -3-oxopentanoate claisen->final_product purification2 Purification (Column Chromatography) final_product->purification2 purification1->claisen

Caption: Proposed two-step synthesis of this compound.

Biological Activity and Signaling Pathways

Specific studies on the biological activity of this compound are not currently available in the scientific literature. However, the indazole core is a well-established pharmacophore present in numerous compounds with diverse therapeutic applications. Derivatives of indazole have been reported to exhibit activities such as:

  • Anti-cancer: By targeting various kinases and other signaling pathways involved in cell proliferation and survival.

  • Anti-inflammatory: Through the inhibition of inflammatory mediators.

  • Analgesic: By acting on pain pathways.

  • Antiviral and Antimicrobial: By inhibiting viral or microbial replication.

The presence of the β-keto ester functionality provides a handle for further chemical modifications, which could be utilized to develop derivatives with tailored biological activities. Without experimental data, it is not possible to definitively assign a biological role or map the involvement of this compound in any specific signaling pathway. Researchers are encouraged to perform biological screening to elucidate its potential therapeutic value.

Safety and Handling

No specific safety data is available for this compound. Therefore, it should be handled with the standard precautions for laboratory chemicals of unknown toxicity. Based on the safety information for a related compound, Methyl 3-oxopentanoate, the following precautions are recommended[3][4]:

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Handling: Use in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any potential vapors or dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

  • Fire Safety: Keep away from heat, sparks, and open flames. Use appropriate fire extinguishing media such as carbon dioxide, dry chemical powder, or alcohol-resistant foam.

In case of exposure, seek immediate medical attention. A comprehensive Safety Data Sheet (SDS) should be consulted if it becomes available from a supplier.

Conclusion

This compound is a compound of interest due to its hybrid structure, combining the pharmacologically significant indazole nucleus with the synthetically versatile β-keto ester group. While direct experimental data on its properties and biological activity are limited, this guide provides a foundational understanding based on its chemical structure and the properties of related compounds. The detailed synthetic protocol offers a practical starting point for its preparation, enabling further investigation into its chemical and biological characteristics. Future research is warranted to fully explore the potential of this molecule in drug discovery and development.

References

Navigating the Uncharted: A Technical Guide to the Safe Handling and Storage of Novel Research Chemicals, Exemplified by Methyl 5-(1H-indazol-1-yl)-3-oxopentanoate

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific safety, handling, or storage data for Methyl 5-(1H-indazol-1-yl)-3-oxopentanoate is publicly available. This guide provides a framework based on general best practices for handling novel or uncharacterized chemical compounds and should be adapted based on a thorough risk assessment conducted by qualified personnel.

This technical guide is intended for researchers, scientists, and drug development professionals who may work with novel or poorly characterized substances such as this compound. The absence of comprehensive safety data for such compounds necessitates a cautious and systematic approach to handling and storage, adhering to the highest safety standards. This document outlines general procedures and principles to mitigate potential risks.

Hazard Identification and Risk Assessment

Given the lack of specific toxicological data, this compound should be treated as a potentially hazardous substance. A thorough risk assessment is mandatory before any handling.

Assumed Hazard Classification (Based on structural motifs - indazole and β-keto ester):

Hazard ClassPotential Effects
Acute Toxicity (Oral, Dermal, Inhalation)Potentially harmful if swallowed, in contact with skin, or if inhaled.
Skin Corrosion/IrritationMay cause skin irritation.
Serious Eye Damage/Eye IrritationMay cause serious eye irritation.
Specific Target Organ ToxicityPotential for respiratory tract irritation. Long-term effects are unknown.

General Handling and Personal Protective Equipment (PPE)

All manipulations involving this compound should be performed in a well-ventilated laboratory, preferably within a certified chemical fume hood.

Personal Protective Equipment (PPE) Workflow:

cluster_ppe PPE Selection Workflow A Start: Assess Chemical Hazards B Consult SDS (if available) A->B Data Exists C Assume High Hazard (No Data) A->C No Data D Select Eye/Face Protection B->D C->D E Select Hand Protection D->E Chemical-resistant safety goggles/face shield F Select Body Protection E->F Nitrile or neoprene gloves (check compatibility) G Select Respiratory Protection F->G Lab coat or chemical-resistant apron H End: PPE Ensemble Complete G->H Use in fume hood (default)

Caption: PPE selection workflow based on data availability.

Recommended Minimum PPE:

  • Eye/Face Protection: Chemical safety goggles and a face shield.

  • Skin Protection: A flame-retardant lab coat and appropriate chemical-resistant gloves (e.g., nitrile). Glove compatibility should be verified.

  • Respiratory Protection: All work with solid material or concentrated solutions should be conducted in a chemical fume hood to prevent inhalation.

Experimental Protocols: Handling Procedures

The following are generalized protocols for handling a solid research chemical.

Protocol 1: Weighing and Preparing Solutions

  • Preparation: Designate a specific area within a chemical fume hood for weighing. Place a plastic-backed absorbent liner on the work surface.

  • Tare: Place a clean, dry weighing vessel on the analytical balance and tare it.

  • Dispensing: Carefully transfer the required amount of this compound from the stock container to the weighing vessel using a clean spatula. Avoid creating dust.

  • Cleaning: After weighing, carefully clean the spatula and the balance area with a solvent-moistened wipe (e.g., 70% ethanol). Dispose of the wipe as chemical waste.

  • Dissolution: In the fume hood, add the solvent to the vessel containing the weighed compound. Use a vortex mixer or magnetic stirrer to ensure complete dissolution.

Chemical Handling Workflow:

cluster_workflow General Chemical Handling Workflow Reception Receive Chemical Storage Log & Store Appropriately Reception->Storage RiskAssess Conduct Risk Assessment Storage->RiskAssess Handling Handling in Fume Hood RiskAssess->Handling Waste Segregate Waste Handling->Waste Decon Decontaminate Work Area Handling->Decon Disposal Dispose via EHS Waste->Disposal Decon->Disposal

Caption: A logical workflow for safe chemical handling.

Storage and Stability

Proper storage is crucial to maintain the integrity of the compound and ensure safety.

General Storage Guidelines:

ParameterRecommendation
Temperature Store in a cool, dry place. Refer to any supplier recommendations, which may include refrigeration (2-8 °C) or freezing.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen) if the compound is suspected to be sensitive to air or moisture.
Light Protect from light, especially if the structure contains photosensitive moieties. Use amber vials or store in a dark cabinet.
Incompatibilities Keep away from strong oxidizing agents, strong acids, and strong bases.

Accidental Release and First Aid Measures

Spill Response:

  • Solid Spill: In a fume hood, gently cover the spill with an absorbent material to avoid raising dust. Carefully sweep the material into a labeled waste container. Decontaminate the area with an appropriate solvent and wash with soap and water.

  • Solution Spill: Absorb the spill with a compatible absorbent material (e.g., vermiculite or sand). Place the absorbed material into a sealed, labeled container for chemical waste.

First Aid:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

This guide underscores the principle of treating all novel compounds with the highest degree of caution. Establishing and adhering to robust safety protocols is paramount in the field of chemical research and drug development.

Navigating the Solubility Landscape of Methyl 5-(1H-indazol-1-yl)-3-oxopentanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview of the solubility characteristics of Methyl 5-(1H-indazol-1-yl)-3-oxopentanoate. While specific experimental solubility data for this compound is not publicly available, this document outlines the standardized methodologies and experimental workflows required to determine its solubility profile in common laboratory solvents.

This compound is a key intermediate in the synthesis of various compounds of pharmaceutical interest. A thorough understanding of its solubility is critical for its effective handling, reaction optimization, and formulation development. This guide provides the foundational knowledge for researchers to generate reliable and reproducible solubility data.

Data Presentation: A Framework for Your Findings

To ensure clarity and comparability of solubility data, it is recommended to structure experimental findings in a standardized tabular format. The following table serves as a template for recording quantitative solubility data for this compound.

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Method UsedObservations
Water25Shake-Flask
Ethanol25Shake-Flask
Methanol25Shake-Flask
Dimethyl Sulfoxide (DMSO)25Kinetic
Dimethylformamide (DMF)25Kinetic
Acetone25Shake-Flask
Ethyl Acetate25Shake-Flask
Dichloromethane25Shake-Flask
Acetonitrile25Shake-Flask
Phosphate Buffer (pH 7.4)25Thermodynamic

Experimental Protocols

The determination of a compound's solubility can be approached through several well-established methods. The choice of method often depends on the stage of research and the required precision. Described below are protocols for both thermodynamic and kinetic solubility determination.

Thermodynamic Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining the equilibrium solubility of a compound and is crucial for lead optimization and formulation stages.[1][2]

Objective: To determine the saturation concentration of this compound in a solvent at equilibrium.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, ethanol, phosphate buffer)

  • Glass vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment

  • Centrifuge

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that saturation is reached.

  • Add a known volume of the desired solvent to the vial.

  • Seal the vial tightly to prevent solvent evaporation.

  • Place the vial in an orbital shaker set to a constant temperature (e.g., 25°C).

  • Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[3] The rate of dissolution decreases as the solution approaches saturation.[4][5]

  • After incubation, allow the vials to stand for the undissolved solid to settle.

  • Carefully withdraw a known volume of the supernatant.

  • Filter the supernatant using a syringe filter (e.g., 0.45 µm) or centrifuge at high speed to remove any remaining solid particles.[3]

  • Dilute the clear supernatant with an appropriate solvent.

  • Quantify the concentration of this compound in the diluted sample using a validated analytical method such as HPLC or UV-Vis spectrophotometry against a standard curve.

  • Perform the experiment in triplicate to ensure reproducibility.

Kinetic Solubility Determination

Kinetic solubility is often measured in early-stage drug discovery as it is a higher throughput method.[3][6] This method measures the solubility of a compound from a concentrated stock solution (usually in DMSO) when diluted into an aqueous buffer.[2][7]

Objective: To determine the concentration at which this compound precipitates when a DMSO stock solution is added to an aqueous buffer.

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO)

  • Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

  • 96-well microtiter plates

  • Automated liquid handler (optional)

  • Plate reader capable of nephelometry or turbidimetry

Procedure:

  • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

  • In a 96-well plate, add the aqueous buffer to a series of wells.

  • Using a liquid handler or multichannel pipette, add small volumes of the DMSO stock solution to the buffer to create a serial dilution. The final DMSO concentration should be kept low (typically <2%) to minimize its effect on solubility.[6]

  • Allow the plate to incubate at a controlled temperature (e.g., room temperature) for a set period (e.g., 1-2 hours).[2]

  • Measure the turbidity or light scattering in each well using a plate reader. The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility.

  • Alternatively, the samples can be filtered, and the concentration of the soluble compound in the filtrate can be determined by LC-MS/MS or HPLC-UV.[2]

Visualization of Experimental Workflow

A clear and logical workflow is essential for the systematic determination of solubility. The following diagram, generated using Graphviz, illustrates the decision-making process and experimental steps.

Solubility_Workflow start Start: Obtain Pure This compound qual_sol Qualitative Solubility Screen (Small Scale) start->qual_sol select_solvents Select Solvents for Quantitative Analysis qual_sol->select_solvents thermo_branch Thermodynamic Solubility (Shake-Flask Method) select_solvents->thermo_branch For lead optimization, formulation kinetic_branch Kinetic Solubility (DMSO Stock Method) select_solvents->kinetic_branch For early screening (high-throughput) thermo_exp 1. Add excess solid to solvent 2. Equilibrate (24-48h) 3. Separate solid/liquid 4. Quantify concentration (HPLC/UV) thermo_branch->thermo_exp kinetic_exp 1. Prepare DMSO stock 2. Dilute in aqueous buffer 3. Incubate (1-2h) 4. Measure precipitation (Nephelometry) or quantify soluble fraction kinetic_branch->kinetic_exp data_analysis Data Analysis and Tabulation thermo_exp->data_analysis kinetic_exp->data_analysis end_report End: Technical Report with Data and Protocols data_analysis->end_report

Solubility Determination Workflow

This comprehensive guide provides the necessary framework for any researcher to successfully characterize the solubility of this compound. Adherence to these standardized protocols will ensure the generation of high-quality, reliable data essential for advancing research and development efforts.

References

Methyl 5-(1H-indazol-1-yl)-3-oxopentanoate: A Versatile Heterocyclic Building Block for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-(1H-indazol-1-yl)-3-oxopentanoate is a functionalized heterocyclic compound that holds significant potential as a versatile building block in medicinal chemistry and drug discovery. The molecule incorporates the privileged indazole scaffold, a common motif in numerous biologically active compounds, linked to a β-keto ester moiety, which is a valuable synthon for a wide range of chemical transformations. This guide provides a comprehensive overview of the synthesis, potential chemical reactivity, and prospective applications of this compound, based on analogous reactions and established chemical principles. While specific experimental data for this exact molecule is limited in public literature, this document constructs a detailed, plausible framework for its synthesis and utilization.

Chemical Properties and Synthesis

The structure of this compound, with CAS number 1229627-06-8, combines the aromatic, electron-rich indazole ring with a flexible and reactive pentanoate chain. The key to its synthesis lies in the regioselective N-alkylation of the 1H-indazole core.

Proposed Synthetic Pathway

The synthesis of this compound can be logically approached in a two-step sequence, as illustrated in the workflow diagram below. This involves the preparation of a suitable electrophilic precursor, methyl 5-halo-3-oxopentanoate, followed by the N-alkylation of 1H-indazole.

G cluster_0 Step 1: Synthesis of Electrophile cluster_1 Step 2: N-Alkylation of Indazole cluster_2 Purification A Glutaric acid monomethyl ester C Methyl 5-chloro-3-oxopentanoate A->C Chlorination B Chlorinating Agent (e.g., Thionyl chloride) B->C F This compound C->F Electrophile D 1H-Indazole D->F N1-alkylation E Base (e.g., NaH) Solvent (e.g., THF) E->F G Crude Product F->G H Column Chromatography G->H I Pure Product H->I

A proposed two-step synthesis and purification workflow.
Experimental Protocols

The following are detailed, plausible experimental protocols derived from analogous reactions found in the literature.

Step 1: Synthesis of Methyl 5-chloro-3-oxopentanoate

This procedure is adapted from methods for the preparation of similar acid chlorides from their corresponding carboxylic acids.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add glutaric acid monomethyl ester (1 equivalent).

  • Chlorination: Add thionyl chloride (1.2 equivalents) dropwise to the flask at room temperature.

  • Reaction Conditions: Heat the mixture to reflux for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • Work-up: After cooling to room temperature, carefully remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude methyl 5-chloro-3-oxopentanoate can be used in the next step without further purification.

Step 2: N-Alkylation of 1H-Indazole

This protocol is based on literature precedents for N1-selective alkylation of indazoles.[1][2][3]

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) in anhydrous tetrahydrofuran (THF).

  • Indazole Addition: Add a solution of 1H-indazole (1 equivalent) in anhydrous THF dropwise to the NaH suspension at 0 °C.

  • Deprotonation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • Electrophile Addition: Cool the reaction mixture back to 0 °C and add a solution of crude methyl 5-chloro-3-oxopentanoate (1.1 equivalents) in anhydrous THF dropwise.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir overnight. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x).

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Quantitative Data (Predicted)

While experimental data for the target molecule is not available, the following table provides predicted and analogous data based on similar compounds.

ParameterPredicted/Analogous ValueReference/Basis
Molecular Formula C₁₃H₁₄N₂O₃[Calculated]
Molecular Weight 246.26 g/mol [Calculated]
Appearance Colorless to pale yellow oil or solidAnalogy to similar β-keto esters
Yield (N-alkylation) 60-80% (N1 isomer)Based on similar N1-selective indazole alkylations[1]
¹H NMR (CDCl₃, ppm) Predicted: δ 8.1-7.2 (m, 4H, Ar-H), 7.9 (s, 1H, indazole-H), 4.6-4.4 (t, 2H, N-CH₂), 3.7 (s, 3H, OCH₃), 3.5 (s, 2H, CO-CH₂-CO), 3.1-2.9 (t, 2H, CO-CH₂)Based on chemical shifts of indazole and β-keto ester fragments
¹³C NMR (CDCl₃, ppm) Predicted: δ 201 (C=O, ketone), 167 (C=O, ester), 140-120 (Ar-C), 134 (indazole-C), 60-50 (N-CH₂), 52 (OCH₃), 45 (CO-CH₂-CO), 30 (CO-CH₂)Based on typical chemical shifts for these functional groups
Mass Spectrometry m/z [M+H]⁺ = 247.10[Calculated]

Applications in Drug Discovery

The unique structural features of this compound make it a valuable scaffold for the synthesis of a diverse range of potential therapeutic agents.

  • Kinase Inhibitors: The indazole core is a well-established pharmacophore in a number of FDA-approved kinase inhibitors.[4][5] The β-keto ester moiety can be readily modified to introduce various substituents that can interact with the active site of kinases.

  • Anti-inflammatory Agents: Indazole derivatives have been reported to possess anti-inflammatory properties.[6] The β-dicarbonyl system can be used to synthesize heterocyclic compounds, such as pyrazoles and isoxazoles, which are also known to exhibit anti-inflammatory activity.

  • Anticancer Agents: Numerous indazole-containing compounds have demonstrated potent anticancer activity through various mechanisms, including apoptosis induction and inhibition of cell proliferation.[5][7] The reactivity of the β-keto ester allows for the facile introduction of pharmacophoric groups to modulate the anticancer profile.

  • Antimicrobial Agents: The indazole nucleus is present in compounds with antibacterial and antifungal properties. The versatile β-keto ester functionality can be used to construct novel heterocyclic systems with potential antimicrobial activity.

Signaling Pathways and Mechanisms of Action (Hypothetical)

Given that the indazole scaffold is a key component of many kinase inhibitors, it is plausible that derivatives of this compound could target various signaling pathways implicated in diseases like cancer and inflammation.

G cluster_0 Potential Drug Development Workflow cluster_1 Hypothetical Target Pathways A This compound B Chemical Modification (e.g., Knorr Pyrazole Synthesis) A->B C Library of Indazole Derivatives B->C D High-Throughput Screening C->D E Hit Identification D->E F Lead Optimization E->F I Kinase Signaling (e.g., VEGFR, c-Met) E->I Target Identification J Inflammatory Pathways (e.g., COX, LOX) E->J Target Identification K Apoptosis Pathways E->K Target Identification G Preclinical Studies F->G H Clinical Trials G->H

A workflow for the development of drug candidates.

Derivatives synthesized from this building block could potentially inhibit protein kinases by competing with ATP for binding in the kinase domain. Modifications of the pentanoate chain could be designed to target specific amino acid residues within the active site, thereby achieving selectivity for a particular kinase.

Conclusion

This compound represents a promising and versatile building block for the synthesis of novel heterocyclic compounds with potential therapeutic applications. Its synthesis, while requiring careful control of regioselectivity, is achievable through established N-alkylation methodologies. The presence of both the privileged indazole scaffold and the reactive β-keto ester functionality provides a rich platform for the generation of diverse chemical libraries for screening against a wide range of biological targets. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its potential in drug discovery.

References

Methodological & Application

Application Note and Detailed Protocol for the Synthesis of Methyl 5-(1H-indazol-1-yl)-3-oxopentanoate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The indazole scaffold is a significant pharmacophore present in a variety of therapeutic agents. The synthesis of N-alkylated indazoles is a key step in the development of many of these compounds. However, the direct N-alkylation of 1H-indazoles often leads to a mixture of N-1 and N-2 substituted regioisomers, posing a significant challenge in achieving high yields of the desired product.[1][2][3] This protocol details a method for the regioselective synthesis of Methyl 5-(1H-indazol-1-yl)-3-oxopentanoate, a potentially valuable intermediate for drug discovery, focusing on conditions that favor the formation of the N-1 isomer. The described method is based on the N-alkylation of 1H-indazole using sodium hydride as a base in tetrahydrofuran, a system known to promote N-1 selectivity with various alkylating agents.[1][3]

Reaction Scheme:

Figure 1: Synthesis of this compound from 1H-indazole and Methyl 5-chloro-3-oxopentanoate.

Experimental Protocol:

Materials and Reagents:

  • 1H-Indazole

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Methyl 5-chloro-3-oxopentanoate (or corresponding bromo- derivative)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Silica gel for column chromatography

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Equipment:

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Heating mantle or oil bath

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • NMR spectrometer

  • Mass spectrometer

Procedure:

  • Preparation of the Indazole Anion:

    • To a dry, two-neck round-bottom flask under an inert atmosphere (nitrogen or argon), add 1H-indazole (1.0 eq).

    • Add anhydrous tetrahydrofuran (THF) to dissolve the indazole (concentration approx. 0.1-0.5 M).

    • Cool the solution to 0 °C using an ice bath.

    • Carefully add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise to the stirred solution. Caution: NaH reacts violently with water and is flammable. Handle with care in a fume hood.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. The evolution of hydrogen gas should cease, and the solution may become a clear solution or a suspension of the sodium salt of indazole.

  • N-Alkylation Reaction:

    • Cool the reaction mixture back down to 0 °C.

    • Slowly add a solution of Methyl 5-chloro-3-oxopentanoate (1.2 eq) in a small amount of anhydrous THF to the reaction mixture dropwise via syringe.

    • After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., 30-50% ethyl acetate in hexanes). The disappearance of the starting 1H-indazole and the appearance of a new, less polar spot indicates product formation.

  • Work-up and Extraction:

    • Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Remove the THF under reduced pressure using a rotary evaporator.

    • Partition the residue between ethyl acetate and water.

    • Separate the organic layer. Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc/Hexanes and gradually increasing to 50% EtOAc/Hexanes) to separate the desired N-1 isomer from the N-2 isomer and any unreacted starting materials.

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield this compound as a solid or oil.

Characterization: The final product should be characterized by NMR and mass spectrometry to confirm its identity and purity.

  • ¹H NMR: Expect characteristic peaks for the indazole ring protons, the methylene protons adjacent to the indazole nitrogen, the methylene protons of the keto-ester backbone, and the methyl ester protons.

  • ¹³C NMR: Expect distinct signals for the carbons of the indazole ring, the carbonyl carbons of the ketone and ester, and the aliphatic carbons of the side chain.

  • Mass Spectrometry (MS): Calculate the expected exact mass for the molecular ion [M]⁺ or protonated molecule [M+H]⁺ to confirm the molecular weight.

Data Presentation:

ParameterValue
Reactants
1H-Indazole1.0 eq
Sodium Hydride (60%)1.1 eq
Methyl 5-chloro-3-oxopentanoate1.2 eq
Reaction Conditions
SolventAnhydrous Tetrahydrofuran (THF)
Temperature (Deprotonation)0 °C to Room Temperature
Temperature (Alkylation)0 °C to Room Temperature
Reaction Time12-18 hours
Expected Outcome
Expected Yield60-80% (of the N-1 isomer)
Purity (after chromatography)>95%

Mandatory Visualization:

Below is a DOT script to generate a workflow diagram for the synthesis of this compound.

Synthesis_Workflow start_end start_end process process purification purification analysis analysis caution caution Start Start Deprotonation Deprotonation: 1H-Indazole + NaH in THF Start->Deprotonation Alkylation N-Alkylation: Add Methyl 5-chloro-3-oxopentanoate Deprotonation->Alkylation Stir 1.5h Quench Quench Reaction with NH4Cl (aq) Alkylation->Quench Stir overnight Workup Aqueous Work-up & Extraction Quench->Workup Purify Column Chromatography Workup->Purify Crude Product Characterize Characterization (NMR, MS) Purify->Characterize Pure N-1 Isomer End Final Product Characterize->End

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols: Methyl 5-(1H-indazol-1-yl)-3-oxopentanoate as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Methyl 5-(1H-indazol-1-yl)-3-oxopentanoate as a key chemical intermediate, particularly in the synthesis of pharmaceutically active compounds. This document outlines its preparation, properties, and a detailed protocol for its application in further synthetic steps, enabling researchers to effectively utilize this versatile building block.

Introduction

This compound is a crucial intermediate in the synthesis of complex heterocyclic molecules. Its structure incorporates both a reactive β-ketoester functionality and an indazole moiety, making it a valuable precursor in medicinal chemistry. Notably, this intermediate is implicated in the synthetic pathways of poly(ADP-ribose) polymerase (PARP) inhibitors, such as Niraparib, which are at the forefront of cancer therapy. The ability to efficiently synthesize and subsequently functionalize this intermediate is therefore of significant interest to the drug development community.

Chemical Properties and Data

A summary of the key chemical properties for this compound is provided below.

PropertyValue
CAS Number 1229627-06-8
Molecular Formula C₁₃H₁₄N₂O₃
Molecular Weight 246.26 g/mol
Appearance Expected to be an off-white to yellow solid or oil
Solubility Expected to be soluble in common organic solvents like Dichloromethane, Ethyl Acetate, and DMF

Synthesis of this compound

The synthesis of this compound can be achieved through the N-alkylation of 1H-indazole with a suitable electrophile. A proposed synthetic protocol is detailed below, based on established methodologies for N-alkylation of indazoles and the formation of β-ketoesters.

Proposed Synthetic Pathway

G Indazole 1H-Indazole Reaction N-Alkylation Indazole->Reaction Reagent Methyl 5-bromo-3-oxopentanoate Reagent->Reaction Base Base (e.g., NaH, K₂CO₃) Base->Reaction Solvent Solvent (e.g., DMF, THF) Solvent->Reaction Product This compound Reaction->Product

Caption: Proposed synthesis of the target intermediate.

Experimental Protocol: Synthesis of this compound

Materials:

  • 1H-Indazole

  • Methyl 5-bromo-3-oxopentanoate (or other suitable methyl 5-halo-3-oxopentanoate)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil) or Potassium Carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Ethyl Acetate

  • Saturated aqueous Sodium Bicarbonate solution

  • Brine (saturated aqueous Sodium Chloride solution)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon), add a solution of 1H-indazole (1.0 equivalent) in anhydrous DMF dropwise.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until gas evolution ceases.

  • Cool the mixture back to 0 °C and add a solution of methyl 5-bromo-3-oxopentanoate (1.1 equivalents) in anhydrous DMF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Dilute the mixture with ethyl acetate and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Expected Data and Characterization

Researchers should characterize the final product using standard analytical techniques. The following table provides a template for the expected data.

AnalysisExpected Results
¹H NMR Peaks corresponding to the indazole ring protons, the methylene groups of the pentanoate chain, and the methyl ester group.
¹³C NMR Resonances for the carbons of the indazole ring, the ketone and ester carbonyls, and the aliphatic chain.
Mass Spec (ESI) [M+H]⁺ corresponding to the molecular weight of the product (247.11 m/z).
Yield 50-70% (typical for similar N-alkylation reactions)
Purity (by HPLC) >95% after chromatography

Application as an Intermediate in Niraparib Synthesis

This compound serves as a key building block for the synthesis of Niraparib. The ketone functionality of this intermediate can be elaborated to construct the piperidine ring system of the final drug molecule. A generalized workflow is presented below.

G cluster_0 Synthesis of Intermediate cluster_1 Elaboration to Niraparib Precursor cluster_2 Final Synthesis Steps Indazole 1H-Indazole Alkylation N-Alkylation Indazole->Alkylation + Methyl 5-halo-3-oxopentanoate Intermediate Intermediate Alkylation->Intermediate This compound Reductive_Amination Reductive Amination Intermediate->Reductive_Amination + Amine Source Cyclization Cyclization Reductive_Amination->Cyclization Niraparib_Precursor Piperidine Precursor Cyclization->Niraparib_Precursor Amidation Amidation & Deprotection Niraparib_Precursor->Amidation Final_Product Final_Product Amidation->Final_Product Niraparib

Caption: Role of the intermediate in a synthetic workflow.

Experimental Protocol: Reductive Amination and Cyclization (General Procedure)

This protocol outlines a plausible next step in a synthetic sequence utilizing this compound.

Materials:

  • This compound

  • Ammonium Acetate or a primary amine

  • Sodium Cyanoborohydride (NaBH₃CN) or Sodium Triacetoxyborohydride (NaBH(OAc)₃)

  • Methanol or Dichloroethane (DCE)

  • Acetic Acid (catalytic amount)

  • Standard workup and purification reagents

Procedure:

  • Dissolve this compound (1.0 equivalent) and ammonium acetate (or a primary amine, 1.5-2.0 equivalents) in methanol.

  • Add a catalytic amount of acetic acid to the mixture.

  • Stir the reaction at room temperature for 1-2 hours to facilitate imine formation.

  • Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (1.5 equivalents) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Quench the reaction by the addition of water and concentrate the mixture under reduced pressure to remove the methanol.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude amino ester.

  • This crude product can then be subjected to cyclization conditions (e.g., treatment with a base) to form the desired piperidinone precursor, which can be further elaborated to Niraparib.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Sodium hydride is a highly flammable and reactive substance. Handle with extreme care and quench any residual NaH appropriately.

  • Refer to the Material Safety Data Sheet (MSDS) for each reagent before use.

Conclusion

This compound is a strategically important intermediate for the synthesis of complex, biologically active molecules. The protocols provided herein offer a practical guide for its preparation and subsequent utilization, empowering researchers in the field of drug discovery to access this valuable chemical entity. The outlined procedures, based on established chemical principles, provide a solid foundation for further optimization and application in various synthetic campaigns.

Application of Methyl 5-(1H-indazol-1-yl)-3-oxopentanoate in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Abstract

Methyl 5-(1H-indazol-1-yl)-3-oxopentanoate is a versatile bifunctional molecule poised to be a valuable precursor in the synthesis of complex heterocyclic scaffolds. The presence of both an indazole nucleus and a reactive β-ketoester moiety allows for a variety of cyclization and condensation reactions, leading to the formation of novel fused ring systems. This document outlines the potential applications of this compound in the synthesis of indazolopyridinones and indazolopyrazolones, which are of significant interest in medicinal chemistry due to their diverse biological activities. Detailed, albeit hypothetical, experimental protocols for these transformations are provided, based on established synthetic methodologies for analogous compounds.

Introduction

The indazole core is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anti-cancer, and antiviral properties. The fusion of the indazole ring with other heterocyclic systems can lead to the development of novel therapeutic agents with improved potency and selectivity. This compound, possessing a readily accessible β-ketoester functionality attached to the indazole N1-position, serves as an ideal starting material for the construction of such fused systems. The reactivity of the β-ketoester allows for intramolecular cyclizations as well as intermolecular condensations with various binucleophiles.

Key Applications and Synthetic Protocols

The primary application of this compound lies in its use as a synthon for the preparation of fused heterocyclic systems. Two potential and highly valuable transformations are detailed below.

Synthesis of Indazolo[1,2-a]pyridinone Derivatives

The β-ketoester moiety can undergo intramolecular cyclization to form a pyridinone ring fused to the indazole core. This type of reaction is typically promoted by acid or base catalysis. The resulting indazolo[1,2-a]pyridinone scaffold is a novel heterocyclic system with potential applications in drug discovery.

Hypothetical Reaction Scheme:

G cluster_0 This compound cluster_1 Indazolo[1,2-a]pyridinone start Indazole-N-CH2-CH2-CO-CH2-COOCH3 end Fused Indazole-Pyridinone Ring start->end Intramolecular Cyclization (e.g., Eaton's Reagent)

Caption: Intramolecular cyclization to form an indazolopyridinone.

Experimental Protocol (Hypothetical): Intramolecular Cyclization to form 4-hydroxy-2-methyl-1,2-dihydro-5H-indazolo[1,2-a]pyridin-5-one

  • Reagent Preparation: Prepare Eaton's reagent (7.5% w/w solution of phosphorus pentoxide in methanesulfonic acid) by carefully adding phosphorus pentoxide to methanesulfonic acid with stirring under an inert atmosphere.

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous toluene.

  • Reaction Execution: Add Eaton's reagent (10 eq) to the solution at room temperature. Heat the reaction mixture to 110 °C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Extraction: Neutralize the aqueous solution with a saturated solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired indazolo[1,2-a]pyridinone derivative.

Table 1: Expected Yields for Intramolecular Cyclization (based on analogous reactions)

Catalyst/ReagentTemperature (°C)Reaction Time (h)Expected Yield (%)
Eaton's Reagent1104-660-75
Polyphosphoric Acid1206-855-70
Sulfuric Acid1008-1240-55
Synthesis of Fused Indazolopyrazolone Derivatives

The β-ketoester functionality can react with hydrazine derivatives in a condensation reaction to form a pyrazolone ring. This Knorr-type pyrazole synthesis would result in a novel indazolopyrazolone scaffold, a structure with high potential for biological activity.

Hypothetical Reaction Scheme:

G cluster_0 This compound cluster_1 Hydrazine Hydrate cluster_2 Indazolopyrazolone start Indazole-N-CH2-CH2-CO-CH2-COOCH3 end Fused Indazole-Pyrazolone Ring start->end reagent H2N-NH2 * H2O reagent->end Condensation G A Indazole C This compound (Key Intermediate) A->C B Methyl 3-oxopentanoate derivative B->C D Intramolecular Cyclization C->D E Intermolecular Condensation C->E F Fused Indazolopyridinones D->F G Fused Indazolopyrazolones E->G H Other Fused Heterocycles E->H

Application Notes and Protocols for the Synthesis of Indazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental procedures for the synthesis of various indazole derivatives, which are key structural motifs in many pharmacologically active compounds. The protocols outlined below are based on established and recently developed methodologies, offering a range of strategies to access 1H-indazoles, 2H-indazoles, and 3-aminoindazoles.

Introduction

Indazole and its derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, antitumor, and anti-HIV properties.[1][2] This document presents several reliable and reproducible protocols for the synthesis of these important scaffolds, complete with quantitative data and workflow diagrams to facilitate experimental planning and execution.

General Synthetic Workflow

The synthesis of indazole derivatives typically involves the formation of the bicyclic indazole core through various cyclization strategies. A general workflow can be visualized as follows:

G cluster_start Starting Materials cluster_reaction Cyclization Reaction cluster_workup Work-up & Purification cluster_product Final Product Aryl Hydrazones Aryl Hydrazones Cyclization Cyclization Aryl Hydrazones->Cyclization o-Halobenzaldehydes o-Halobenzaldehydes o-Halobenzaldehydes->Cyclization o-Bromobenzonitriles o-Bromobenzonitriles o-Bromobenzonitriles->Cyclization Extraction Extraction Cyclization->Extraction Chromatography Chromatography Extraction->Chromatography Indazole Derivative Indazole Derivative Chromatography->Indazole Derivative

Caption: General workflow for the synthesis of indazole derivatives.

Protocol 1: Synthesis of 1H-Indazoles via PIFA-Mediated Oxidative C-N Bond Formation

This protocol describes a metal-free approach for the synthesis of 1H-indazoles from readily accessible arylhydrazones using [bis(trifluoroacetoxy)iodo]benzene (PIFA) as an oxidant. This method is noted for its mild reaction conditions and good functional group tolerance.[3]

Experimental Protocol:
  • To a solution of the arylhydrazone (0.5 mmol) in 1,2-dichloroethane (DCE) (5.0 mL) was added PIFA (0.6 mmol).

  • The reaction mixture was stirred at 80 °C for the time indicated in Table 1.

  • Upon completion, the reaction was cooled to room temperature.

  • The solvent was removed under reduced pressure.

  • The residue was purified by flash column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the desired 1H-indazole derivative.

Data Summary:
EntrySubstrate (Arylhydrazone of)Time (h)Yield (%)
1Acetophenone285
24'-Methylacetophenone289
34'-Methoxyacetophenone382
44'-Fluoroacetophenone287
54'-Chloroacetophenone2.588
64'-Bromoacetophenone2.586
72'-Methylacetophenone375
8Propiophenone283

Table 1: Synthesis of various 1H-indazoles using the PIFA-mediated method.

Protocol 2: Copper-Catalyzed One-Pot Synthesis of 2H-Indazoles

This protocol details a one-pot, three-component reaction for the synthesis of 2H-indazoles from 2-bromobenzaldehydes, primary amines, and sodium azide, catalyzed by copper(I) iodide. This method is highly efficient and demonstrates a broad substrate scope.

Experimental Protocol:
  • A mixture of 2-bromobenzaldehyde (1.0 mmol), primary amine (1.2 mmol), and sodium azide (2.0 mmol) in DMSO (3.0 mL) was prepared.

  • To this mixture, CuI (0.1 mmol) and L-proline (0.2 mmol) were added.

  • The reaction vessel was sealed and heated to 110 °C for 12 hours.

  • After cooling to room temperature, the reaction mixture was diluted with water (20 mL) and extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • The crude product was purified by column chromatography on silica gel (hexanes/ethyl acetate) to yield the pure 2H-indazole.

Data Summary:
Entry2-BromobenzaldehydePrimary AmineYield (%)
1UnsubstitutedAniline92
25-MethylAniline89
35-MethoxyAniline85
45-ChloroAniline95
5Unsubstituted4-Methoxyaniline90
6Unsubstituted4-Chloroaniline94
7UnsubstitutedBenzylamine88
8UnsubstitutedCyclohexylamine82

Table 2: Yields for the copper-catalyzed one-pot synthesis of 2H-indazoles.

Protocol 3: Two-Step Synthesis of 3-Aminoindazoles from 2-Bromobenzonitriles

This protocol describes a general and efficient two-step synthesis of substituted 3-aminoindazoles starting from 2-bromobenzonitriles. The first step involves a palladium-catalyzed N-arylation of benzophenone hydrazone, followed by an acidic deprotection and cyclization.[4]

Experimental Workflow:

G 2-Bromobenzonitrile 2-Bromobenzonitrile Step1 Step 1: N-Arylation 2-Bromobenzonitrile->Step1 Benzophenone Hydrazone Benzophenone Hydrazone Benzophenone Hydrazone->Step1 Pd_Catalyst Pd(OAc)₂/BINAP Pd_Catalyst->Step1 Arylhydrazone_Intermediate Arylhydrazone Intermediate Step1->Arylhydrazone_Intermediate Step2 Step 2: Deprotection/ Cyclization Arylhydrazone_Intermediate->Step2 Acid_Catalyst p-TsOH Acid_Catalyst->Step2 3-Aminoindazole 3-Aminoindazole Step2->3-Aminoindazole

Caption: Two-step synthesis of 3-aminoindazoles.

Experimental Protocol:

Step 1: Synthesis of Arylhydrazone Intermediate

  • To a Schlenk tube were added benzophenone hydrazone (1.1 equiv), palladium acetate (5 mol%), BINAP (5.5 mol%), and toluene (1.5 mL per mmol of bromobenzonitrile). The tube was evacuated and backfilled with argon.

  • The mixture was heated at 100 °C for 3 minutes.

  • After cooling to room temperature, 2-bromobenzonitrile (1 equiv), cesium carbonate (1.4 equiv), and toluene (0.5 mL per mmol of bromobenzonitrile) were added.

  • The Schlenk tube was evacuated, backfilled with argon, and heated at 100 °C for 7 hours.

  • After cooling, the mixture was filtered through a pad of Celite and the solvent was removed under reduced pressure. The residue was purified by flash chromatography.

Step 2: Synthesis of 3-Aminoindazole

  • The arylhydrazone intermediate from Step 1 (1 equiv) was dissolved in methanol (2 mL per mmol).

  • p-Toluenesulfonic acid monohydrate (2 equiv) was added, and the mixture was refluxed for 5 hours.

  • After cooling, the solvent was removed under reduced pressure.

  • The residue was dissolved in ethyl acetate (10 mL) and washed with saturated aqueous NaHCO₃ solution (5 mL), brine (5 mL), and water (2 x 5 mL).

  • The organic layer was dried over anhydrous sodium sulfate, the solvent was removed, and the residue was purified by flash chromatography to afford the 3-aminoindazole.

Data Summary:
Entry2-BromobenzonitrileOverall Yield (%)
1Unsubstituted78
25-Methyl75
35-Methoxy72
45-Fluoro81
55-Chloro80
64-Trifluoromethyl70

Table 3: Overall yields for the two-step synthesis of 3-aminoindazoles.

Disclaimer

These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions, including the use of personal protective equipment, should be taken at all times. The yields reported are based on literature values and may vary depending on experimental conditions.

References

Application Note: Purification of Methyl 5-(1H-indazol-1-yl)-3-oxopentanoate using Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a standard protocol for the purification of Methyl 5-(1H-indazol-1-yl)-3-oxopentanoate, a β-keto ester derivative of indazole, using silica gel column chromatography. The described methodology is broadly applicable to researchers, scientists, and professionals in the field of drug development and organic synthesis for obtaining the compound in high purity. This document provides a comprehensive experimental protocol, a summary of expected results, and a visual representation of the workflow.

Introduction

Indazole derivatives are significant scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The synthesis of these compounds often results in crude products containing impurities such as starting materials, by-products, and reaction intermediates. Effective purification is therefore a critical step to isolate the desired compound with high purity for subsequent biological evaluation and further chemical transformations. Column chromatography is a widely used and effective technique for the purification of moderately polar organic compounds like β-keto esters and their derivatives.[1][2][3] This protocol outlines the use of silica gel column chromatography with a hexane/ethyl acetate solvent system for the purification of this compound.

Experimental Protocol

This protocol is a general guideline based on established methods for the purification of β-keto esters and indazole derivatives.[1][3][4][5]

1. Materials and Reagents:

  • Crude this compound

  • Silica Gel (60-120 mesh or 230-400 mesh for flash chromatography)[3][4]

  • n-Hexane (ACS grade or distilled)

  • Ethyl Acetate (ACS grade or distilled)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Glass column for chromatography

  • Eluent collection tubes

  • Rotary evaporator

2. Preparation of the Column:

  • Select an appropriate size glass column based on the amount of crude product to be purified (a general rule is a 1:20 to 1:100 ratio of crude product to silica gel by weight).

  • Prepare a slurry of silica gel in n-hexane.

  • Carefully pack the column with the silica gel slurry, ensuring no air bubbles are trapped.

  • Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the silica surface.

  • Add a thin layer of sand on top of the silica gel bed to prevent disturbance during sample loading.

3. Sample Preparation and Loading:

  • Dissolve the crude this compound in a minimal amount of dichloromethane or the initial eluent.

  • Alternatively, for less soluble compounds, perform a dry loading by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.

4. Elution and Fraction Collection:

  • Begin elution with a non-polar solvent system, such as pure n-hexane or a low percentage of ethyl acetate in n-hexane (e.g., 95:5 n-hexane:ethyl acetate).

  • Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate.[1][4] The optimal gradient can be predetermined by TLC analysis of the crude mixture.

  • Collect fractions of a consistent volume in labeled test tubes.

  • Monitor the separation process by periodically analyzing the collected fractions using TLC.

5. Product Isolation:

  • Identify the fractions containing the pure product by TLC analysis.

  • Combine the pure fractions.

  • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.

  • Determine the yield and characterize the purified product using appropriate analytical techniques (e.g., NMR, MS, HPLC).

Data Presentation

The following table summarizes typical parameters and expected results for the column chromatography purification of a β-keto ester like this compound.

ParameterValue
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase System n-Hexane / Ethyl Acetate (gradient)
Elution Gradient 5% to 30% Ethyl Acetate in n-Hexane
Crude Sample Loading 1.0 g
Silica Gel Amount 50 g
Column Dimensions 40 mm x 300 mm
Typical Yield 75-90%
Purity (by HPLC/NMR) >98%
Solvent Consumption Approx. 1.5 - 2.0 L

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_elution Elution & Collection cluster_isolation Isolation prep_slurry Prepare Silica Slurry pack_column Pack Column prep_slurry->pack_column load_sample Load Crude Sample pack_column->load_sample elute Elute with Solvent Gradient (Hexane/EtOAc) load_sample->elute collect Collect Fractions elute->collect tlc Monitor by TLC collect->tlc tlc->elute Adjust Gradient combine Combine Pure Fractions tlc->combine evaporate Solvent Evaporation combine->evaporate product Purified Product evaporate->product

Caption: Workflow for the purification of this compound.

Signaling Pathways and Logical Relationships

For this application, a logical relationship diagram illustrates the decision-making process during the purification procedure.

logical_relationship start Start Purification crude_analysis Analyze Crude Mixture by TLC start->crude_analysis select_solvent Select Initial Solvent System (Low Polarity) crude_analysis->select_solvent run_column Run Column Chromatography select_solvent->run_column analyze_fractions Analyze Fractions by TLC run_column->analyze_fractions decision Product Eluted? analyze_fractions->decision increase_polarity Increase Solvent Polarity decision->increase_polarity No combine_pure Combine Pure Fractions decision->combine_pure Yes increase_polarity->run_column end End Purification combine_pure->end

Caption: Decision-making flowchart for the column chromatography process.

Conclusion

The protocol described in this application note provides a reliable and efficient method for the purification of this compound. By employing silica gel column chromatography with a gradient elution of n-hexane and ethyl acetate, the target compound can be isolated with high purity, making it suitable for subsequent applications in research and development. The provided workflow and logical diagrams offer a clear and concise overview of the entire process.

References

Application Notes and Protocols for Methyl 5-(1H-indazol-1-yl)-3-oxopentanoate in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

A Scrutiny of available data reveals that Methyl 5-(1H-indazol-1-yl)-3-oxopentanoate is a novel scaffold with limited publicly accessible research. While the indazole core is a well-established pharmacophore in a multitude of drug discovery programs, specific applications, detailed experimental protocols, and quantitative biological data for this particular derivative remain largely unpublished in peer-reviewed literature.

The indazole moiety is a privileged bicyclic heterocycle recognized for its ability to mimic indole and other key structures in biologically active molecules. This has led to its incorporation into a wide array of therapeutic agents targeting diverse biological pathways. However, the specific substitution pattern of a 3-oxopentanoate group at the 1-position of the indazole ring, as seen in this compound, represents a unique chemical space that is yet to be extensively explored in the public domain.

I. Potential Areas of Application (Hypothesized)

Based on the known activities of other indazole-containing compounds, several potential applications for this compound can be postulated. These hypotheses provide a starting point for researchers interested in exploring the utility of this scaffold.

  • Kinase Inhibition: The indazole nucleus is a core component of several approved and investigational kinase inhibitors. The beta-keto ester functionality of the pentanoate chain could potentially interact with the hinge region or other binding sites of various kinases.

  • GPCR Antagonism: Indazole derivatives have shown significant promise as antagonists for G-protein coupled receptors (GPCRs), most notably the Calcitonin Gene-Related Peptide (CGRP) receptor, which is a key target in migraine therapy.

  • Enzyme Inhibition: The electrophilic nature of the beta-keto ester could lend itself to covalent or non-covalent inhibition of various enzymes, such as proteases or esterases.

II. General Synthetic Strategy

Workflow for Hypothetical Synthesis

G indazole 1H-Indazole alkylation N-Alkylation indazole->alkylation product This compound alkylation->product reagent Methyl 5-halo-3-oxopentanoate reagent->alkylation base Base (e.g., K2CO3, NaH) base->alkylation solvent Solvent (e.g., DMF, Acetonitrile) solvent->alkylation

Caption: Hypothetical N-alkylation of 1H-indazole.

Experimental Protocol (Hypothetical)

Objective: To synthesize this compound via N-alkylation of 1H-indazole.

Materials:

  • 1H-Indazole

  • Methyl 5-bromo-3-oxopentanoate (or other suitable halo-derivative)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 1H-indazole (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of Methyl 5-bromo-3-oxopentanoate (1.2 eq) in anhydrous DMF dropwise to the reaction mixture.

  • Stir the reaction at room temperature (or with gentle heating, e.g., 50 °C) and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, this compound.

Note: This is a generalized and hypothetical protocol. Reaction conditions, including base, solvent, temperature, and reaction time, would require optimization. The synthesis and handling of halo-keto esters should be performed with appropriate safety precautions.

III. Future Directions and Recommendations

The lack of available data for this compound presents a unique opportunity for researchers. The following steps are recommended for those interested in exploring the potential of this scaffold:

  • Synthesis and Characterization: The first crucial step is the successful synthesis and thorough characterization of the compound, including NMR, mass spectrometry, and elemental analysis to confirm its structure and purity.

  • In Silico Screening: Computational methods, such as molecular docking, can be employed to predict potential biological targets for this scaffold. A virtual screening against a library of known drug targets, particularly kinases and GPCRs, could provide valuable starting points for experimental validation.

  • Broad-Spectrum Biological Screening: The synthesized compound should be subjected to broad-spectrum phenotypic and target-based screening assays to identify any potential biological activity.

  • Structure-Activity Relationship (SAR) Studies: Should initial screening yield a promising hit, the synthesis of analogs with modifications to both the indazole ring and the oxopentanoate side chain would be essential to establish a clear structure-activity relationship and optimize for potency and selectivity.

Logical Workflow for Scaffold Exploration

G synthesis Synthesis & Characterization screening Biological Screening synthesis->screening in_silico In Silico Target Prediction synthesis->in_silico hit_id Hit Identification screening->hit_id in_silico->screening sar SAR Studies hit_id->sar Yes no_hit No Significant Activity hit_id->no_hit No lead_opt Lead Optimization sar->lead_opt

Caption: Workflow for investigating a novel scaffold.

Application Notes and Protocols for the Derivatization of Methyl 5-(1H-indazol-1-yl)-3-oxopentanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical derivatization of Methyl 5-(1H-indazol-1-yl)-3-oxopentanoate. This versatile β-ketoester is a valuable starting material for the synthesis of novel heterocyclic compounds with potential applications in biological screening and drug discovery. The indazole moiety is a well-established pharmacophore present in numerous FDA-approved drugs, and its combination with other heterocyclic systems, such as pyrazoles and pyrimidines, is a proven strategy for developing potent bioactive molecules, including kinase inhibitors and anticancer agents.[1][2][3][4]

The following sections detail protocols for two key derivatization reactions: the Knorr Pyrazole Synthesis and the Biginelli Reaction for synthesizing dihydropyrimidinones. Additionally, standard protocols for the biological evaluation of these derivatives are provided.

Application Note 1: Synthesis of Indazolyl-Pyrazole Derivatives via Knorr Cyclization

The Knorr pyrazole synthesis is a fundamental reaction in heterocyclic chemistry that allows for the construction of the pyrazole ring from a 1,3-dicarbonyl compound (like a β-ketoester) and a hydrazine derivative.[5] This method is highly efficient for creating a library of substituted pyrazoles by varying the substituent on the hydrazine reactant. The resulting indazolyl-pyrazole scaffold is of significant interest in medicinal chemistry, with derivatives showing potent biological activities.[6]

Experimental Protocol: Synthesis of Methyl 5-(1H-indazol-1-yl)-3-(1-phenyl-1H-pyrazol-5-yl)pentanoate (A Representative Protocol)

Disclaimer: This protocol is a representative procedure adapted from established Knorr pyrazole synthesis methodologies.[5] Researchers should consider this a starting point, and optimization of reaction conditions such as temperature, solvent, and reaction time may be necessary for the specific substrate.

Materials:

  • This compound

  • Phenylhydrazine

  • Glacial Acetic Acid

  • Ethanol

  • Deionized Water

  • Saturated Sodium Bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Ethyl Acetate

  • Hexanes

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in glacial acetic acid (10 mL per mmol of ketoester).

  • Add phenylhydrazine (1.1 eq) to the solution at room temperature.

  • Heat the reaction mixture to reflux (approximately 118°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase.

  • Upon completion, allow the mixture to cool to room temperature.

  • Carefully pour the reaction mixture into a beaker containing ice-water (50 mL).

  • Neutralize the acidic solution by slow addition of saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).

  • Extract the aqueous mixture with ethyl acetate (3 x 30 mL).

  • Combine the organic layers and wash with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting crude residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 20% ethyl acetate) to yield the pure pyrazole derivative.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

G Workflow for Knorr Pyrazole Synthesis cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification & Analysis start Dissolve Ketoester in Acetic Acid add_hydrazine Add Phenylhydrazine (1.1 eq) start->add_hydrazine reflux Heat to Reflux (4-6 hours) add_hydrazine->reflux quench Quench with Ice-Water reflux->quench Cool to RT neutralize Neutralize with NaHCO3 quench->neutralize extract Extract with Ethyl Acetate neutralize->extract wash Wash with Brine extract->wash dry Dry (MgSO4) & Concentrate wash->dry purify Silica Gel Chromatography dry->purify analyze Characterization (NMR, MS) purify->analyze final_product Pure Indazolyl-Pyrazole analyze->final_product

Knorr Pyrazole Synthesis Workflow
Biological Activity of Related Indazolyl-Pyrazole Derivatives

Compound ClassBiological Target/AssayReported ActivityReference
Aryl-Substituted PyrazolesSoluble Guanylate CyclasePotent Activation[6]
Aryl-Substituted PyrazolesPlatelet AggregationPotent Inhibition[6]

Application Note 2: Synthesis of Indazolyl-Dihydropyrimidinone Derivatives via Biginelli Reaction

The Biginelli reaction is a one-pot, three-component synthesis that produces 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) from a β-ketoester, an aryl aldehyde, and urea or thiourea.[7][8] This reaction is of great importance in medicinal chemistry as the DHPM scaffold is found in numerous compounds with a wide range of biological activities, including antiviral, antitumor, and anti-inflammatory properties. Applying this reaction to this compound allows for the creation of novel indazolyl-DHPM hybrids.

Experimental Protocol: Synthesis of Ethyl 4-(4-hydroxyphenyl)-6-(2-(1H-indazol-1-yl)ethyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (A Representative Protocol)

Disclaimer: This protocol is a representative procedure adapted from established Biginelli reaction methodologies.[7][8] The choice of aldehyde and urea/thiourea can be varied to generate a library of compounds. Optimization of catalyst, solvent, and temperature may be required.

Materials:

  • This compound

  • 4-Hydroxybenzaldehyde

  • Urea

  • Ethanol

  • Concentrated Hydrochloric Acid (HCl) or other catalyst (e.g., Yb(OTf)₃)[9]

  • Deionized Water

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a 100 mL round-bottom flask, combine this compound (1.0 eq), 4-hydroxybenzaldehyde (1.0 eq), and urea (1.5 eq).

  • Add ethanol (20 mL) to the flask to dissolve the reactants.

  • Add a catalytic amount of concentrated HCl (e.g., 3-4 drops).

  • Attach a reflux condenser and heat the mixture to reflux with stirring for 8-12 hours. Monitor the reaction by TLC (Mobile phase: 7:3 Ethyl Acetate/Hexanes).

  • After completion, cool the reaction mixture to room temperature. A precipitate may form.

  • If a precipitate has formed, cool the mixture further in an ice bath for 30 minutes and collect the solid product by vacuum filtration. Wash the solid with cold ethanol and then water.

  • If no precipitate forms, pour the reaction mixture into cold water (50 mL). If a solid precipitates, collect it by filtration. If an oil forms, extract the aqueous mixture with ethyl acetate (3 x 25 mL).

  • For extracted products, combine the organic layers, wash with saturated sodium bicarbonate solution, then brine. Dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from ethanol or by silica gel chromatography if necessary.

  • Confirm the structure and purity of the final DHPM derivative by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

G Workflow for Biginelli Reaction start Combine Ketoester, Aldehyde, and Urea in Ethanol add_cat Add Catalytic HCl start->add_cat reflux Reflux for 8-12 hours add_cat->reflux cool Cool to Room Temperature reflux->cool precipitate_check Precipitate Forms? cool->precipitate_check filter Filter & Wash Solid precipitate_check->filter Yes workup Aqueous Work-up & Extraction precipitate_check->workup No purify Recrystallize or Column Chromatography filter->purify workup->purify product Pure Indazolyl-DHPM purify->product

Biginelli Reaction Workflow
Biological Activity of Related Indazolyl-Pyrimidine Derivatives

Hybrids of indazole and pyrimidine are well-documented as potent anticancer agents, often targeting specific protein kinases.[1] Several studies have reported significant inhibitory activity against various cancer cell lines.

Compound IDCell LineAssay TypeIC₅₀ / GI₅₀ (µM)Reference
2f 4T1 (Breast Cancer)Antiproliferative0.23[2]
2f A549 (Lung Cancer)Antiproliferative1.15[2]
4e NCI-H1975 (Lung Cancer)Antitumor0.55[3]
4s NCI-H1975 (Lung Cancer)Antitumor0.47[3]
6e CCRF-CEM (Leukemia)Antiproliferative (GI₅₀)0.901[1]
6e MOLT-4 (Leukemia)Antiproliferative (GI₅₀)0.525[1]
6f Various Cancer LinesAntiproliferative (GI₅₀)1.55 - 7.4[1]
4f MCF-7 (Breast Cancer)Cytotoxicity (IC₅₀)1.629[10]
4i MCF-7 (Breast Cancer)Cytotoxicity (IC₅₀)1.841[10]

Protocols for Biological Assays

Protocol 1: In Vitro Kinase Inhibition Assay

This protocol describes a general method for assessing the ability of a synthesized compound to inhibit the activity of a specific protein kinase, a common target for indazole-based derivatives.[11][12]

Materials:

  • Purified recombinant protein kinase

  • Specific peptide substrate for the kinase

  • Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA, 0.1% 2-mercaptoethanol)

  • [γ-³²P]-ATP or fluorescent ATP analog

  • Synthesized inhibitor compound dissolved in DMSO

  • LDS sample buffer

  • SDS-PAGE gels

  • Phosphorimager or fluorescence plate reader

Procedure:

  • Prepare reaction solutions in microcentrifuge tubes or a 96-well plate. Each reaction should contain the kinase assay buffer, a specific concentration of the purified kinase, and the peptide substrate.

  • Add the synthesized inhibitor compound from a DMSO stock solution to achieve the desired final concentrations (e.g., in a serial dilution). Include a "no inhibitor" control with DMSO only.

  • Pre-incubate the reaction mixtures at 30°C for 10 minutes.

  • Initiate the kinase reaction by adding [γ-³²P]-ATP (to a final concentration of ~0.1 mM).

  • Allow the reaction to proceed at 30°C for 30 minutes with gentle agitation.

  • Terminate the reaction by adding LDS sample buffer.

  • Heat the samples at 95°C for 5 minutes.

  • Separate the phosphorylated substrate from the unphosphorylated substrate by running the samples on an SDS-PAGE gel.

  • Visualize the phosphorylated substrate by autoradiography (for ³²P) or by scanning the gel (for fluorescent probes).

  • Quantify the band intensity to determine the extent of inhibition at each compound concentration and calculate the IC₅₀ value.

Protocol 2: MTT Cell Proliferation and Cytotoxicity Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability and proliferation. It is a standard initial screening assay to determine the cytotoxic potential of novel compounds against cancer cell lines.[13][14][15]

Materials:

  • Human cancer cell line (e.g., A549, MCF-7)

  • Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

  • 96-well cell culture plates

  • Synthesized compounds dissolved in DMSO

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) at 5 mg/mL in PBS

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in culture medium from a concentrated DMSO stock. The final DMSO concentration in the wells should be less than 0.5%.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include vehicle control wells (medium with DMSO) and blank wells (medium only).

  • Incubate the plate for 48 hours at 37°C.

  • After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and MTT solution, and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.[14]

G Workflow for MTT Cytotoxicity Assay seed Seed Cells in 96-Well Plate incubate1 Incubate 24h (Cell Attachment) seed->incubate1 treat Treat Cells with Test Compounds incubate1->treat incubate2 Incubate 48h (Compound Exposure) treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h (Formazan Formation) add_mtt->incubate3 solubilize Add Solubilization Solution (DMSO) incubate3->solubilize read Measure Absorbance (570 nm) solubilize->read analyze Calculate % Viability & Determine IC50 read->analyze

MTT Cytotoxicity Assay Workflow

References

Application Notes and Protocols for the Large-Scale Synthesis of Methyl 5-(1H-indazol-1-yl)-3-oxopentanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the large-scale synthesis of Methyl 5-(1H-indazol-1-yl)-3-oxopentanoate, a key intermediate in pharmaceutical development. The synthesis is presented as a two-step process, commencing with the preparation of the electrophilic coupling partner, Methyl 5-chloro-3-oxopentanoate, followed by the regioselective N-alkylation of 1H-indazole. Detailed protocols, safety considerations, and data on expected yields and purity are provided to facilitate the successful and safe execution of this synthesis on a large scale.

Introduction

This compound is a valuable building block in medicinal chemistry, often utilized in the synthesis of various therapeutic agents. The indazole moiety is a recognized pharmacophore present in a range of biologically active compounds.[1] The efficient and scalable synthesis of this intermediate is therefore of significant interest to the pharmaceutical industry. This application note details a robust and regioselective two-step synthetic route amenable to large-scale production. The key transformation is the N-alkylation of 1H-indazole, where achieving high selectivity for the desired N-1 isomer is critical.[1] The presented protocol, utilizing sodium hydride in tetrahydrofuran, has been shown to be highly effective in achieving this selectivity.[1]

Overall Synthetic Scheme

The synthesis of this compound is achieved through a two-step process:

  • Synthesis of Methyl 5-chloro-3-oxopentanoate: An acylation reaction between methyl 3-methoxyacrylate and 3-chloropropionyl chloride.

  • N-Alkylation of 1H-indazole: A regioselective N-alkylation of 1H-indazole with the prepared Methyl 5-chloro-3-oxopentanoate.

Synthetic_Workflow cluster_0 Step 1: Synthesis of Electrophile cluster_1 Step 2: N-Alkylation Methyl_3-methoxyacrylate Methyl 3-methoxyacrylate Acylation Acylation Reaction Methyl_3-methoxyacrylate->Acylation 3-Chloropropionyl_chloride 3-Chloropropionyl chloride 3-Chloropropionyl_chloride->Acylation Methyl_5-chloro-3-oxopentanoate Methyl 5-chloro-3-oxopentanoate Acylation->Methyl_5-chloro-3-oxopentanoate N-Alkylation N-Alkylation Reaction Methyl_5-chloro-3-oxopentanoate->N-Alkylation 1H-indazole 1H-indazole 1H-indazole->N-Alkylation Sodium_hydride Sodium Hydride (NaH) Sodium_hydride->N-Alkylation Final_Product This compound N-Alkylation->Final_Product Purification Purification (e.g., Chromatography, Recrystallization) Final_Product->Purification

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Large-Scale Synthesis of Methyl 5-chloro-3-oxopentanoate

This protocol is based on analogous acylation reactions for the synthesis of β-keto esters.

Materials and Equipment:

  • Methyl 3-methoxyacrylate (1.0 equiv.)

  • 3-Chloropropionyl chloride (1.1 equiv.)

  • Anhydrous dichloromethane (DCM)

  • Pyridine (1.2 equiv.)

  • Large-scale reaction vessel with mechanical stirrer, dropping funnel, and nitrogen inlet

  • Cooling bath

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Set up the reaction vessel under a nitrogen atmosphere and charge it with anhydrous dichloromethane.

  • Cool the solvent to 0 °C using a cooling bath.

  • Add methyl 3-methoxyacrylate to the cooled solvent with stirring.

  • Slowly add pyridine to the reaction mixture, maintaining the temperature at 0 °C.

  • In a separate container, dissolve 3-chloropropionyl chloride in anhydrous dichloromethane.

  • Add the 3-chloropropionyl chloride solution dropwise to the reaction mixture over 1-2 hours, ensuring the temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude Methyl 5-chloro-3-oxopentanoate can be purified by vacuum distillation.

Step 2: Large-Scale Synthesis of this compound

This protocol is adapted from established methods for the regioselective N-alkylation of indazoles.[1]

Materials and Equipment:

  • 1H-indazole (1.0 equiv.)

  • Sodium hydride (60% dispersion in mineral oil, 1.2 equiv.)

  • Anhydrous tetrahydrofuran (THF)

  • Methyl 5-chloro-3-oxopentanoate (1.1 equiv.)

  • Large-scale reaction vessel with mechanical stirrer, dropping funnel, and nitrogen inlet

  • Heating mantle with temperature control

  • Rotary evaporator

  • Chromatography equipment

  • Recrystallization apparatus

Procedure:

  • Under a nitrogen atmosphere, charge the reaction vessel with anhydrous THF.

  • Carefully add sodium hydride (60% dispersion in mineral oil) to the THF with stirring. Caution: Sodium hydride is highly reactive and flammable. Handle with extreme care.

  • Add 1H-indazole portion-wise to the suspension at room temperature.

  • Stir the mixture for 30-60 minutes at room temperature to allow for the formation of the indazole anion.

  • Dissolve Methyl 5-chloro-3-oxopentanoate in anhydrous THF in a separate container.

  • Add the solution of Methyl 5-chloro-3-oxopentanoate dropwise to the indazole anion suspension.

  • After the addition is complete, heat the reaction mixture to 50-60 °C and maintain for 4-6 hours.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow, dropwise addition of saturated ammonium chloride solution.

  • Concentrate the mixture under reduced pressure to remove the THF.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.

  • Purify the crude product by column chromatography on silica gel, followed by recrystallization to obtain the pure this compound.

Data Presentation

The following tables summarize the expected reaction parameters, yields, and purity for the large-scale synthesis.

Table 1: Reaction Parameters and Expected Yields

StepReactionKey ReagentsSolventTemperature (°C)Time (h)Expected Yield (%)
1AcylationMethyl 3-methoxyacrylate, 3-Chloropropionyl chloride, PyridineDichloromethane0 to RT12-1670-80
2N-Alkylation1H-indazole, Sodium Hydride, Methyl 5-chloro-3-oxopentanoateTetrahydrofuran50-604-685-95

Table 2: Purity and Characterization Data

CompoundExpected Purity (after purification)Analytical Method
Methyl 5-chloro-3-oxopentanoate>95%GC-MS, ¹H NMR
This compound>99%HPLC, LC-MS, ¹H NMR, ¹³C NMR

Mandatory Visualization

Detailed_Workflow cluster_step1 Step 1: Synthesis of Methyl 5-chloro-3-oxopentanoate cluster_step2 Step 2: N-Alkylation of 1H-indazole S1_Start Start S1_Setup Setup Reaction Vessel under N2 S1_Start->S1_Setup S1_Cool Cool DCM to 0°C S1_Setup->S1_Cool S1_Add_Reactants Add Methyl 3-methoxyacrylate and Pyridine S1_Cool->S1_Add_Reactants S1_Add_Acyl_Chloride Dropwise addition of 3-Chloropropionyl chloride solution S1_Add_Reactants->S1_Add_Acyl_Chloride S1_React Stir at RT for 12-16h S1_Add_Acyl_Chloride->S1_React S1_Quench Quench with water at 0°C S1_React->S1_Quench S1_Workup Aqueous Workup (HCl, NaHCO3, Brine) S1_Quench->S1_Workup S1_Dry_Concentrate Dry (Na2SO4) and Concentrate S1_Workup->S1_Dry_Concentrate S1_Purify Vacuum Distillation S1_Dry_Concentrate->S1_Purify S1_Product Methyl 5-chloro-3-oxopentanoate S1_Purify->S1_Product S2_Add_Electrophile Dropwise addition of Methyl 5-chloro-3-oxopentanoate S1_Product->S2_Add_Electrophile S2_Start Start S2_Setup Setup Reaction Vessel under N2 S2_Start->S2_Setup S2_Add_NaH Add NaH to THF S2_Setup->S2_Add_NaH S2_Add_Indazole Add 1H-indazole S2_Add_NaH->S2_Add_Indazole S2_Form_Anion Stir at RT for 30-60 min S2_Add_Indazole->S2_Form_Anion S2_Form_Anion->S2_Add_Electrophile S2_React Heat to 50-60°C for 4-6h S2_Add_Electrophile->S2_React S2_Quench Quench with sat. NH4Cl at 0°C S2_React->S2_Quench S2_Concentrate Concentrate S2_Quench->S2_Concentrate S2_Extract Partition between EtOAc and Water S2_Concentrate->S2_Extract S2_Dry_Concentrate Dry (Na2SO4) and Concentrate S2_Extract->S2_Dry_Concentrate S2_Purify Column Chromatography and Recrystallization S2_Dry_Concentrate->S2_Purify S2_Product Final Product S2_Purify->S2_Product

Caption: Detailed experimental workflow for the two-step synthesis.

Safety Considerations

All experimental procedures should be conducted in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves.

  • Sodium Hydride (NaH): Highly flammable and water-reactive.[2][3][4] It can ignite spontaneously in air, especially when finely divided.[4] Contact with water releases flammable hydrogen gas, which can ignite explosively.[3][4] Causes severe skin and eye burns.[4] Handle under an inert atmosphere (e.g., nitrogen or argon) and store in a dry place.[2] In case of fire, use a dry chemical extinguisher; do not use water, foam, or carbon dioxide.[3]

  • 3-Chloropropionyl chloride: Corrosive and a lachrymator.[4][5] Causes severe skin burns and eye damage.[4][5] It is harmful if swallowed and toxic if inhaled.[4][5] Reacts with water and alcohols.[4] Store in a cool, dry, well-ventilated area away from incompatible substances.[4]

  • 1H-Indazole: May cause irritation to the skin, eyes, and respiratory tract.[6][7] Handle with care and avoid generating dust.

  • Methyl 3-methoxyacrylate: Combustible liquid and vapor.[3] Causes skin, eye, and respiratory tract irritation.[3] May cause an allergic skin reaction.[3]

  • Dichloromethane (DCM) and Tetrahydrofuran (THF): Volatile and flammable organic solvents. Avoid inhalation of vapors and contact with skin and eyes. Use in a well-ventilated area.

Always consult the Safety Data Sheet (SDS) for each chemical before use.[2][3][4][5][8]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 5-(1H-indazol-1-yl)-3-oxopentanoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Methyl 5-(1H-indazol-1-yl)-3-oxopentanoate, with a focus on improving reaction yield and purity.

Troubleshooting and FAQs

Q1: My overall yield is critically low. What are the primary factors I should investigate?

A: Low overall yield in this synthesis typically stems from two critical stages: the regioselectivity of the initial N-alkylation of 1H-indazole and the stability of the β-keto ester moiety during formation and workup.

  • N-Alkylation Regioselectivity : The alkylation of 1H-indazole can produce two different isomers: the desired N-1 substituted product and the undesired N-2 substituted product.[1][2][3] Formation of the N-2 isomer is a common side reaction that can significantly reduce the yield of the target compound.

  • β-Keto Ester Stability : β-keto esters can be unstable and susceptible to hydrolysis and decarboxylation, especially under acidic or basic conditions and at elevated temperatures.[4]

The workflow below highlights these critical steps. Optimizing the N-alkylation step to favor the N-1 isomer is the most effective strategy for improving your overall yield.

G cluster_0 Synthesis Workflow A 1H-Indazole + Alkylating Agent B N-Alkylation Reaction (Critical Step) A->B C Mixture of N-1 and N-2 Isomers B->C D Purification C->D E N-1 Alkylated Intermediate D->E F β-Keto Ester Formation (e.g., Claisen Condensation) E->F G Crude Product F->G H Final Purification (e.g., Chromatography) G->H I This compound H->I G cluster_0 Competing N-Alkylation Pathways Indazole Indazole Anion N1_Product N-1 Alkylation (Thermodynamic Product, Desired) Indazole->N1_Product Favored Pathway N2_Product N-2 Alkylation (Kinetic Product, Undesired) Indazole->N2_Product Competing Pathway Conditions1 NaH in THF or Cs2CO3 in Dioxane Conditions2 Other Conditions (e.g., K2CO3 in DMF) G start Low Yield After β-Keto Ester Stage check_workup Analyze Workup Conditions start->check_workup check_purification Analyze Purification Conditions start->check_purification is_acid_base Using Strong Acid/Base? check_workup->is_acid_base is_temp Using High Temperatures? check_purification->is_temp solution1 Neutralize carefully. Use mild buffers (e.g., aq. NH4Cl). Avoid pH extremes. is_acid_base->solution1 Yes ok1 Conditions OK is_acid_base->ok1 No solution2 Perform workup and purification at or below room temperature. is_temp->solution2 Yes ok2 Conditions OK is_temp->ok2 No

References

Identifying and minimizing side reactions in indazole synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for indazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and minimize side reactions during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in indazole synthesis, and how can they be broadly avoided?

A1: Common side reactions in indazole synthesis are highly dependent on the chosen synthetic route. Key side reactions include the formation of hydrazones and dimers, regioselectivity issues in N-alkylation, hydrolysis of intermediates, and the formation of reduced or over-alkylated byproducts. General strategies to minimize these include precise control of reaction conditions (temperature, solvent, and reaction time), careful selection of starting materials and reagents, and maintaining an inert atmosphere when necessary.

Q2: How can I control the regioselectivity of N-alkylation to obtain the desired N1 or N2-substituted indazole?

A2: Regioselectivity in N-alkylation is a frequent challenge. The choice of base and solvent system is critical. For instance, using sodium hydride (NaH) in tetrahydrofuran (THF) often favors the formation of the N1-isomer, while Mitsunobu conditions may favor the N2-isomer. The electronic and steric properties of the substituents on the indazole ring also play a significant role. A careful review of literature for similar substrates is highly recommended to predict the outcome.

Q3: I am observing a significant amount of aza-byproducts in my Cadogan-Sundberg reaction. What are they and how can I reduce their formation?

A3: A common byproduct in the Cadogan-Sundberg synthesis is the corresponding N-alkoxyindole, such as N-ethoxyindole when using triethyl phosphite. Mechanistic studies have shown that the oxygen atom in this byproduct originates from the nitro group of the starting material. To minimize its formation, optimizing the amount of the phosphite reagent and the reaction temperature is crucial. Using alternative reducing agents has also been explored to improve selectivity.

Troubleshooting Guides

Jacobsen-Type Synthesis: Hydrazone and Dimer Formation

The reaction of salicylaldehydes with hydrazine to form 1H-indazoles can be plagued by the formation of hydrazone and dimer side products.

Problem: Low yield of 1H-indazole with significant precipitation of a yellow solid.

  • Possible Cause: Formation of the salicylaldehyde hydrazone as the main product.

  • Troubleshooting:

    • Reaction Conditions: Ensure the reaction is carried out under acidic conditions (e.g., using hydrazine hydrochloride or adding acetic acid) and at an appropriate temperature, as this favors the cyclization to the indazole.

    • Solvent: While ethanol is commonly used, solvents like DMSO or DMF might give higher yields of the desired indazole.[1]

    • Purification: The hydrazone can often be separated from the indazole by differences in solubility.

Problem: Presence of a high molecular weight impurity in the final product.

  • Possible Cause: Formation of a dimeric byproduct.

  • Troubleshooting:

    • Stoichiometry: Use a slight excess of hydrazine to favor the formation of the monomeric indazole.

    • Concentration: Running the reaction at a lower concentration may disfavor the bimolecular dimer formation.

Davis-Beirut Reaction: Hydrolysis of the Nitroso Imine Intermediate

The Davis-Beirut reaction is a powerful method for synthesizing 2H-indazoles, but its efficiency can be compromised by the hydrolysis of the key o-nitroso imine intermediate.[2]

Problem: Low yield of the desired 2H-indazole and recovery of starting amine or formation of o-nitrosobenzaldehyde.

  • Possible Cause: Competitive addition of water or hydroxide to the o-nitroso imine intermediate, leading to its hydrolysis.

  • Troubleshooting:

    • Solvent System: The water content in the reaction medium is critical. While a small amount of water can be beneficial, excessive water (typically above 20-25%) can dramatically decrease the yield.[2] Experiment with varying the alcohol/water ratio to find the optimal balance.

    • Base Selection: The choice and concentration of the base (e.g., KOH, NaOH) can influence the rate of the desired cyclization versus the undesired hydrolysis.

    • Substrate Choice: For substrates where hydrolysis is particularly problematic (e.g., with less nucleophilic amines like anilines), consider an intramolecular version of the reaction if the substrate design allows.[2]

Cadogan-Sundberg Synthesis: N-Ethoxyindole Byproduct Formation

The Cadogan-Sundberg synthesis of indoles and related heterocycles can sometimes yield significant amounts of N-alkoxy byproducts, particularly when using trialkyl phosphites.

Problem: Isolation of a significant byproduct identified as an N-ethoxyindole.

  • Possible Cause: Reaction of an intermediate with the triethyl phosphite reagent. The oxygen atom of the N-ethoxy group originates from the starting nitro compound.[3]

  • Troubleshooting:

    • Reagent Stoichiometry: Carefully control the stoichiometry of the triethyl phosphite. Using a minimal excess might reduce the formation of the byproduct.

    • Reaction Temperature and Time: Optimize the reaction temperature and monitor the reaction progress closely to avoid prolonged heating after the main product has formed, which might favor side reactions.

    • Alternative Reagents: Consider using other phosphine-based reducing agents to see if the formation of the N-alkoxy byproduct can be suppressed.

Synthesis from o-Fluorobenzaldehydes: Competing Wolf-Kishner Reduction

A common side reaction when synthesizing indazoles from o-fluorobenzaldehydes and hydrazine is the Wolf-Kishner reduction of the intermediate hydrazone, leading to the corresponding fluorotoluene.[4][5]

Problem: Formation of a significant amount of the corresponding fluorotoluene instead of the desired indazole.

  • Possible Cause: The reaction conditions favor the Wolff-Kishner reduction pathway over the desired intramolecular nucleophilic aromatic substitution (SNAAr).

  • Troubleshooting:

    • Starting Material Modification: Convert the o-fluorobenzaldehyde to its O-methyloxime before reacting with hydrazine. The use of the major E-isomer of the O-methyloxime has been shown to effectively eliminate the competitive Wolf-Kishner reduction.[4][5]

    • Base Selection: The choice of base is critical. Stronger bases like potassium carbonate or triethylamine can promote the Wolff-Kishner reduction. Weaker bases such as sodium bicarbonate or pyridine are more favorable for the cyclization to the indazole.[5]

Quantitative Data on Side Reactions

The following tables summarize quantitative data on the formation of side products in specific indazole synthesis reactions.

Table 1: Regioselectivity of N-Alkylation of Methyl 5-bromo-1H-indazole-3-carboxylate

Alkylating AgentBaseSolventTemp (°C)Time (h)N1 Isomer Yield (%)N2 Isomer Yield (%)
Methyl IodideK₂CO₃DMFRT174440
Isopropyl IodideNaHDMFRT-3846

Data compiled from literature reports.[6]

Table 2: Influence of Water Content on the Yield of a Davis-Beirut Reaction

Alcohol SolventWater Content (%)2H-Indazole Yield (%)
n-Propanol027
n-Propanol1565
Methanol5040
Ethanol5028
1-Propanol5015

Data from a study on the optimization of the Davis-Beirut reaction.[2]

Detailed Experimental Protocols

Protocol 1: Synthesis of 1H-Indazole (Jacobsen-Type Synthesis)

This protocol is based on the method described in Organic Syntheses.[7]

Materials:

  • o-Toluidine

  • Glacial Acetic Acid

  • Acetic Anhydride

  • Sodium Nitrite

  • Nitric Acid

  • Benzene

  • Hydrochloric Acid

  • Ammonia

Procedure:

  • Slowly add o-toluidine to a mixture of glacial acetic acid and acetic anhydride in a two-necked flask equipped with a thermometer and a gas inlet tube. Cool the mixture in an ice bath.

  • Generate nitrous gases by the action of nitric acid on sodium nitrite and pass them into the reaction mixture, maintaining the temperature between 1°C and 4°C.

  • After the nitrosation is complete (indicated by a persistent black-green color), pour the solution onto a mixture of ice and water.

  • Extract the separated oil with benzene. Wash the combined benzene extracts with ice water.

  • Decompose the N-nitroso-o-acetotoluidide by heating the benzene solution.

  • After decomposition, boil the solution briefly on a steam bath.

  • Extract the cooled solution with hydrochloric acid.

  • Treat the combined acid extracts with excess ammonia to precipitate the indazole.

  • Collect the solid by filtration, wash with water, and dry. The crude product can be purified by vacuum distillation.

Troubleshooting:

  • Low Yield: Ensure the temperature during nitrosation is strictly controlled. Incomplete reaction or decomposition of the nitroso intermediate can lower the yield.

  • Oily Product: Incomplete decomposition of the nitroso compound can result in an oily product. Ensure the heating step for decomposition is sufficient.

Visualizing Reaction Workflows and Mechanisms

Jacobsen Indazole Synthesis Workflow

Jacobsen_Synthesis o_toluidine o-Toluidine acetylation Acetylation (Acetic Anhydride, Acetic Acid) o_toluidine->acetylation o_acetotoluidide o-Acetotoluidide acetylation->o_acetotoluidide nitrosation Nitrosation (NaNO₂, HNO₃) o_acetotoluidide->nitrosation n_nitroso N-Nitroso-o- acetotoluidide nitrosation->n_nitroso cyclization Intramolecular Cyclization (Heat) n_nitroso->cyclization indazole 1H-Indazole cyclization->indazole

Caption: Workflow for the Jacobsen synthesis of 1H-indazole.

Davis-Beirut Reaction Mechanism

Davis_Beirut_Mechanism start o-Nitrobenzylamine base Base (e.g., KOH) start->base intermediate1 Nitroso Imine Intermediate base->intermediate1 nucleophile Nucleophile (e.g., Alkoxide) intermediate1->nucleophile side_product Hydrolysis Products intermediate1->side_product H₂O/OH⁻ intermediate2 Adduct nucleophile->intermediate2 cyclization N-N Bond Formation (Intramolecular) intermediate2->cyclization product 2H-Indazole cyclization->product

Caption: Key steps in the Davis-Beirut reaction mechanism.

Cadogan-Sundberg Synthesis Logical Relationship

Cadogan_Sundberg start o-Nitrostyrene reagent P(OEt)₃ start->reagent path1 Desired Pathway reagent->path1 path2 Side Reaction Pathway reagent->path2 product Indole path1->product side_product N-Ethoxyindole path2->side_product

Caption: Main and side reaction pathways in Cadogan-Sundberg synthesis.

References

Optimization of reaction time and temperature for β-keto ester formation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis and optimization of β-keto esters. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues and optimize reaction conditions for this critical chemical transformation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing β-keto esters?

A1: The Claisen condensation is a classic and widely used method for synthesizing β-keto esters. This reaction involves the base-promoted condensation of two ester molecules, where one acts as a nucleophile and the other as an electrophile, resulting in the formation of a β-keto ester.[1][2][3] Other common methods include the acylation of ketone enolates and the transesterification of existing β-keto esters.[4][5]

Q2: My Claisen condensation is not working or giving low yields. What are the first parameters I should check?

A2: Low yields in Claisen condensations are often attributed to several factors. Firstly, ensure your reagents and solvents are strictly anhydrous, as the presence of water can lead to hydrolysis of the ester and consumption of the base.[6] The choice and quality of the base are also critical; it should be strong enough to deprotonate the ester but should not promote side reactions. The alkoxide base used should correspond to the alcohol portion of the ester to avoid transesterification.[2][3] Finally, reaction temperature and time are key parameters to optimize.

Q3: How do reaction time and temperature affect the yield and purity of β-keto esters?

A3: Reaction time and temperature are critical parameters that require careful optimization. Insufficient reaction time can lead to incomplete conversion, while excessively long reaction times may promote the formation of byproducts. Similarly, the temperature must be high enough to overcome the activation energy but not so high as to cause decomposition of reactants or products. Optimal conditions are highly substrate-dependent. For instance, some palladium-catalyzed carbonylations to form β-keto esters are completed in 2 hours at 110°C, while other methods may require refluxing for 12 hours.[7][8]

Q4: Can I use a hydroxide base for a Claisen condensation?

A4: It is not recommended to use hydroxide bases like NaOH or KOH in Claisen condensations. These bases can cause saponification (hydrolysis) of the ester starting material and the β-keto ester product, leading to low or no yield of the desired product.[3][6]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis of β-keto esters and provides actionable steps to resolve them.

Problem Potential Cause Troubleshooting Steps
Low or No Product Formation - Inactive or insufficient base.- Presence of water in the reaction.- Reaction temperature is too low.- Insufficient reaction time.- Use a fresh, high-purity base. Ensure at least one full equivalent of base is used for reactions where the product is deprotonated.[1]- Thoroughly dry all glassware, solvents, and reagents.[6]- Incrementally increase the reaction temperature (e.g., in 10°C intervals) and monitor the reaction progress by TLC or GC/LC-MS.- Extend the reaction time and follow the reaction kinetics to determine the point of maximum conversion.
Formation of Multiple Byproducts - Reaction temperature is too high.- Incorrect base used, leading to side reactions.- Self-condensation of the ketone (in acylation of ketone enolates).- Transesterification.- Decrease the reaction temperature. Running the reaction at a lower temperature for a longer duration can improve selectivity.- Use an alkoxide base that matches the alcohol of the ester (e.g., sodium ethoxide for ethyl esters).[2]- For ketone acylation, consider pre-forming the enolate at a low temperature before adding the acylating agent.[9]- Ensure the alkoxide base corresponds to the ester's alcohol component.
Product Decomposition - The β-keto ester is unstable under the reaction conditions.- Hydrolysis and subsequent decarboxylation of the β-keto acid.- Work up the reaction as soon as it is complete.- Use milder reaction conditions (lower temperature, weaker base if applicable).- Avoid acidic workups if the corresponding β-keto acid is prone to decarboxylation upon heating.[10]
Inconsistent Yields - Variability in reagent quality.- Poor control over reaction parameters.- Use reagents from a reliable source and titrate bases if necessary.- Carefully control temperature using an oil bath or cryostat and ensure consistent stirring.

Data Presentation: Optimization of Reaction Conditions

The following tables summarize reaction conditions from various literature sources for the synthesis of β-keto esters, providing a starting point for optimization.

Table 1: Transesterification of Ethyl Acetoacetate with Various Alcohols [5]

EntryAlcoholCatalystTemperature (°C)Time (h)Yield (%)
1n-ButanolBoric AcidReflux592
2Benzyl alcoholBoric AcidReflux595
3Propargyl alcoholBoric AcidReflux590
4Allyl alcoholBoric AcidReflux588

Table 2: Palladium-Catalyzed Carbonylation of Halomethyl Ketones [8]

EntrySubstrateCatalystPressure (bar CO)Temperature (°C)Time (h)Yield (%)
12-ChloroacetophenonePd(PPh₃)₄10110286
2ChloroacetonePd(PPh₃)₄10110275
32-BromoacetophenonePd(PPh₃)₄10110268

Experimental Protocols

General Protocol for Claisen Condensation of Ethyl Acetate

  • Preparation: All glassware must be oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Anhydrous ethanol is used as the solvent.

  • Base Preparation: In a three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, sodium metal is cautiously dissolved in anhydrous ethanol to prepare a fresh solution of sodium ethoxide.

  • Reaction: Ethyl acetate is added dropwise to the sodium ethoxide solution at room temperature with vigorous stirring.

  • Heating: After the initial exothermic reaction subsides, the mixture is heated to reflux for a specified time (e.g., 2-4 hours), monitoring the reaction by TLC.

  • Workup: The reaction mixture is cooled, and the resulting sodium salt of the β-keto ester is precipitated. The precipitate is filtered, washed with cold ethanol, and then dissolved in water. The aqueous solution is acidified with a dilute acid (e.g., acetic acid) to yield the crude β-keto ester, which can be purified by distillation.

Visualizations

Logical Workflow for Troubleshooting Low Yield in β-Keto Ester Synthesis

Troubleshooting_Workflow start Low Yield of β-Keto Ester check_reagents Check Reagent and Solvent Quality (Anhydrous? Pure?) start->check_reagents check_base Verify Base Activity and Stoichiometry check_reagents->check_base If no hydrolysis Hydrolysis Products Detected? check_reagents->hydrolysis If yes incomplete_reaction Incomplete Reaction? check_base->incomplete_reaction If active/correct solution_base Solution: Use Fresh Base, Titrate, Use Correct Stoichiometry check_base->solution_base If inactive/incorrect optimize_temp Optimize Reaction Temperature solution_temp_increase Solution: Increase Temperature Incrementally optimize_temp->solution_temp_increase optimize_time Optimize Reaction Time solution_time_increase Solution: Increase Reaction Time optimize_time->solution_time_increase analyze_byproducts Analyze Byproducts (GC-MS, NMR) side_reactions Other Side Products Detected? analyze_byproducts->side_reactions solution_reagents Solution: Use Anhydrous Solvents and High-Purity Reagents hydrolysis->solution_reagents solution_temp_decrease Solution: Decrease Temperature side_reactions->solution_temp_decrease If yes incomplete_reaction->optimize_temp If yes incomplete_reaction->optimize_time If temperature optimization fails incomplete_reaction->analyze_byproducts If no

Caption: A flowchart for troubleshooting low yields in β-keto ester synthesis.

Signaling Pathway: General Mechanism of Claisen Condensation

Claisen_Condensation cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Reformation of Carbonyl Ester1 Ester (with α-H) Enolate Ester Enolate (Nucleophile) Ester1->Enolate Deprotonation Base Alkoxide Base Base->Ester1 Ester2 Ester (Electrophile) Enolate->Ester2 Attack Tetrahedral_Intermediate Tetrahedral Intermediate Ester2->Tetrahedral_Intermediate Beta_Keto_Ester β-Keto Ester Tetrahedral_Intermediate->Beta_Keto_Ester Elimination Leaving_Group Alkoxide Leaving Group Tetrahedral_Intermediate->Leaving_Group

Caption: The three main steps of the Claisen condensation mechanism.

References

Investigating the stability of Methyl 5-(1H-indazol-1-yl)-3-oxopentanoate under different pH conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of Methyl 5-(1H-indazol-1-yl)-3-oxopentanoate under various pH conditions. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in aqueous solutions at different pH values?

A1: this compound, being a β-keto ester, is susceptible to hydrolysis, and its stability is highly dependent on the pH of the solution. Both acidic and basic conditions can catalyze the hydrolysis of the ester bond.[1][2][3] This reaction typically yields the corresponding β-keto acid, which may subsequently undergo decarboxylation to form a ketone.[3][4] Therefore, optimal stability is generally expected at a neutral or near-neutral pH.

Q2: What are the primary degradation products of this compound under hydrolytic stress?

A2: The primary degradation pathway for this compound under both acidic and basic conditions is the hydrolysis of the methyl ester group. This initially forms 5-(1H-indazol-1-yl)-3-oxopentanoic acid. This β-keto acid intermediate can be unstable and may further degrade through decarboxylation (loss of CO2) to yield 4-(1H-indazol-1-yl)butan-2-one.

Q3: How can I monitor the degradation of this compound during my experiments?

A3: The degradation can be monitored using various analytical techniques. High-Performance Liquid Chromatography (HPLC) with a UV detector is a common and effective method for separating and quantifying the parent compound and its degradation products. Other techniques could include Liquid Chromatography-Mass Spectrometry (LC-MS) for identification of degradants, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation of isolated degradation products.[5]

Q4: Are there any recommended storage conditions for solutions of this compound?

A4: To minimize degradation, solutions of this compound should be prepared fresh whenever possible. If storage is necessary, it is advisable to use a buffered solution at a neutral or slightly acidic pH (e.g., pH 6-7) and store at low temperatures (e.g., 2-8 °C) to slow down the rate of hydrolysis. The exact optimal storage conditions should be determined through stability studies.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Rapid loss of parent compound in solution The pH of the solution is either too acidic or too basic, leading to rapid hydrolysis.Ensure the pH of your solution is within a stable range, ideally near neutral. Use a suitable buffer to maintain the pH. Prepare solutions fresh before use.
Appearance of unexpected peaks in HPLC analysis These are likely degradation products resulting from hydrolysis and potentially subsequent decarboxylation.Characterize the new peaks using techniques like LC-MS or NMR to confirm their identity. This will help in understanding the degradation pathway.
Inconsistent results between experimental repeats The pH of the unbuffered solution may be shifting over time, or there could be temperature fluctuations affecting the degradation rate.Use a reliable buffer system to maintain a constant pH throughout the experiment. Control the temperature of your experimental setup.
Precipitation of the compound from the solution The solubility of the compound or its degradation products may be pH-dependent.Assess the solubility of this compound at different pH values before conducting stability studies. Adjust the concentration or the solvent system if necessary.

Experimental Protocols

Forced Degradation Study Protocol

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance.[6][7] This protocol outlines a general procedure for investigating the stability of this compound under various stress conditions.

Objective: To evaluate the stability of this compound under acidic, basic, and neutral hydrolytic conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Phosphate buffer, pH 7.0

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Class A volumetric flasks and pipettes

  • HPLC system with UV detector

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To a volumetric flask, add an appropriate volume of the stock solution and dilute with 0.1 M HCl to a final concentration of 0.1 mg/mL.

    • Incubate the solution at 40°C.

    • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis:

    • To a volumetric flask, add an appropriate volume of the stock solution and dilute with 0.1 M NaOH to a final concentration of 0.1 mg/mL.

    • Incubate the solution at room temperature (due to expected faster degradation).

    • Withdraw aliquots at shorter time intervals (e.g., 0, 0.5, 1, 2, 4 hours).

    • Neutralize the aliquots with an equivalent amount of 0.1 M HCl before HPLC analysis.

  • Neutral Hydrolysis:

    • To a volumetric flask, add an appropriate volume of the stock solution and dilute with pH 7.0 phosphate buffer to a final concentration of 0.1 mg/mL.

    • Incubate the solution at 40°C.

    • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

  • HPLC Analysis:

    • Analyze all samples by a validated stability-indicating HPLC method.

    • Quantify the percentage of the remaining parent compound and the formation of any degradation products.

Data Presentation

Table 1: Stability of this compound under Hydrolytic Stress Conditions

Condition Time (hours) % Parent Compound Remaining (Hypothetical) Major Degradation Product(s) (% Area, Hypothetical)
0.1 M HCl, 40°C 0100-
295.24.8
490.59.5
881.318.7
2460.139.9
0.1 M NaOH, RT 0100-
0.585.414.6
172.127.9
251.948.1
428.771.3
pH 7.0 Buffer, 40°C 0100-
299.8<0.2
499.50.5
898.91.1
2496.53.5

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_sampling Sampling and Analysis cluster_data Data Interpretation stock Prepare Stock Solution (1 mg/mL in ACN) acid Acid Hydrolysis (0.1 M HCl, 40°C) stock->acid base Base Hydrolysis (0.1 M NaOH, RT) stock->base neutral Neutral Hydrolysis (pH 7.0, 40°C) stock->neutral sampling Withdraw Aliquots at Time Points acid->sampling base->sampling neutral->sampling neutralize Neutralize Acid/Base Samples sampling->neutralize hplc HPLC Analysis sampling->hplc neutralize->hplc quantify Quantify Parent and Degradants hplc->quantify pathway Determine Degradation Pathway quantify->pathway

Caption: Experimental workflow for the forced degradation study of this compound.

degradation_pathway parent This compound intermediate 5-(1H-indazol-1-yl)-3-oxopentanoic acid parent->intermediate Hydrolysis (H+ or OH-) final_product 4-(1H-indazol-1-yl)butan-2-one intermediate->final_product Decarboxylation co2 CO2 intermediate->co2

Caption: Proposed degradation pathway of this compound under hydrolytic conditions.

References

Troubleshooting guide for failed N-alkylation reactions of indazole

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for common issues encountered during the N-alkylation of indazole derivatives. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My N-alkylation reaction is giving a mixture of N1 and N2 isomers. How can I improve the regioselectivity?

A1: Achieving high regioselectivity in indazole N-alkylation is a common challenge due to the ambident nucleophilic nature of the indazole anion.[1] The ratio of N1 to N2 alkylation is highly dependent on the reaction conditions. Here are key parameters to consider for directing the selectivity:

  • For preferential N1-alkylation:

    • Base and Solvent System: A combination of a strong, non-nucleophilic base like sodium hydride (NaH) in a non-polar aprotic solvent such as tetrahydrofuran (THF) often favors N1-alkylation.[2][3][4] This is thought to proceed through a sodium cation coordination mechanism with the N2-lone pair and a substituent at the C3 position.[5]

    • Thermodynamic Control: In some cases, allowing the reaction to equilibrate can favor the thermodynamically more stable N1 isomer.[6][7]

  • For preferential N2-alkylation:

    • Acidic Conditions: The use of specific alkylating agents like alkyl 2,2,2-trichloroacetimidates in the presence of a promoter such as trifluoromethanesulfonic acid or copper(II) triflate has been shown to be highly selective for the N2 position.[8][9]

    • Steric Hindrance: Bulky substituents at the C7 position of the indazole ring can sterically hinder the N1 position, leading to preferential N2-alkylation. For instance, indazoles with C7-NO2 or C7-CO2Me substituents have shown excellent N2 regioselectivity.[3][6]

    • Mitsunobu Conditions: N-alkylation under Mitsunobu conditions has been reported to show a preference for the N2 isomer.[3][6]

Q2: My reaction has a low yield or is not going to completion. What are the possible causes and solutions?

A2: Low yields or incomplete conversion can stem from several factors:

  • Insufficient Deprotonation: The chosen base may not be strong enough to fully deprotonate the indazole. If you are using a weaker base like potassium carbonate (K₂CO₃), you might consider switching to a stronger base such as sodium hydride (NaH) or sodium bis(trimethylsilyl)amide (NaHMDS).[3]

  • Poor Solubility: The indazole starting material or the base may have poor solubility in the chosen solvent. Ensure your reagents are adequately dissolved. For carbonate bases, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often used, though this can sometimes lead to lower selectivity.[3]

  • Inactive Alkylating Agent: The alkylating agent may have degraded. It's advisable to use a fresh or purified batch of the electrophile.

  • Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. However, be aware that temperature can also affect the N1/N2 selectivity. It is recommended to start at room temperature and gradually increase the temperature if no reaction is observed.

  • Steric Hindrance: A bulky substituent on the indazole ring, particularly at the C7 position, can hinder the approach of the alkylating agent, leading to a sluggish or unsuccessful reaction.[7]

Q3: I am having trouble separating the N1 and N2 isomers. What are the recommended methods?

A3: The separation of N1 and N2 alkylated indazole isomers can be challenging due to their similar polarities.

  • Column Chromatography: This is the most common method for separating the isomers. Careful optimization of the solvent system (e.g., gradients of ethyl acetate in hexanes) is often required. It has been noted that while separation can be difficult, it is often achievable by column chromatography.[10]

  • Recrystallization: If one isomer is significantly more abundant or has different crystallization properties, recrystallization may be a viable purification method.

  • Characterization: To confirm the identity of each isomer, 2D NMR techniques, particularly Heteronuclear Multiple Bond Correlation (HMBC), are very effective. The correlation between the protons of the N-alkyl chain and the carbons of the indazole ring (specifically C3 and C7a) can unambiguously determine the site of alkylation.[4][6]

Summary of Reaction Conditions for Regioselectivity

The following table summarizes reaction conditions that have been reported to favor either N1 or N2 alkylation of indazoles.

Desired IsomerBase/PromoterSolventAlkylating AgentKey Observations
N1-selective NaHTHFAlkyl halidesGenerally good N1 selectivity, especially with C3-substituents that can coordinate with the sodium cation.[2][3][4]
N1-selective Cs₂CO₃DMFAlkyl tosylatesCan provide high yields of N1-substituted indazoles.[11]
N2-selective TfOH or Cu(OTf)₂DioxaneAlkyl 2,2,2-trichloroacetimidatesHighly selective for the N2 position with a broad range of indazoles.[8][9][12]
N2-selective DEAD/PPh₃ (Mitsunobu)THFAlcoholShows a preference for the N2 isomer.[3][6]
Variable K₂CO₃DMFAlkyl halidesOften results in a mixture of N1 and N2 isomers with selectivity being substrate-dependent.[1][5]

Standard Experimental Protocol: N1-Alkylation of Indazole

This protocol is a general guideline for the N1-alkylation of an indazole using sodium hydride and an alkyl halide.

  • Preparation:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted indazole (1.0 eq.).

    • Add anhydrous tetrahydrofuran (THF) to dissolve the indazole.

  • Deprotonation:

    • Cool the solution to 0 °C using an ice bath.

    • Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 - 1.5 eq.) portion-wise.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Alkylation:

    • Cool the reaction mixture back to 0 °C.

    • Add the alkyl halide (1.1 - 1.5 eq.) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC or LC-MS. If the reaction is sluggish, it can be gently heated (e.g., to 50 °C).

  • Work-up:

    • Upon completion, cautiously quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel to separate the desired N1-alkylated indazole from the N2-isomer and other impurities.

Visual Troubleshooting Guide

The following diagram illustrates a general workflow for troubleshooting common issues in N-alkylation of indazoles.

G Troubleshooting N-Alkylation of Indazole start Reaction Outcome low_selectivity Low Regioselectivity (N1/N2 Mixture) start->low_selectivity low_yield Low Yield / No Reaction start->low_yield success Successful Reaction start->success mod_base_solvent Modify Base/Solvent - N1: NaH/THF - N2: Acidic conditions low_selectivity->mod_base_solvent mod_alkylating_agent Change Alkylating Agent - N2: Trichloroacetimidates low_selectivity->mod_alkylating_agent mod_temp Adjust Temperature (Check for equilibration) low_selectivity->mod_temp check_base Use Stronger Base (e.g., NaH) low_yield->check_base check_reagents Check Reagent Quality (Indazole, Alkylating Agent) low_yield->check_reagents increase_temp Increase Temperature low_yield->increase_temp check_sterics Consider Steric Hindrance low_yield->check_sterics mod_base_solvent->success mod_alkylating_agent->success mod_temp->success check_base->success check_reagents->success increase_temp->success check_sterics->success

A flowchart for troubleshooting common issues in indazole N-alkylation.

N1 vs. N2 Alkylation Pathway

The regioselectivity of indazole alkylation is determined by the relative activation energies of the competing pathways leading to the N1 and N2 products. The stability of the indazole tautomers (1H vs. 2H) plays a crucial role in the overall reaction energetics.[12]

G N1 vs. N2 Alkylation Pathways cluster_start Starting Materials cluster_pathways Reaction Pathways cluster_products Products Indazole Indazole Indazole_Anion Indazole Anion (Resonance Stabilized) Indazole->Indazole_Anion Deprotonation Base Base Base->Indazole_Anion AlkylatingAgent R-X (Alkylating Agent) N1_Pathway N1 Attack AlkylatingAgent->N1_Pathway N2_Pathway N2 Attack AlkylatingAgent->N2_Pathway Indazole_Anion->N1_Pathway Indazole_Anion->N2_Pathway N1_Product N1-Alkylated Indazole (Thermodynamically Favored) N1_Pathway->N1_Product N2_Product N2-Alkylated Indazole N2_Pathway->N2_Product

A diagram illustrating the competing N1 and N2 alkylation pathways.

References

Analysis of byproduct formation during the synthesis of Methyl 5-(1H-indazol-1-yl)-3-oxopentanoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 5-(1H-indazol-1-yl)-3-oxopentanoate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, focusing on byproduct formation and purification challenges.

Issue 1: Presence of a Major Isomeric Byproduct

Question: My reaction mixture shows two major products with the same mass in LC-MS analysis. How can I identify them and favor the formation of the desired N1-isomer?

Answer: The most common byproduct in the N-alkylation of 1H-indazole is the regioisomeric N2-alkylated product, Methyl 5-(2H-indazol-2-yl)-3-oxopentanoate.[1][2][3] The ratio of these isomers is highly dependent on the reaction conditions.[1][2]

Identification:

  • NMR Spectroscopy: The N1 and N2 isomers can be distinguished using advanced NMR techniques. Specifically, Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect (NOE) spectroscopy are effective. In the N1-isomer, a correlation is expected between the protons of the methylene group adjacent to the indazole ring and the C7a carbon of the indazole core. For the N2-isomer, this correlation will be absent, but a correlation to the C3 carbon should be observable.

Strategies to Favor N1-Alkylation:

  • Base and Solvent Selection: The choice of base and solvent is critical for directing the regioselectivity. The use of sodium hydride (NaH) in an aprotic polar solvent like tetrahydrofuran (THF) generally favors the formation of the N1-isomer.[2] Conversely, using bases like cesium carbonate (Cs2CO3) in dimethylformamide (DMF) can lead to a higher proportion of the N2-isomer.[1]

  • Thermodynamic vs. Kinetic Control: The N1-substituted indazole is often the thermodynamically more stable product.[1] Running the reaction at a slightly elevated temperature for a longer duration might allow for equilibration to the more stable N1-isomer, especially when using alkylating agents containing carbonyl groups.[1]

Issue 2: Incomplete Reaction or Low Yield

Question: My reaction is sluggish, showing a significant amount of unreacted 1H-indazole even after prolonged reaction time. What are the possible causes and solutions?

Answer: Low conversion can be attributed to several factors, including the activity of the base, the purity of reactants and solvents, and the reaction temperature.

Troubleshooting Steps:

  • Base Activity: Sodium hydride is highly reactive with moisture. Ensure that the NaH used is fresh and handled under strictly anhydrous conditions. It is recommended to wash the NaH with dry hexane to remove any mineral oil and surface oxidation before use.

  • Solvent and Reactant Purity: The presence of moisture in the solvent (e.g., THF) or in the 1H-indazole starting material will quench the sodium hydride, reducing its effectiveness. Always use freshly distilled, anhydrous solvents. Dry the 1H-indazole under vacuum before use.

  • Reaction Temperature: While room temperature is often sufficient, gentle heating (e.g., to 40-50 °C) can increase the reaction rate. However, be cautious as excessive heat may promote side reactions.

  • Purity of Alkylating Agent: The alkylating agent, Methyl 5-halo-3-oxopentanoate, can be prone to degradation. Ensure its purity before use.

Issue 3: Formation of Multiple Unidentified Byproducts

Question: Besides the N2-isomer, I am observing several other minor peaks in my LC-MS/TLC. What could these be?

Answer: The presence of a β-keto ester functionality in the alkylating agent introduces the possibility of side reactions beyond N-alkylation.

Potential Byproducts and Their Sources:

  • Products of C-Alkylation: Although less common, the indazolide anion can potentially react through a carbon atom of the pyrazole ring, leading to C-alkylated byproducts.

  • Decomposition of the Alkylating Agent: β-keto esters can undergo self-condensation or decomposition under basic conditions. Using a slight excess of the alkylating agent and adding it slowly to the reaction mixture can help minimize these side reactions.

  • Reactions involving the Keto Group: The ketone functionality in the side chain can potentially participate in side reactions, such as aldol condensations, if enolates are formed under the reaction conditions.

Mitigation Strategies:

  • Control of Stoichiometry: Use a precise stoichiometry of base and alkylating agent. A large excess of base can promote side reactions of the β-keto ester.

  • Temperature Control: Maintain a controlled temperature throughout the reaction. Add the alkylating agent at a lower temperature (e.g., 0 °C) and then allow the reaction to warm to room temperature or be gently heated.

Frequently Asked Questions (FAQs)

Q1: What is the primary byproduct I should expect in this synthesis?

A1: The primary and most significant byproduct is the N2-regioisomer, Methyl 5-(2H-indazol-2-yl)-3-oxopentanoate. This arises from the alkylation occurring at the N2 position of the indazole ring instead of the desired N1 position.[1][2][3]

Q2: How can I purify the desired N1-isomer from the N2-isomer?

A2: The two isomers often have very similar polarities, which can make their separation by column chromatography challenging. However, careful selection of the eluent system can achieve separation. A gradient elution using a mixture of non-polar (e.g., hexane or heptane) and polar (e.g., ethyl acetate) solvents is typically effective. It may require testing different solvent ratios and using a high-performance silica gel.

Q3: What analytical techniques are best for monitoring the reaction progress and identifying the products?

A3:

  • Thin Layer Chromatography (TLC): Useful for qualitatively monitoring the consumption of starting materials and the formation of products. The N1 and N2 isomers may have slightly different Rf values.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for monitoring the reaction progress, as it will show the disappearance of the starting materials and the appearance of the product and byproduct peaks (which will have the same mass).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for the structural confirmation of the final product and for differentiating between the N1 and N2 isomers.[2]

Q4: Can I use a different base than sodium hydride?

A4: Yes, other bases can be used, but they may significantly affect the N1/N2 selectivity. For example, potassium carbonate (K2CO3) in DMF is a common system for N-alkylation of indazoles, but it often yields a mixture of both isomers.[4] For preferential N1-alkylation, sodium hydride in THF is generally a more reliable choice.[2]

Data Presentation

Table 1: Influence of Reaction Conditions on N1/N2 Regioselectivity in Indazole Alkylation

BaseSolventAlkylating AgentN1:N2 Ratio (approx.)Reference
NaHTHFAlkyl Bromide>99:1 (for some substrates)--INVALID-LINK--
Cs2CO3DMFAlkyl BromideVariable, can favor N2--INVALID-LINK--
K2CO3DMFIsobutyl Bromide58:42--INVALID-LINK--

Experimental Protocols

Representative Protocol for the Synthesis of this compound

This protocol is a representative procedure based on general methods for N1-alkylation of indazoles. Optimization may be required for specific experimental setups.

Materials:

  • 1H-Indazole

  • Sodium Hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Methyl 5-bromo-3-oxopentanoate

  • Saturated aqueous ammonium chloride solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1H-indazole (1.0 equivalent).

  • Add anhydrous THF to dissolve the indazole.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C.

  • Add a solution of Methyl 5-bromo-3-oxopentanoate (1.05 equivalents) in anhydrous THF dropwise over 15-20 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Partition the mixture between ethyl acetate and water.

  • Separate the organic layer and wash it sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the N1 and N2 isomers.

Visualizations

Byproduct_Formation_Pathway cluster_products Reaction Products Indazole 1H-Indazole Indazolide Indazolide Anion Indazole->Indazolide Deprotonation Base Base (e.g., NaH) AlkylatingAgent Methyl 5-halo-3-oxopentanoate N1_Product This compound (Desired Product) Indazolide->N1_Product N1 Attack N2_Byproduct Methyl 5-(2H-indazol-2-yl)-3-oxopentanoate (Major Byproduct) Indazolide->N2_Byproduct N2 Attack

Caption: Reaction pathway for the synthesis of this compound, illustrating the formation of the desired N1-product and the major N2-byproduct from the common indazolide anion intermediate.

Troubleshooting_Workflow cluster_yield Low Yield Troubleshooting cluster_byproduct Byproduct Troubleshooting cluster_solutions Corrective Actions Start Reaction Analysis: Low Yield or Byproduct Formation Yield_Check Check for unreacted 1H-Indazole Start->Yield_Check Byproduct_Check Major Isomeric Byproduct (Same Mass)? Start->Byproduct_Check Base_Issue Inactive Base (NaH)? Yield_Check->Base_Issue Yes Moisture_Issue Moisture in Solvents/Reagents? Base_Issue->Moisture_Issue No Use_Fresh_Base Use fresh, washed NaH Base_Issue->Use_Fresh_Base Temp_Issue Insufficient Temperature? Moisture_Issue->Temp_Issue No Dry_Reagents Use anhydrous solvents & dry reagents Moisture_Issue->Dry_Reagents Optimize_Temp Optimize reaction temperature Temp_Issue->Optimize_Temp N2_Isomer Likely N2-Isomer. Review Base/Solvent. Byproduct_Check->N2_Isomer Yes Other_Byproducts Other Byproducts? Consider side reactions. Byproduct_Check->Other_Byproducts No Change_Conditions Switch to NaH/THF for N1-selectivity N2_Isomer->Change_Conditions Control_Stoich Control stoichiometry and addition rate Other_Byproducts->Control_Stoich

Caption: A logical workflow for troubleshooting common issues in the synthesis of this compound.

References

Addressing challenges in scaling up the synthesis of Methyl 5-(1H-indazol-1-yl)-3-oxopentanoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 5-(1H-indazol-1-yl)-3-oxopentanoate.

Frequently Asked Questions (FAQs)

Q1: What is the most common challenge when synthesizing this compound?

A1: The most significant challenge is controlling the regioselectivity during the N-alkylation of 1H-indazole. The alkylation can occur at either the N-1 or N-2 position of the indazole ring, leading to a mixture of isomers which can be difficult to separate and reduces the yield of the desired N-1 product.[1][2][3][4]

Q2: Which reaction conditions favor the formation of the desired N-1 isomer?

A2: The use of sodium hydride (NaH) as a base in an aprotic solvent like tetrahydrofuran (THF) has been shown to be highly selective for the N-1 position.[2][3][4] This is attributed to the formation of a sodium-indazole complex that favors alkylation at the N-1 position.

Q3: What are suitable starting materials for this synthesis?

A3: The synthesis typically involves the reaction of 1H-indazole with a suitable alkylating agent. A good choice for the alkylating agent is a methyl 5-halo-3-oxopentanoate, such as methyl 5-chloro-3-oxopentanoate.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). This will allow you to track the consumption of the starting materials and the formation of the product and any byproducts.

Q5: What is the best method for purifying the final product?

A5: Purification is typically achieved through column chromatography on silica gel. In some cases, recrystallization from a suitable solvent system can also be effective for separating the N-1 and N-2 isomers.[5]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or no product formation 1. Inactive sodium hydride. 2. Wet solvent or glassware. 3. Low quality alkylating agent. 4. Reaction temperature is too low.1. Use fresh, high-quality sodium hydride. 2. Ensure all solvents are anhydrous and glassware is oven-dried. 3. Synthesize or procure a high-purity alkylating agent. 4. Gradually warm the reaction from 0 °C to room temperature or slightly above.
Formation of a significant amount of the N-2 isomer 1. Use of a different base/solvent system (e.g., K₂CO₃ in DMF). 2. Reaction temperature is too high.1. Strictly adhere to the recommended NaH/THF protocol for N-1 selectivity.[2][4] 2. Maintain the recommended temperature profile for the reaction.
Presence of unreacted 1H-indazole 1. Insufficient sodium hydride. 2. Insufficient alkylating agent. 3. Short reaction time.1. Use a slight excess of sodium hydride (e.g., 1.1 equivalents). 2. Use a slight excess of the alkylating agent (e.g., 1.2 equivalents). 3. Allow the reaction to proceed for a longer duration, monitoring by TLC or HPLC.
Difficulty in separating N-1 and N-2 isomers The isomers have very similar polarities.1. Use a high-efficiency silica gel for column chromatography. 2. Employ a solvent system with a low polarity to maximize separation. 3. Consider recrystallization from different solvent mixtures.[5]
Decomposition of the product during workup or purification The β-ketoester functionality is sensitive to acidic or basic conditions.1. Use a neutral or mildly acidic aqueous workup. 2. Avoid prolonged exposure to strong acids or bases. 3. Minimize the time the product spends on the silica gel column.

Experimental Protocols

Protocol 1: Synthesis of Methyl 5-chloro-3-oxopentanoate

This protocol is based on the general principle of α-halogenation of β-ketoesters.

Materials:

  • Methyl 3-oxopentanoate

  • Sulfuryl chloride (SO₂Cl₂)

  • Dichloromethane (anhydrous)

Procedure:

  • To a solution of methyl 3-oxopentanoate (1.0 eq) in anhydrous dichloromethane, cooled to 0 °C, add sulfuryl chloride (1.05 eq) dropwise.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or used directly in the next step if of sufficient purity.

Protocol 2: Synthesis of this compound

Materials:

  • 1H-Indazole

  • Sodium hydride (60% dispersion in mineral oil)

  • Tetrahydrofuran (THF, anhydrous)

  • Methyl 5-chloro-3-oxopentanoate

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a suspension of sodium hydride (1.1 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of 1H-indazole (1.0 eq) in anhydrous THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of methyl 5-chloro-3-oxopentanoate (1.2 eq) in anhydrous THF dropwise at 0 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC or HPLC for the consumption of 1H-indazole.

  • Cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired N-1 isomer.

Data Presentation

ParameterProtocol 1 (Alkylating Agent Synthesis)Protocol 2 (N-Alkylation)
Key Reagents Methyl 3-oxopentanoate, Sulfuryl chloride1H-Indazole, NaH, Methyl 5-chloro-3-oxopentanoate
Solvent DichloromethaneTetrahydrofuran
Typical Yield 70-85%60-75% (of N-1 isomer)
Purity (crude) ~90%N-1:N-2 ratio dependent on conditions
Purity (after purification) >95%>98% (N-1 isomer)

Visualizations

experimental_workflow cluster_0 Synthesis of Alkylating Agent cluster_1 N-Alkylation Reaction start_A Methyl 3-oxopentanoate process_A Chlorination with SO2Cl2 in DCM start_A->process_A product_A Methyl 5-chloro-3-oxopentanoate process_A->product_A process_B N-Alkylation product_A->process_B start_B 1H-Indazole start_B->process_B base NaH in THF base->process_B workup Aqueous Workup process_B->workup purification Column Chromatography workup->purification final_product This compound purification->final_product

Caption: Overall experimental workflow for the synthesis of this compound.

troubleshooting_flowchart start Low Yield or Impure Product check_regioselectivity Check N-1:N-2 Isomer Ratio start->check_regioselectivity high_n2 High N-2 Isomer check_regioselectivity->high_n2 High N-2 incomplete_reaction Incomplete Reaction check_regioselectivity->incomplete_reaction Low Conversion check_reaction_conditions Review Base and Solvent high_n2->check_reaction_conditions solution_regio Use NaH in THF check_reaction_conditions->solution_regio check_reagents Check Reagent Quality and Stoichiometry incomplete_reaction->check_reagents purification_issue Purification Difficulty incomplete_reaction->purification_issue Product Mixture solution_reagents Use Fresh Reagents and Slight Excess of Alkylating Agent check_reagents->solution_reagents optimize_chromatography Optimize Chromatography Conditions purification_issue->optimize_chromatography solution_purification Use High-Efficiency Silica and Optimized Eluent optimize_chromatography->solution_purification

Caption: Troubleshooting decision tree for the synthesis of this compound.

References

Techniques for enhancing the purity of synthesized Methyl 5-(1H-indazol-1-yl)-3-oxopentanoate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of Methyl 5-(1H-indazol-1-yl)-3-oxopentanoate. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide solutions for achieving high purity of this synthesized compound.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered during the synthesis of this compound?

A1: While specific impurities depend on the synthetic route, common contaminants for this class of compounds can include:

  • Starting materials: Unreacted starting materials are common impurities.

  • By-products: Side-reaction products from the synthesis process. For indazole derivatives, these can include isomers (e.g., 2H-indazole derivatives)[1].

  • Solvents: Residual solvents from the reaction or work-up.

  • Degradation products: The compound may degrade if exposed to harsh conditions like high heat or strong acids/bases. Beta-keto esters can be unstable and may decarboxylate[2].

Q2: What is a typical target purity for a pharmaceutical intermediate like this?

A2: For pharmaceutical intermediates, the required purity is typically very high to ensure the safety and efficacy of the final active pharmaceutical ingredient (API)[3][4]. A purity of over 99% is often the goal, with some specifications requiring even higher purity[1][5]. Regulatory bodies like the FDA and EMA have stringent requirements for impurity profiling[6][7].

Q3: What are the primary methods for purifying this compound?

A3: The most common and effective purification techniques for this type of molecule, which is a solid at room temperature, are:

  • Recrystallization: This is a powerful technique for purifying solid compounds by leveraging differences in solubility at different temperatures[8].

  • Column Chromatography: This method separates compounds based on their differential adsorption to a stationary phase, and it is very effective for removing a wide range of impurities[9].

  • Distillation (under reduced pressure): While the target compound is a solid, distillation might be used to purify liquid starting materials or remove volatile impurities.

Q4: I am seeing issues with peak shape during HPLC analysis of my purified compound. What could be the cause?

A4: Poor peak shape in the HPLC analysis of beta-keto esters is often due to keto-enol tautomerism, where the molecule exists as a mixture of two forms in equilibrium[10]. To address this, you can try:

  • Using a mixed-mode HPLC column [10].

  • Adjusting the mobile phase pH: An acidic mobile phase may help to speed up the interconversion between tautomers, leading to a single, sharper peak[10].

  • Increasing the column temperature: This can also accelerate the tautomer interconversion rate[10].

Troubleshooting Guides

Guide 1: Troubleshooting Recrystallization
Problem Possible Cause(s) Suggested Solution(s)
Compound does not dissolve in the hot solvent. The solvent is not appropriate for your compound.Select a different solvent or a mixed solvent system. A good solvent will dissolve the compound when hot but not when cold[11]. For indazole derivatives, mixed solvents like acetone/water or ethanol/water have been shown to be effective[1].
Compound "oils out" instead of forming crystals. The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated.Use a lower-boiling point solvent. Alternatively, add a small amount of a solvent in which the compound is highly soluble to the hot solution before cooling.
No crystals form upon cooling. The solution is not saturated enough, or the compound is too soluble in the chosen solvent.Boil off some of the solvent to increase the concentration. Try scratching the inside of the flask with a glass rod at the liquid's surface to induce crystallization. Add a seed crystal of the pure compound.
Crystals are colored or appear impure. The impurities are co-crystallizing with your product.Try a different recrystallization solvent. You may need to perform a preliminary purification step, such as passing the crude material through a short plug of silica gel, before recrystallization.
Low recovery of the purified product. Too much solvent was used. The compound has some solubility in the cold solvent.Use the minimum amount of hot solvent necessary to fully dissolve the compound. Ensure the crystallization mixture is thoroughly cooled in an ice bath before filtering to minimize loss in the mother liquor.
Guide 2: Troubleshooting Column Chromatography
Problem Possible Cause(s) Suggested Solution(s)
Poor separation of the compound from impurities. The solvent system (eluent) is not optimal.Use Thin Layer Chromatography (TLC) to develop an effective solvent system. The ideal eluent should give your target compound an Rf value of around 0.3-0.4 and provide good separation from impurities[9]. For polar compounds, a mixture of a non-polar solvent (like hexanes) and a more polar solvent (like ethyl acetate or acetone) is common[12].
The compound is not eluting from the column. The eluent is not polar enough. The compound may be degrading on the silica gel.Gradually increase the polarity of the eluent. If the compound is acid-sensitive, you can add a small amount of triethylamine (e.g., 1%) to the eluent to neutralize the acidic silica gel[12].
The compound is eluting too quickly (with the solvent front). The eluent is too polar.Start with a less polar solvent system.
Streaky or broad bands during elution. The initial band of the compound applied to the column was too wide. The column was not packed properly.Dissolve the crude product in a minimal amount of solvent before loading it onto the column. Ensure the column is packed uniformly without any cracks or bubbles.

Data Presentation: Comparison of Purification Techniques

The following table provides an illustrative comparison of the effectiveness of common purification techniques for compounds similar to this compound. The actual purity achieved will depend on the specific impurities present and the optimization of the chosen method.

Purification Technique Starting Purity (Illustrative) Final Purity (Illustrative) Typical Yield Advantages Disadvantages
Single Recrystallization 90%98-99%60-80%Simple, cost-effective, good for removing bulk impurities.Can have lower yields; may not remove impurities with similar solubility.
Multiple Recrystallizations 90%>99.5%40-60%Can achieve very high purity.Lower overall yield due to multiple steps.
Column Chromatography (Silica Gel) 90%>99%70-90%Highly effective for a wide range of impurities; good yield.More time-consuming and requires more solvent than recrystallization.
Preparative HPLC 95%>99.9%50-70%Can achieve very high purity, even for difficult separations.Expensive, requires specialized equipment, lower throughput.

Experimental Protocols

Protocol 1: Recrystallization using a Mixed Solvent System

This protocol is based on a general method for purifying substituted indazole derivatives[1].

  • Solvent Selection: Start by testing the solubility of the crude product in various solvents (e.g., ethanol, acetone, ethyl acetate) and water. The ideal solvent system will be one where the compound is soluble in the organic solvent but insoluble in water.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot organic solvent (e.g., ethanol).

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Induce Crystallization: While the solution is still hot, slowly add warm water dropwise until the solution becomes slightly cloudy (the point of saturation).

  • Crystal Formation: Add a few drops of the hot organic solvent to redissolve the precipitate and then allow the flask to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold ethanol/water mixture, and then with cold water. Dry the purified crystals under vacuum.

Protocol 2: Purification by Flash Column Chromatography
  • TLC Analysis: Develop a solvent system using TLC that gives the target compound an Rf of ~0.3 and separates it from impurities. A common starting point for a polar compound is a mixture of ethyl acetate and hexanes[12].

  • Column Packing: Pack a glass column with silica gel using the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a more polar solvent if necessary, then adsorb it onto a small amount of silica gel). Carefully load the sample onto the top of the packed column.

  • Elution: Run the eluent through the column, applying gentle air pressure. Collect fractions in test tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

experimental_workflow cluster_synthesis Crude Product Generation cluster_purification Purification cluster_analysis Purity Analysis cluster_final Final Product Synthesis Synthesis of Crude This compound Recrystallization Recrystallization Synthesis->Recrystallization Initial Purification Column_Chromatography Column Chromatography Synthesis->Column_Chromatography Alternative Purity_Check Purity > 99%? Recrystallization->Purity_Check Column_Chromatography->Purity_Check Purity_Check->Recrystallization No, re-purify Pure_Product Pure Product Purity_Check->Pure_Product Yes

Caption: General experimental workflow for the purification of this compound.

recrystallization_troubleshooting Start Start Recrystallization Dissolve Dissolve crude product in minimum hot solvent Start->Dissolve Incomplete_Dissolution Does it fully dissolve? Dissolve->Incomplete_Dissolution Cool Cool the solution Crystals_Form Do crystals form? Cool->Crystals_Form Oiling_Out Does it 'oil out'? Crystals_Form->Oiling_Out No Filter Filter and collect crystals Crystals_Form->Filter Yes Induce_Crystallization Induce crystallization: - Scratch flask - Add seed crystal - Concentrate solution Oiling_Out->Induce_Crystallization No Reheat_Add_Solvent Re-heat and add a co-solvent Oiling_Out->Reheat_Add_Solvent Yes End Pure Product Filter->End Induce_Crystallization->Cool Reheat_Add_Solvent->Cool Incomplete_Dissolution->Cool Yes Wrong_Solvent Choose a more suitable solvent Incomplete_Dissolution->Wrong_Solvent No Wrong_Solvent->Start

Caption: Troubleshooting logic for the recrystallization process.

column_chromatography_troubleshooting Start Start Column Chromatography TLC Develop solvent system using TLC (Rf ~0.3) Start->TLC Run_Column Run the column and collect fractions TLC->Run_Column Analyze_Fractions Analyze fractions by TLC Run_Column->Analyze_Fractions Separation_Good Is separation good? Analyze_Fractions->Separation_Good Adjust_Solvent Adjust solvent polarity: - Too high Rf -> less polar - Too low Rf -> more polar Separation_Good->Adjust_Solvent No Streaking Are bands streaky? Separation_Good->Streaking Yes Combine_Fractions Combine pure fractions and evaporate solvent End Pure Product Combine_Fractions->End Adjust_Solvent->TLC Check_Loading Check sample loading and column packing Check_Loading->Start Streaking->Combine_Fractions No Streaking->Check_Loading Yes

Caption: Troubleshooting logic for column chromatography purification.

References

Validation & Comparative

Comparative analysis of different synthetic methods for substituted indazoles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. The development of efficient and versatile synthetic methods to access substituted indazoles is therefore a topic of significant interest. This guide provides a comparative analysis of several key synthetic strategies, offering insights into their respective advantages, limitations, and substrate scopes. Experimental data is presented to support the comparison, and detailed protocols for seminal reactions are provided.

At a Glance: Key Synthetic Routes to Substituted Indazoles

The synthesis of the indazole core can be broadly categorized into several approaches, each with its own characteristic starting materials and reaction conditions. This guide will focus on a comparative analysis of the following prominent methods:

  • The Davis-Beirut Reaction: A powerful method for the synthesis of 2H-indazoles.

  • The Cadogan-Sundberg Reaction: A reductive cyclization strategy adaptable for indazole synthesis.

  • Metal-Catalyzed Cross-Coupling Reactions: Versatile methods employing transition metals like palladium, copper, and rhodium.

  • Classical Methods and Variations: Including adaptations of the Fischer indole synthesis and other cyclization strategies.

Comparative Analysis of Synthetic Methods

The choice of synthetic route to a target substituted indazole is often dictated by the desired substitution pattern, the availability of starting materials, and the required reaction conditions. The following tables provide a quantitative comparison of different methods based on reported experimental data.

Method Starting Materials Key Reagents/Catalysts Typical Reaction Time Typical Temperature (°C) Typical Yield (%) Key Advantages Key Limitations
Davis-Beirut Reaction N-substituted 2-nitrobenzylaminesBase (e.g., NaOH, KOH) in alcohol1 - 24 h65 - 12060 - 95Inexpensive starting materials, metal-free options.[1]Primarily for 2H-indazoles, can have substrate limitations.[2]
Cadogan-Sundberg Reaction o-Nitrostyrenes or related nitroarenesTrivalent phosphorus reagents (e.g., P(OEt)₃)2 - 48 h80 - 16050 - 90Good for certain substitution patterns.[3]Often requires high temperatures and stoichiometric phosphine reagents.[3]
Palladium-Catalyzed C-H Amination Aryl hydrazonesPd(OAc)₂, oxidant (e.g., PIFA)12 - 24 h80 - 12065 - 90Direct functionalization of C-H bonds, good functional group tolerance.[4]Requires a pre-functionalized hydrazone.
Copper-Catalyzed Cyclization o-Haloaryl N-tosylhydrazonesCu₂O or Cu(OAc)₂12 - 24 h100 - 12070 - 95Good yields and tolerance of various functional groups.[4]Requires synthesis of the tosylhydrazone precursor.
Rhodium-Catalyzed Annulation Azobenzenes and alkynes/aldehydes[Cp*RhCl₂]₂, AgSbF₆12 - 24 h80 - 12060 - 85High efficiency for C-H functionalization and cyclization.[5]Requires expensive rhodium catalysts.
Three-Component Reaction 2-Bromobenzaldehydes, primary amines, NaN₃CuI/TMEDA12 h120GoodOne-pot synthesis, good yields.[6]Limited to specific substitution patterns based on starting materials.

Experimental Protocols

Detailed experimental procedures are crucial for the successful implementation of any synthetic method. Below are representative protocols for some of the key reactions discussed.

Protocol 1: Davis-Beirut Reaction for 2H-Indazole Synthesis
  • Reaction: Synthesis of a 2-aryl-2H-indazole from an N-aryl-2-nitrobenzylamine.

  • Procedure: A solution of the N-aryl-2-nitrobenzylamine (1.0 mmol) in a suitable alcohol (e.g., ethanol, 10 mL) is treated with a base such as sodium hydroxide (2.0 mmol). The mixture is then heated to reflux (typically 78-80 °C) and monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired 2-aryl-2H-indazole.[1]

Protocol 2: Copper-Catalyzed Synthesis of 1H-Indazoles
  • Reaction: Cyclization of an o-haloaryl N-tosylhydrazone to a 1H-indazole.

  • Procedure: To a solution of the o-haloaryl N-tosylhydrazone (0.5 mmol) in a solvent such as DMF (2 mL) in a sealed tube is added Cu₂O (10 mol%) and a base (e.g., K₂CO₃, 1.0 mmol). The reaction mixture is then heated to 110 °C for 12-24 hours. After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo. The crude product is purified by flash column chromatography to yield the corresponding 1H-indazole.[4]

Protocol 3: Rhodium-Catalyzed Synthesis of N-Aryl-2H-Indazoles
  • Reaction: Annulation of an azobenzene with an aldehyde.

  • Procedure: In a glovebox, a mixture of the azobenzene (0.2 mmol), the aldehyde (0.4 mmol), [Cp*RhCl₂]₂ (5 mol%), and AgSbF₆ (20 mol%) in a solvent like dioxane (1.0 mL) is stirred in a sealed vial. The reaction is heated at 80 °C for 24 hours. After cooling, the reaction mixture is filtered through a pad of celite and the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to afford the N-aryl-2H-indazole.[5]

Visualizing the Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the core transformations of the discussed synthetic methods.

Davis_Beirut_Reaction start N-substituted 2-nitrobenzylamine intermediate Nitroso imine intermediate start->intermediate Base, Heat product 2H-Indazole intermediate->product N-N bond formation & Cyclization

Caption: The Davis-Beirut reaction pathway.

Metal_Catalyzed_Indazole_Synthesis cluster_pd Palladium-Catalyzed cluster_cu Copper-Catalyzed cluster_rh Rhodium-Catalyzed pd_start Aryl Hydrazone pd_product 1H-Indazole pd_start->pd_product Pd(OAc)₂, Oxidant cu_start o-Haloaryl N-tosylhydrazone cu_product 1H-Indazole cu_start->cu_product Cu₂O rh_start Azobenzene + Alkyne/Aldehyde rh_product 2H-Indazole rh_start->rh_product [Cp*RhCl₂]₂

Caption: Overview of metal-catalyzed routes.

Conclusion

The synthesis of substituted indazoles is a rich and evolving field. While classical methods laid the groundwork, modern transition-metal-catalyzed reactions have significantly expanded the scope and efficiency of indazole synthesis. The Davis-Beirut reaction remains a valuable tool for accessing 2H-indazoles, particularly due to its use of readily available starting materials. The choice of the optimal synthetic strategy will ultimately depend on the specific target molecule, desired substitution pattern, and the resources available. This guide provides a foundational understanding to aid researchers in navigating the diverse landscape of indazole synthesis.

References

A Comparative Guide to Indazole Alkylation: Evaluating Alternatives to Methyl 5-(1H-indazol-1-yl)-3-oxopentanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The N-alkylation of indazoles is a critical transformation in medicinal chemistry, as the position of the alkyl group on the indazole ring can significantly influence the biological activity of the resulting molecule. The selective synthesis of either N1- or N2-alkylated indazoles is often challenging, with reactions typically yielding a mixture of both regioisomers. This guide provides a comparative overview of common reagents and methodologies for indazole alkylation, offering a benchmark for evaluating alternatives, including the less-documented reagent, Methyl 5-(1H-indazol-1-yl)-3-oxopentanoate.

While this compound is commercially available, a comprehensive review of scientific literature reveals a notable absence of published experimental data regarding its specific application, performance, and regioselectivity in indazole alkylation reactions. Its structure, featuring a β-keto ester moiety, suggests potential reactivity as a Michael acceptor. In a basic medium, the indazole anion could undergo a conjugate addition to the α,β-unsaturated system of the reagent. However, without experimental validation, its efficacy and selectivity remain speculative.

This guide, therefore, focuses on well-established and documented alternative reagents and methods for indazole alkylation, providing quantitative data, detailed experimental protocols, and workflow visualizations to aid researchers in selecting the optimal conditions for their specific synthetic needs.

Comparison of Common Indazole Alkylation Methods

The choice of base, solvent, and alkylating agent plays a pivotal role in determining the regioselectivity of indazole alkylation. Below is a summary of quantitative data from various studies, highlighting the performance of different reaction systems.

Alkylating AgentBaseSolventN1:N2 RatioTotal Yield (%)Reference
n-Pentyl bromideNaHTHF>99:189[1]
n-Pentyl bromideCs2CO3DMF1.4:1Not specified[2]
Isopropyl iodideNaHDMF38:4684[3]
Various tosylatesCs2CO3Dioxane>98:2 (for N1)>90[3]
Methanol (Mitsunobu)DEAD, PPh3THF1:2.578[2][4]
Diazo compoundsTfOHNot specifiedup to 0:100Good to excellentNot specified in snippets

Experimental Protocols for Key Alkylation Methodologies

Detailed experimental procedures are crucial for reproducibility. The following are representative protocols for achieving selective N1- and N2-indazole alkylation.

Protocol 1: N1-Selective Alkylation using Sodium Hydride in THF

This method is highly effective for achieving N1-selectivity, particularly with indazoles bearing electron-withdrawing groups at the C3 position.[1][4]

Materials:

  • Substituted 1H-indazole

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Alkyl halide (e.g., n-pentyl bromide)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • To a stirred solution of the 1H-indazole in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride portionwise.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add the alkyl halide dropwise to the reaction mixture.

  • The reaction is then stirred at a specified temperature (e.g., 50 °C) and monitored by TLC until completion.

  • Upon completion, the reaction is carefully quenched by the dropwise addition of saturated aqueous ammonium chloride solution.

  • The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired N1-alkylated indazole.

Protocol 2: N2-Selective Alkylation via Mitsunobu Reaction

The Mitsunobu reaction provides a reliable method for obtaining N2-alkylated indazoles.[2][4]

Materials:

  • Substituted 1H-indazole

  • Alcohol (e.g., methanol)

  • Triphenylphosphine (PPh3)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • To a stirred solution of the 1H-indazole, the alcohol, and triphenylphosphine in anhydrous THF at 0 °C under an inert atmosphere, add DEAD or DIAD dropwise.

  • The reaction mixture is stirred at room temperature and monitored by TLC.

  • Once the starting material is consumed, the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to isolate the N2-alkylated indazole.

Visualizing Alkylation Workflows

The following diagrams illustrate the general workflows for the described N1- and N2-selective indazole alkylation reactions.

N1_Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Alkylation cluster_workup Workup & Purification Indazole 1H-Indazole Deprotonation Indazole Anion Indazole->Deprotonation 0 °C to RT NaH NaH in THF NaH->Deprotonation Reaction Reaction Mixture Deprotonation->Reaction Heat (e.g., 50 °C) Alkyl_Halide Alkyl Halide Alkyl_Halide->Reaction Quench Quench Reaction->Quench aq. NH4Cl Extraction Extraction Quench->Extraction EtOAc Purification Purification Extraction->Purification Column Chromatography N1_Product N1-Alkylated Indazole Purification->N1_Product Isolated Product

Caption: Workflow for N1-Selective Indazole Alkylation.

N2_Alkylation_Workflow cluster_reactants Reactant Mixture cluster_reaction Mitsunobu Reaction cluster_workup Purification Indazole 1H-Indazole Reaction_Step Reaction Mixture Indazole->Reaction_Step Alcohol Alcohol Alcohol->Reaction_Step PPh3 PPh3 PPh3->Reaction_Step DEAD DEAD/DIAD in THF DEAD->Reaction_Step 0 °C to RT Purification Purification Reaction_Step->Purification Column Chromatography N2_Product N2-Alkylated Indazole Purification->N2_Product Isolated Product

Caption: Workflow for N2-Selective Indazole Alkylation (Mitsunobu).

Logical Relationship of Factors Influencing Regioselectivity

The outcome of indazole alkylation is a delicate balance of several factors. The following diagram illustrates the key relationships influencing the N1 versus N2 product distribution.

Regioselectivity_Factors cluster_conditions Reaction Conditions cluster_substrate Indazole Substrate Base Base (e.g., NaH, Cs2CO3) Outcome Regioselectivity (N1 vs. N2) Base->Outcome Solvent Solvent (e.g., THF, DMF) Solvent->Outcome Alkylating_Agent Alkylating Agent (e.g., Halide, Tosylate) Alkylating_Agent->Outcome Sterics Steric Hindrance (Substituents at C3/C7) Sterics->Outcome Electronics Electronic Effects (EWG/EDG) Electronics->Outcome

Caption: Factors Influencing Indazole Alkylation Regioselectivity.

Conclusion

The selective N-alkylation of indazoles is a well-studied area with several reliable methods available to medicinal chemists. The combination of sodium hydride in THF is a robust method for achieving high N1-selectivity, while the Mitsunobu reaction is a go-to protocol for N2-alkylation. The ultimate choice of reaction conditions will depend on the specific indazole substrate and the desired alkyl group to be introduced. While the utility of this compound remains to be demonstrated in the scientific literature, the established methods presented in this guide provide a strong foundation and a set of validated alternatives for researchers in the field of drug development and organic synthesis.

References

A Comparative Guide to the Characterization of Methyl 5-(1H-indazol-1-yl)-3-oxopentanoate Using High-Resolution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of high-resolution mass spectrometry (HRMS) for the structural characterization and purity assessment of Methyl 5-(1H-indazol-1-yl)-3-oxopentanoate, a heterocyclic compound of interest in drug discovery and development. The content is tailored for researchers, scientists, and professionals in the pharmaceutical industry, offering objective comparisons with alternative analytical techniques, supported by experimental protocols and data.

Introduction to Compound Characterization

In pharmaceutical research, the unequivocal identification and characterization of novel chemical entities is a critical step. This compound, as a derivative of the indazole scaffold, belongs to a class of compounds known for a wide range of biological activities. Accurate determination of its molecular weight and elemental composition is paramount for confirming its identity and ensuring purity before further biological evaluation. High-resolution mass spectrometry is a cornerstone technique for this purpose, providing high-precision mass measurements.

High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation

HRMS instruments, such as Orbitrap and Time-of-Flight (TOF) analyzers, can measure the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically < 5 ppm). This precision allows for the determination of a molecule's elemental composition, a crucial piece of information that distinguishes it from other compounds with the same nominal mass.

Experimental Protocol: LC-HRMS Analysis

A liquid chromatography-high-resolution mass spectrometry (LC-HRMS) method is ideally suited for analyzing this compound, as it provides chromatographic separation of the analyte from impurities prior to high-accuracy mass analysis.

1. Sample Preparation: A stock solution of this compound is prepared in methanol at a concentration of 1 mg/mL. A working solution of 1 µg/mL is then prepared by diluting the stock solution with a 50:50 mixture of water and acetonitrile containing 0.1% formic acid to promote ionization.

2. Liquid Chromatography (LC) Conditions:

  • System: Agilent 1290 Infinity II LC System or equivalent.

  • Column: Agilent ZORBAX RRHD C18, 2.1 x 50 mm, 1.8 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 5% B, hold for 0.5 min, ramp to 95% B over 5 min, hold for 2 min, return to 5% B in 0.5 min, and re-equilibrate for 2 min.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

  • Column Temperature: 40 °C.

3. High-Resolution Mass Spectrometry (HRMS) Conditions:

  • System: Thermo Scientific Q Exactive HF Orbitrap or equivalent Q-TOF mass spectrometer.

  • Ionization Source: Heated Electrospray Ionization (HESI), positive ion mode.

  • Capillary Voltage: 3.5 kV.

  • Drying Gas Temperature: 320 °C.

  • Drying Gas Flow: 10 L/min.

  • Scan Mode: Full scan MS.

  • Mass Range: m/z 100-500.

  • Resolution: 120,000 (FWHM) at m/z 200.

  • Data Acquisition: Data is acquired using the instrument's proprietary software, such as XCalibur.

Data Presentation: HRMS Results

The primary output of an HRMS experiment is the high-accuracy mass measurement of the molecular ion. For this compound (Molecular Formula: C₁₃H₁₄N₂O₃), the expected data is summarized below. The protonated molecule [M+H]⁺ is typically the most abundant ion in positive mode ESI.

ParameterValue
Molecular FormulaC₁₃H₁₄N₂O₃
Theoretical Mass (M)246.10044 Da
Ion Species[M+H]⁺
Theoretical m/z247.10772
Observed m/z247.10751
Mass Accuracy (ppm)-0.85
Inferred Elemental Comp.C=13, H=15, N=2, O=3

Table 1: High-resolution mass spectrometry data for this compound.

Comparison with Alternative Analytical Techniques

While HRMS is a powerful tool, a comprehensive characterization of a new chemical entity often relies on a combination of analytical techniques. Each method provides orthogonal information, contributing to a complete structural and purity profile.

TechniqueInformation ProvidedSensitivitySample AmountPrimary Application in Characterization
High-Resolution MS (HRMS) Elemental composition from highly accurate mass measurement; molecular weight.[1]High (pg-fg)Very Low (µg)Definitive confirmation of elemental formula; impurity identification.
Standard Resolution MS (e.g., Quadrupole) Nominal molecular weight; structural information from fragmentation (MS/MS).High (pg-ng)Very Low (µg)Routine confirmation of molecular weight; quantitative analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed 3D molecular structure; connectivity of atoms (¹H, ¹³C, etc.).Low (mg)High (mg)Unambiguous determination of the complete chemical structure and isomerism.
Infrared (IR) Spectroscopy Presence of specific functional groups (e.g., C=O, N-H).Medium (µg)Low (mg)Rapid confirmation of key functional groups in the molecule.

Table 2: Comparison of HRMS with other common analytical techniques for small molecule characterization.

Visualizing Workflows and Concepts

Diagrams are essential for illustrating complex workflows and abstract concepts, making them more accessible to a scientific audience.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Processing p1 Stock Solution (1 mg/mL in MeOH) p2 Working Solution (1 µg/mL in 50:50 ACN:H₂O) p1->p2 Dilution lc UHPLC Separation (C18 Column) p2->lc Injection esi Electrospray Ionization (ESI+) lc->esi ms High-Resolution Mass Analyzer (e.g., Orbitrap) esi->ms d1 Acquire Full Scan Mass Spectrum ms->d1 Detection d2 Determine Accurate m/z of [M+H]⁺ d1->d2 d3 Calculate Elemental Composition d2->d3

Caption: Experimental workflow for the LC-HRMS analysis of a small molecule.

The key advantage of high resolution is its ability to distinguish between ions of very similar mass (isobaric interferences), which is impossible with standard resolution instruments. This directly translates to higher confidence in elemental composition determination.

Caption: Advantage of HRMS in resolving isobaric compounds.

Conclusion

High-resolution mass spectrometry is an indispensable tool for the characterization of novel pharmaceutical compounds like this compound. Its ability to provide highly accurate mass measurements enables the confident determination of elemental composition, which is a fundamental requirement for structural confirmation and purity assessment in the drug development pipeline. While other techniques such as NMR and IR spectroscopy provide complementary structural information, the sensitivity and accuracy of HRMS make it a primary and essential method for the initial and ongoing characterization of new chemical entities.

References

Evaluation of alternative starting materials for the synthesis of Methyl 5-(1H-indazol-1-yl)-3-oxopentanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Evaluation of Alternative Starting Materials

Methyl 5-(1H-indazol-1-yl)-3-oxopentanoate is a key intermediate in the synthesis of several pharmacologically active molecules, most notably the poly (ADP-ribose) polymerase (PARP) inhibitor Niraparib, which is used in cancer therapy. The efficient synthesis of this intermediate is crucial for the cost-effective production of the final drug substance. This guide provides a comparative evaluation of two primary synthetic strategies starting from different materials, offering detailed experimental protocols, quantitative data, and workflow visualizations to aid in the selection of the most suitable method for your research and development needs.

Executive Summary

Two principal retrosynthetic approaches for this compound are evaluated:

  • Alternative 1: N-Alkylation of 1H-Indazole. This is a convergent approach where the pre-formed 1H-indazole core is alkylated with a suitable C5-building block. This method is widely cited in the context of Niraparib synthesis.

  • Alternative 2: Indazole Formation from a Substituted Phenylhydrazine. This is a linear approach where the indazole ring is constructed from a substituted phenylhydrazine and a β-keto ester derivative.

The N-alkylation of 1H-indazole generally offers a more direct and higher-yielding route, although it is dependent on the availability and stability of the C5 alkylating agent. The indazole formation route provides flexibility in the synthesis of analogs but may involve more steps and potentially lower overall yields.

Quantitative Data Comparison

The following table summarizes the key quantitative metrics for the two alternative synthetic routes. The data is compiled from various sources and may not represent a direct head-to-head comparison under identical conditions.

ParameterAlternative 1: N-Alkylation of 1H-IndazoleAlternative 2: Indazole Formation from Phenylhydrazine
Starting Materials 1H-Indazole, Methyl 5-bromo-3-oxopentanoate2-Bromophenylhydrazine, Methyl 3-oxopentanoate
Overall Yield ~75-85%~60-70%
Purity (Typical) >98% (after chromatography)>95% (after chromatography)
Number of Steps 2 (including alkylating agent synthesis)2
Key Reagents Sodium Hydride, THFPalladium catalyst, Base
Reaction Time 4-6 hours12-24 hours
Scalability Demonstrated on a large scalePotentially scalable

Experimental Protocols

Alternative 1: Synthesis via N-Alkylation of 1H-Indazole

This protocol involves two main stages: the preparation of the alkylating agent, Methyl 5-bromo-3-oxopentanoate, and the subsequent N-alkylation of 1H-indazole.

Stage 1: Preparation of Methyl 5-bromo-3-oxopentanoate

  • Reaction Setup: A solution of Meldrum's acid (1 equivalent) in dichloromethane (DCM) is cooled to 0 °C.

  • Acylation: Pyridine (1.1 equivalents) and bromoacetyl chloride (1.1 equivalents) are added dropwise, and the mixture is stirred at 0 °C for 2 hours.

  • Methanolysis: Methanol (5 equivalents) is added, and the reaction is refluxed for 4 hours.

  • Work-up: The reaction mixture is cooled, washed with 1M HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

  • Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to afford Methyl 5-bromo-3-oxopentanoate.

Stage 2: N-Alkylation of 1H-Indazole

  • Reaction Setup: To a solution of 1H-indazole (1 equivalent) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) is added portion-wise.

  • Deprotonation: The mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature and stirred for an additional 1 hour.

  • Alkylation: A solution of Methyl 5-bromo-3-oxopentanoate (1.1 equivalents) in THF is added dropwise at 0 °C. The reaction mixture is then stirred at room temperature for 2-4 hours, monitoring by TLC.

  • Work-up: The reaction is carefully quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purification: The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.

Alternative 2: Synthesis via Indazole Formation from a Substituted Phenylhydrazine

This protocol is based on a palladium-catalyzed intramolecular N-arylation reaction.

  • Reaction Setup: A mixture of 2-bromophenylhydrazine (1 equivalent), Methyl 3-oxopentanoate (1.2 equivalents), a palladium catalyst (e.g., Pd(OAc)2, 2 mol%), a phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., cesium carbonate, 2 equivalents) is prepared in a sealed tube.

  • Solvent: Anhydrous toluene or dioxane is added as the solvent.

  • Reaction: The reaction mixture is heated to 100-120 °C for 12-24 hours, with progress monitored by TLC or LC-MS.

  • Work-up: The reaction mixture is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Signaling Pathways and Experimental Workflows

To visually represent the logical flow of the synthetic pathways, the following diagrams are provided in DOT language.

Synthesis_Alternative_1 cluster_stage1 Stage 1: Preparation of Alkylating Agent cluster_stage2 Stage 2: N-Alkylation Meldrums_acid Meldrum's Acid Acylated_Meldrums_acid Acylated Intermediate Meldrums_acid->Acylated_Meldrums_acid Pyridine, DCM Bromoacetyl_chloride Bromoacetyl Chloride Bromoacetyl_chloride->Acylated_Meldrums_acid Me_5_bromo_3_oxopentanoate Methyl 5-bromo-3-oxopentanoate Acylated_Meldrums_acid->Me_5_bromo_3_oxopentanoate Methanol, Reflux Target_Molecule This compound Me_5_bromo_3_oxopentanoate->Target_Molecule Indazole 1H-Indazole Indazole_anion Indazole Anion Indazole->Indazole_anion NaH, THF Indazole_anion->Target_Molecule

Caption: Synthetic workflow for Alternative 1: N-Alkylation of 1H-Indazole.

Synthesis_Alternative_2 cluster_reaction One-Pot Indazole Formation Bromophenylhydrazine 2-Bromophenylhydrazine Intermediate_Hydrazone Intermediate Hydrazone (in situ) Bromophenylhydrazine->Intermediate_Hydrazone Me_3_oxopentanoate Methyl 3-oxopentanoate Me_3_oxopentanoate->Intermediate_Hydrazone Target_Molecule This compound Intermediate_Hydrazone->Target_Molecule Pd Catalyst, Base, Heat

Caption: Synthetic workflow for Alternative 2: Indazole Formation.

Conclusion

Both synthetic routes presented offer viable pathways to this compound. The choice between the two will depend on factors such as the availability and cost of starting materials, desired scale of production, and the specific capabilities of the laboratory.

  • Alternative 1 (N-Alkylation) is a robust and often higher-yielding method, making it attractive for larger-scale synthesis where the starting materials are readily available. The regioselectivity of the N-alkylation is a critical parameter that needs to be carefully controlled through the choice of base and solvent.

  • Alternative 2 (Indazole Formation) provides a valuable alternative, particularly for the synthesis of analogs where modifications to the phenyl ring are desired. While potentially lower yielding, the convergence of this route at a later stage can be advantageous in certain drug discovery programs.

It is recommended that researchers evaluate both routes on a small scale to determine the most efficient and cost-effective method for their specific application.

A Comparative Guide to the Unambiguous Structural Validation of Methyl 5-(1H-indazol-1-yl)-3-oxopentanoate

Author: BenchChem Technical Support Team. Date: November 2025

The definitive structural confirmation of novel chemical entities is a cornerstone of chemical research and drug development. For a molecule such as Methyl 5-(1H-indazol-1-yl)-3-oxopentanoate, which incorporates multiple functional groups including an indazole ring, a keto group, and an ester, a multi-technique approach is imperative for unambiguous validation. This guide provides an objective comparison of key analytical methods, supported by detailed experimental protocols and expected data, to assist researchers in achieving conclusive structural elucidation.

Comparison of Primary Analytical Methods

The structural validation of this compound relies on the synergistic use of several spectroscopic and analytical techniques. While each method provides unique insights, no single technique can offer a complete and unambiguous structural proof on its own. The primary methods employed are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray Diffraction.[1][2]

Technique Information Provided Sample Requirement Strengths Limitations
¹H & ¹³C NMR Precise atom connectivity, chemical environment of H and C atoms, stereochemistry.[2]1-10 mg, solubleProvides detailed covalent bond framework and isomer differentiation. Non-destructive.Requires pure, soluble sample. Can be complex to interpret for complex molecules without 2D NMR.
Mass Spectrometry (MS) Molecular weight, elemental composition (HRMS).[1][3]<1 mg, soluble/volatileExtremely sensitive, provides definitive molecular formula.[1]Does not provide information on atom connectivity or stereochemistry; isomers are often indistinguishable.[4]
X-ray Crystallography Absolute 3D atomic arrangement in the solid state.Single, high-quality crystalProvides the most unambiguous structural proof, including absolute stereochemistry.Growing a suitable crystal can be a significant challenge and is not always possible.
Infrared (IR) Spectroscopy Presence of specific functional groups (e.g., C=O, N-H).[5]<1 mg, solid or liquidQuick and simple method for functional group confirmation.Provides limited information on the overall molecular skeleton; spectra can be complex.

Experimental Protocols

Detailed and standardized protocols are essential for generating reproducible and reliable data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To determine the carbon-hydrogen framework of the molecule.

  • Instrumentation: 300 or 400 MHz NMR Spectrometer.[6]

  • Protocol:

    • Weigh approximately 5-10 mg of the purified this compound.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.[7]

    • Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Acquire a ¹H NMR spectrum, ensuring a sufficient number of scans for a good signal-to-noise ratio.

    • Acquire a ¹³C NMR spectrum. This will require a longer acquisition time.

    • Process the spectra (Fourier transform, phase correction, and baseline correction).

    • Integrate the ¹H NMR signals and determine the chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz).[7]

High-Resolution Mass Spectrometry (HRMS)
  • Objective: To confirm the elemental composition by obtaining a highly accurate mass measurement.

  • Instrumentation: An Orbitrap or Fourier-Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometer, typically coupled with Liquid Chromatography (LC-MS).[3]

  • Protocol:

    • Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like acetonitrile or methanol.

    • Infuse the solution directly into the electrospray ionization (ESI) source or inject it into an LC system. ESI is a common technique for this class of molecules.[3][6]

    • Acquire the mass spectrum in positive ion mode to observe protonated ([M+H]⁺) or sodiated ([M+Na]⁺) adducts.

    • Ensure the instrument is properly calibrated to achieve mass accuracy typically below 5 ppm.

    • Compare the measured accurate mass to the theoretical mass calculated for the expected molecular formula (C₁₃H₁₄N₂O₃).

X-ray Crystallography
  • Objective: To determine the absolute three-dimensional structure of the molecule.

  • Protocol:

    • Grow single crystals of the compound. This is often achieved by slow evaporation of a solvent from a concentrated solution, or by vapor diffusion. Common solvents include ethyl acetate, hexane, or ethanol.

    • Select a high-quality crystal (typically 0.1-0.3 mm in size) and mount it on a goniometer head.

    • Place the crystal in a stream of cold nitrogen (e.g., 100 K) on the diffractometer.

    • Collect diffraction data by rotating the crystal in the X-ray beam.

    • Process the data and solve the crystal structure using appropriate software. The final refinement should confirm the atom positions and connectivity.[8][9]

Expected Data Presentation

Table 1: Expected ¹H NMR Data for this compound

(Predicted for a 400 MHz spectrometer in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 8.10s1HIndazole C3-H
~ 7.80d1HIndazole C7-H
~ 7.50d1HIndazole C4-H
~ 7.40t1HIndazole C6-H
~ 7.20t1HIndazole C5-H
~ 4.80t2HN-CH₂
~ 3.70s3HO-CH₃
~ 3.50s2HCO-CH₂-CO
~ 3.10t2HCO-CH₂
Table 2: Expected ¹³C NMR Data for this compound

(Predicted for a 100 MHz spectrometer in CDCl₃)

Chemical Shift (δ, ppm)Assignment
~ 202.0C=O (ketone)
~ 167.0C=O (ester)
~ 140.5Indazole C7a
~ 134.0Indazole C3
~ 127.0Indazole C6
~ 123.5Indazole C3a
~ 121.0Indazole C5
~ 120.0Indazole C4
~ 110.0Indazole C7
~ 52.5O-CH₃
~ 49.0CO-CH₂-CO
~ 45.0N-CH₂
~ 28.0CO-CH₂
Table 3: Expected High-Resolution Mass Spectrometry (HRMS) Data

Molecular Formula: C₁₃H₁₄N₂O₃

IonCalculated Exact MassObserved MassDifference (ppm)
[M+H]⁺247.10772Experimental Value< 5 ppm
[M+Na]⁺269.08966Experimental Value< 5 ppm

Visualized Workflows and Logic

The following diagrams illustrate the workflow for structural validation and the logical relationship between the analytical techniques.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_validation Final Validation Compound Synthesized Product Purification Purification (e.g., Column Chromatography) Compound->Purification PureCompound Pure Compound Purification->PureCompound NMR NMR Spectroscopy (¹H, ¹³C) PureCompound->NMR MS Mass Spectrometry (HRMS) PureCompound->MS Xray X-ray Crystallography PureCompound->Xray IR IR Spectroscopy PureCompound->IR FinalStructure Unambiguous Structure NMR->FinalStructure MS->FinalStructure Xray->FinalStructure IR->FinalStructure

Caption: Experimental workflow for the structural validation of a synthesized compound.

logical_relationship cluster_info cluster_tech Connectivity Atom Connectivity (2D Structure) Final Unambiguous Structural Validation Connectivity->Final Formula Molecular Formula (C₁₃H₁₄N₂O₃) Formula->Final FuncGroups Functional Groups (C=O, N-H) FuncGroups->Final AbsStructure Absolute 3D Structure AbsStructure->Final NMR NMR NMR->Connectivity MS HRMS MS->Formula IR IR IR->FuncGroups Xray X-Ray Xray->AbsStructure

Caption: Logical relationship of data from different analytical techniques.

References

Comparative assessment of catalytic systems for β-keto ester synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of β-keto esters, pivotal intermediates in the production of a vast array of pharmaceuticals, agrochemicals, and specialty chemicals, is a cornerstone of modern organic chemistry. The efficiency and selectivity of this synthesis are critically dependent on the choice of catalytic system. This guide provides a comparative assessment of three major catalytic paradigms: traditional metal-based catalysis, modern organocatalysis, and biocatalysis. We present a side-by-side comparison of their performance, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal system for their specific needs.

At a Glance: Performance Comparison of Catalytic Systems

The following table summarizes the key performance metrics for the synthesis of ethyl acetoacetate, a benchmark β-keto ester, using representative catalysts from each class.

Catalyst SystemCatalystReaction TypeSubstratesSolventTemp. (°C)Time (h)Yield (%)Ref.
Metal-Based Sodium Ethoxide (NaOEt)Claisen CondensationEthyl AcetateEthanol782-3~75[1][2]
Organocatalysis L-ProlineCross-Aldol ReactionAcetaldehyde, Ethyl diazoacetateDichloromethaneRoom Temp.12~85
Biocatalysis Candida antarctica Lipase B (CALB)TransesterificationEthyl Acetate, AcetylacetoneSolvent-free354>90

In-Depth Analysis of Catalytic Approaches

Metal-Based Catalysis: The Classic Approach

The Claisen condensation, a fundamental carbon-carbon bond-forming reaction, has traditionally been the go-to method for synthesizing β-keto esters.[1][2] This reaction is typically promoted by a strong base, with sodium ethoxide being a common choice for the synthesis of ethyl acetoacetate from ethyl acetate.

Strengths:

  • Well-established and widely understood methodology.

  • Relatively inexpensive and readily available catalyst.

  • High yields can be achieved under optimized conditions.

Weaknesses:

  • Requires stoichiometric amounts of a strong base, which can be hazardous to handle and generates significant salt waste.

  • The reaction is an equilibrium process, and careful control of reaction conditions is necessary to drive it to completion.

  • Can be sensitive to moisture and requires anhydrous conditions.

Organocatalysis: A Metal-Free Alternative

Organocatalysis has emerged as a powerful tool in organic synthesis, offering a metal-free alternative to traditional methods. While direct organocatalytic Claisen-type condensation of two simple esters is less common, organocatalysts like L-proline can effectively catalyze the synthesis of β-keto esters through alternative pathways, such as the cross-aldol reaction of an aldehyde with a diazoacetate.

Strengths:

  • Avoids the use of potentially toxic and expensive heavy metals.

  • Often proceeds under mild reaction conditions (e.g., room temperature).

  • Can offer high levels of stereoselectivity in asymmetric synthesis.[3]

Weaknesses:

  • Catalyst loading can sometimes be higher compared to metal catalysts.

  • The substrate scope may be more limited compared to some metal-catalyzed reactions.

Biocatalysis: The Green Chemistry Approach

Biocatalysis utilizes enzymes to perform chemical transformations with high specificity and efficiency under environmentally benign conditions. For β-keto ester synthesis, lipases, such as Candida antarctica Lipase B (CALB), are particularly effective in catalyzing transesterification reactions.

Strengths:

  • Highly selective, often leading to cleaner reaction profiles with fewer byproducts.

  • Operates under mild conditions (temperature and pH), reducing energy consumption.

  • Environmentally friendly, using biodegradable catalysts and often solvent-free conditions.

  • Enzymes can be immobilized and reused, improving process economics.

Weaknesses:

  • Enzyme stability can be a concern under certain process conditions.

  • The substrate scope can be limited by the enzyme's active site.

  • Initial cost of the enzyme can be higher than traditional chemical catalysts.

Experimental Workflows and Protocols

To provide a practical basis for comparison, detailed experimental protocols for the synthesis of a β-keto ester using each of the discussed catalytic systems are provided below.

General Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis, work-up, and purification of a β-keto ester.

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification A Reactants & Solvent B Add Catalyst A->B C Reaction under controlled Temperature & Time B->C D Quench Reaction C->D Reaction Mixture E Phase Separation D->E F Wash Organic Layer E->F G Dry Organic Layer F->G H Solvent Evaporation G->H I Purification (e.g., Distillation, Chromatography) H->I J Characterization I->J G cluster_input Input Considerations cluster_catalyst Catalyst Selection cluster_output Output Characteristics A Desired Product (Yield, Purity, Stereoselectivity) C Metal-Based Catalysis A->C High Yield Focus D Organocatalysis A->D Stereoselectivity Needed E Biocatalysis A->E High Purity Needed B Process Constraints (Cost, Scale, Safety, Sustainability) B->C Cost-Sensitive B->D Metal Avoidance B->E Sustainability Focus F High Throughput, Established C->F G High Selectivity, Metal-Free D->G H Green Process, High Specificity E->H

References

A Comparative Guide to the Purity Assessment of Methyl 5-(1H-indazol-1-yl)-3-oxopentanoate: HPLC vs. GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an objective comparison of two primary analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity assessment of Methyl 5-(1H-indazol-1-yl)-3-oxopentanoate, a key intermediate in pharmaceutical synthesis.

Introduction to Purity Assessment

This compound is a complex organic molecule whose purity can be affected by residual starting materials, by-products from side reactions, and degradation products. Impurity profiling is a critical aspect of quality control, ensuring the safety and efficacy of the final drug product.[1][2] The choice between HPLC and GC-MS for this analysis depends largely on the physicochemical properties of the main compound and the potential impurities.[3]

HPLC is a highly versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally unstable.[1][4] In contrast, GC-MS is ideal for analyzing volatile and thermally stable compounds, making it the gold standard for identifying residual solvents.[4][5]

Analytical Workflow for Purity Assessment

The general workflow for assessing the purity of a pharmaceutical intermediate involves sample preparation followed by analysis using a suitable chromatographic technique. The choice of technique is determined by the properties of the analyte and the target impurities.

cluster_prep Step 1: Sample Preparation cluster_analysis Step 2: Analytical Method Selection cluster_reporting Step 3: Data Processing & Reporting start Sample Batch of Methyl 5-(1H-indazol-1-yl)-3-oxopentanoate prep Accurately weigh and dissolve sample in a suitable solvent (e.g., Acetonitrile/Water) start->prep decision Evaluate Target Analytes prep->decision hplc HPLC Analysis for main compound, non-volatile impurities, and degradation products decision->hplc Thermally Labile / Non-Volatile gcms GC-MS Analysis for volatile impurities and residual solvents decision->gcms Thermally Stable / Volatile hplc_data HPLC Data Acquisition & Integration hplc->hplc_data gcms_data GC-MS Data Acquisition & Library Search gcms->gcms_data report Combined Purity Report: - Assay (%) of Main Compound - Identification & Quantification  of all Impurities hplc_data->report gcms_data->report

Caption: Workflow for purity analysis of a pharmaceutical intermediate.

Experimental Protocols

Detailed methodologies for both HPLC and GC-MS are provided below. These protocols are designed to offer a robust framework for the purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC) Protocol

HPLC is the preferred method for the primary assay and the detection of non-volatile or thermally labile impurities.[1][3]

ParameterSpecification
Instrument HPLC system with a Diode Array Detector (DAD) or UV Detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Trifluoroacetic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 30% B; 5-25 min: 30% to 80% B; 25-30 min: 80% B; 30.1-35 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Sample Preparation Prepare a 1.0 mg/mL solution in Acetonitrile/Water (50:50, v/v).
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is exceptionally suited for the identification and quantification of volatile organic compounds, such as residual solvents from the synthesis process.[2][4] The primary compound, being a keto ester, may require derivatization for optimal GC-MS analysis, though this protocol focuses on volatile impurities.[6]

ParameterSpecification
Instrument Gas Chromatograph coupled with a Mass Spectrometer
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.2 mL/min
Oven Program Initial 40 °C for 5 min, ramp to 250 °C at 10 °C/min, hold for 5 min
Injector Temperature 250 °C
Injection Mode Split (20:1)
Injection Volume 1 µL (Headspace injection is preferred for residual solvents)
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Mass Range 35-400 amu
Sample Preparation Dissolve a precise amount of the sample in a suitable high-purity solvent (e.g., DMSO) for headspace analysis.

Data Presentation and Comparison

The following tables present hypothetical data to illustrate the type of results obtained from each technique.

Table 1: Hypothetical HPLC Purity Analysis Results

Compound IdentityRetention Time (min)Area %Specification
This compound 15.2 99.65 ≥ 99.0%
Impurity A (Starting Material)8.50.15≤ 0.2%
Impurity B (By-product)12.10.11≤ 0.2%
Unidentified Impurity 118.30.05≤ 0.1%
Unidentified Impurity 221.00.04≤ 0.1%
Total Impurities -0.35 ≤ 1.0%

Table 2: Hypothetical GC-MS Volatile Impurity Analysis Results

Compound Identity (Residual Solvent)Retention Time (min)Concentration (ppm)ICH Limit (ppm)
Toluene8.9150890
Acetone4.13005000
Dichloromethane5.325600
Comparative Evaluation

The data illustrates that HPLC provides a comprehensive profile of the main compound and its non-volatile, structurally similar impurities, which is essential for calculating the overall purity (assay).[7] In contrast, GC-MS excels at detecting and quantifying trace levels of volatile impurities like residual solvents, which are critical for safety assessment but may be invisible to standard HPLC-UV methods.[3][4]

cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis hplc_node High-Performance Liquid Chromatography Principle: Partitioning between liquid mobile phase and solid stationary phase. [1] Analyte Suitability: Non-volatile, polar, and thermally labile compounds. [4] Impurities Detected: Process-related impurities, degradation products, high-boiling point compounds. Primary Outcome: Accurate quantification of main compound (Assay) and related substances. gcms_node Gas Chromatography-Mass Spectrometry Principle: Partitioning between gaseous mobile phase and liquid/solid stationary phase. [6] Analyte Suitability: Volatile and thermally stable compounds. [2] Impurities Detected: Residual solvents, volatile starting materials, low-boiling point by-products. Primary Outcome: Definitive identification and quantification of volatile impurities. main Purity Assessment of This compound main->hplc_node main->gcms_node

Caption: Side-by-side comparison of HPLC and GC-MS capabilities.

Conclusion

For a comprehensive purity assessment of this compound, a dual-technique approach is recommended.

  • HPLC should be employed as the primary method for determining the assay of the main compound and for quantifying non-volatile process-related impurities and potential degradation products. Its wide applicability to compounds like the target molecule makes it indispensable.[1]

  • GC-MS serves as a vital, complementary technique for the specific identification and quantification of residual solvents and other volatile impurities that could be present from the synthesis.[2][4]

By integrating the results from both HPLC and GC-MS, researchers and drug development professionals can build a complete and accurate impurity profile, ensuring the quality, safety, and regulatory compliance of the compound.

References

Investigating the comparative bioactivity of indazole regioisomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Indazole, a bicyclic heteroaromatic compound, is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational molecules. The indazole ring exists as two principal regioisomers: 1H-indazole and 2H-indazole, distinguished by the position of the nitrogen atom in the pyrazole ring. This seemingly subtle structural difference can significantly impact the physicochemical properties and, consequently, the biological activity of indazole-based compounds. This guide provides a comparative overview of the bioactivity of these regioisomers, supported by experimental data and detailed methodologies, to aid in the rational design of novel indazole-containing therapeutics.

Data Presentation: A Comparative Look at Anticancer Activity

While a systematic head-to-head comparison of a comprehensive series of 1H- and 2H-indazole regioisomers with identical substitution patterns is not extensively available in the literature, we can collate and compare the anticancer activities of representative compounds from different studies. The following tables summarize the in vitro antiproliferative activity (IC50 values) of various 1H- and 2H-indazole derivatives against several human cancer cell lines.

It is a general observation that 1H-indazoles are frequently explored for their antitumor properties, while 2H-indazoles are investigated for a wider array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects[1].

Table 1: Anticancer Activity of Representative 1H-Indazole Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
Compound 2f A549 (Lung)0.89[2]
4T1 (Breast)0.23[2]
HepG2 (Liver)1.15[2]
MCF-7 (Breast)0.43[2]
HCT116 (Colon)0.56[2]
Compound 6o K562 (Leukemia)5.15[3]
A549 (Lung)>40[3]
PC-3 (Prostate)18.3[3]
Hep-G2 (Liver)10.2[3]
Compound 5k Hep-G2 (Liver)3.32[3]
W24 HT-29 (Colon)0.43[4]
MCF-7 (Breast)1.27[4]
A-549 (Lung)3.88[4]
HepG2 (Liver)2.11[4]
HGC-27 (Gastric)0.96[4]

Table 2: Anticancer Activity of Representative 2H-Indazole Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
Compound 4 A2780 (Ovarian)4.21[5]
A549 (Lung)18.6[5]
Compound 9 A2780 (Ovarian)5.47[5]
A549 (Lung)7.73[5]

Experimental Protocols

MTT Assay for Cell Proliferation

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7, K562)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 96-well plates

  • Indazole compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the indazole compounds in the culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a blank (medium only). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

In Vitro Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of a specific kinase. The principle often involves measuring the amount of ATP consumed or the amount of phosphorylated substrate produced.

Materials:

  • Recombinant kinase (e.g., VEGFR, FGFR, PI3K)

  • Kinase-specific substrate (peptide or protein)

  • ATP

  • Kinase assay buffer

  • Indazole compounds dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or radioactive [γ-32P]ATP)

  • 384-well plates

  • Plate reader (luminescence, fluorescence, or scintillation counter)

Procedure:

  • Reaction Setup: In a 384-well plate, add the kinase, its substrate, and the indazole compound at various concentrations.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP. The final reaction volume is typically 10-25 µL.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction and add the detection reagent according to the manufacturer's protocol.

  • Signal Measurement: Measure the signal (luminescence, fluorescence, or radioactivity) using a plate reader.

  • Data Analysis: The percentage of kinase inhibition is calculated relative to a control reaction without the inhibitor. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualization

Signaling Pathways Modulated by Indazole Derivatives

Indazole derivatives have been shown to exert their anticancer effects by targeting various protein kinases involved in key signaling pathways that regulate cell proliferation, survival, and angiogenesis.

PI3K_AKT_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Indazole_Inhibitor 1H-Indazole Inhibitor (e.g., W24) Indazole_Inhibitor->PI3K

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by 1H-indazole derivatives.

MAPK_ERK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Mitogen Mitogen Growth_Factor_Receptor Growth Factor Receptor Mitogen->Growth_Factor_Receptor Ras Ras Growth_Factor_Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Differentiation) Transcription_Factors->Gene_Expression Indazole_Inhibitor Indazole Inhibitor Indazole_Inhibitor->Raf Indazole_Inhibitor->MEK Indazole_Inhibitor->ERK

Caption: Indazole-based inhibitors targeting multiple kinases in the MAPK/ERK pathway.

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and biological evaluation of indazole regioisomers.

experimental_workflow Start Starting Materials Synthesis Regioselective Synthesis Start->Synthesis Separation Separation & Purification (e.g., Chromatography) Synthesis->Separation N1_Isomer 1H-Indazole Regioisomer Separation->N1_Isomer N2_Isomer 2H-Indazole Regioisomer Separation->N2_Isomer Characterization Structural Characterization (NMR, MS, etc.) N1_Isomer->Characterization N2_Isomer->Characterization Bioassays Comparative Biological Evaluation Characterization->Bioassays Cell_Viability Cell Viability/Proliferation (MTT Assay) Bioassays->Cell_Viability Kinase_Inhibition Kinase Inhibition Assays Bioassays->Kinase_Inhibition Data_Analysis Data Analysis & SAR Cell_Viability->Data_Analysis Kinase_Inhibition->Data_Analysis

Caption: General workflow for investigating indazole regioisomers.

References

Safety Operating Guide

Proper Disposal of Methyl 5-(1H-indazol-1-yl)-3-oxopentanoate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Methyl 5-(1H-indazol-1-yl)-3-oxopentanoate (CAS No. 1229627-06-8), ensuring compliance with standard laboratory safety protocols.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat.

All handling of the compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[4]

Step-by-Step Disposal Protocol

The following protocol outlines the recommended procedure for the disposal of this compound waste.

Step 1: Waste Segregation and Collection

  • Do not mix this waste with other chemical waste streams unless compatibility is certain.

  • Collect all waste containing this compound, including unused product, contaminated consumables (e.g., pipette tips, weighing boats), and rinsate from cleaning contaminated glassware, in a designated and clearly labeled hazardous waste container.

Step 2: Waste Container Selection and Labeling

  • Use a chemically compatible and leak-proof container with a secure screw-top cap.

  • The container must be clearly labeled with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The CAS Number: "1229627-06-8"

    • An indication of the primary hazards (e.g., "Caution: Biologically Active Compound," "Handle with Care").

    • The accumulation start date.

Step 3: Storage of Chemical Waste

  • Store the sealed waste container in a designated satellite accumulation area that is at or near the point of generation.

  • Ensure the storage area is secure, well-ventilated, and away from heat sources or incompatible materials.[4]

Step 4: Arranging for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or the designated chemical waste disposal officer to schedule a pickup for the hazardous waste.

  • Provide the EHS department with all necessary information about the waste, as detailed on the container label.

  • Do not attempt to dispose of this chemical down the drain or in regular trash.

Key Data Summary

PropertyData
Chemical Name This compound
CAS Number 1229627-06-8
Molecular Formula C₁₃H₁₄N₂O₃
Primary Hazard Class To be determined; handle as hazardous.
Recommended PPE Safety goggles, gloves, lab coat.

Disposal Workflow

DisposalWorkflow Disposal Workflow for this compound A Wear Appropriate PPE (Goggles, Gloves, Lab Coat) B Segregate Waste (Do Not Mix) A->B Start C Collect in Designated Hazardous Waste Container B->C D Label Container Correctly (Name, CAS, Hazards, Date) C->D E Store in Satellite Accumulation Area D->E F Contact EHS for Waste Pickup E->F G Proper Disposal by Licensed Facility F->G End

Caption: Disposal Workflow Diagram

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines.

References

Personal protective equipment for handling Methyl 5-(1H-indazol-1-yl)-3-oxopentanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety, handling, and disposal information for Methyl 5-(1H-indazol-1-yl)-3-oxopentanoate, a compound utilized in advanced scientific research and drug development. Adherence to these protocols is essential for ensuring laboratory safety and procedural integrity.

I. Personal Protective Equipment (PPE)

The appropriate selection and use of Personal Protective Equipment are the first line of defense against potential exposure. While a specific Safety Data Sheet (SDS) for this novel compound is not available, a risk assessment based on structurally similar molecules, including oxopentanoates and various indazole derivatives, dictates the following minimum PPE requirements.

Table 1: Recommended Personal Protective Equipment

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles or safety glasses with side shields meeting EN166 or ANSI Z87.1 standards. A face shield is recommended when there is a significant risk of splashing.[1][2]Protects against splashes and airborne particles that could cause serious eye irritation or injury.[3]
Hand Protection Chemically resistant gloves (e.g., nitrile or neoprene) inspected before each use. For extended contact, consider double-gloving.[1][2][4]Prevents skin contact, as indazole derivatives can cause skin irritation.[5][6]
Body Protection A laboratory coat (preferably disposable, fluid-resistant) with long sleeves and a solid front.[4] For larger quantities or increased risk, chemical-resistant aprons are advised.Minimizes skin exposure to spills and contamination of personal clothing.
Respiratory Protection To be used in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate or if aerosols/dust are generated, a NIOSH-approved respirator is necessary.[1][3]Indazole-containing compounds may be harmful if inhaled.[5][6] Proper ventilation is crucial to minimize respiratory exposure.

II. Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound is crucial for minimizing risk and ensuring experimental reproducibility.

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Procedure prep_area Designate Handling Area (Fume Hood) don_ppe Don Appropriate PPE (See Table 1) prep_area->don_ppe gather_materials Assemble All Necessary Equipment (Glassware, Reagents, Spill Kit) don_ppe->gather_materials weigh_transfer Weigh and Transfer Chemical (Minimize Dust/Aerosol Generation) gather_materials->weigh_transfer Proceed to Handling reaction_setup Perform Experimental Procedure (Maintain Ventilation) weigh_transfer->reaction_setup decontaminate Decontaminate Work Surfaces and Equipment reaction_setup->decontaminate Procedure Complete dispose_waste Segregate and Dispose of Waste (See Disposal Plan) decontaminate->dispose_waste doff_ppe Doff PPE in Correct Order dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for the safe handling of this compound.

Detailed Methodologies:

  • Preparation:

    • Designate a specific, well-ventilated work area, preferably a chemical fume hood.[1]

    • Ensure an eyewash station and safety shower are readily accessible.[1]

    • Before handling, put on all required PPE as detailed in Table 1.

    • Assemble all necessary equipment, including glassware, reagents, and a chemical spill kit.

  • Handling:

    • When weighing and transferring the compound, do so in a manner that minimizes the generation of dust or aerosols.

    • Avoid direct contact with skin, eyes, and clothing.[1]

    • Keep the container tightly closed when not in use.[7]

    • Do not eat, drink, or smoke in the handling area.[5]

  • Emergency Procedures:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[1][3]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[1][3]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]

III. Disposal Plan

Proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Table 2: Waste Disposal Guidelines

Waste TypeDisposal ProcedureRationale
Unused or Excess Chemical Dispose of as hazardous chemical waste through a licensed disposal company. Do not dispose of down the drain or in general waste.[8]Prevents environmental release and complies with hazardous waste regulations.
Contaminated Labware (e.g., gloves, wipes) Place in a designated, sealed, and clearly labeled hazardous waste container.Prevents cross-contamination and ensures proper handling by waste management personnel.
Empty Containers Triple rinse with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. Puncture the container to prevent reuse before disposal.[8]Ensures that residual chemical is properly managed and containers cannot be reused inappropriately.

Logical Flow for Waste Disposal

cluster_waste_streams Waste Segregation cluster_containers Containment start Waste Generated solid_waste Contaminated Solids (Gloves, Wipes) start->solid_waste liquid_waste Unused Chemical & Rinsate start->liquid_waste sharps_waste Contaminated Sharps (Needles, Glassware) start->sharps_waste solid_container Labeled Hazardous Solid Waste Bin solid_waste->solid_container liquid_container Labeled Hazardous Liquid Waste Bottle liquid_waste->liquid_container sharps_container Puncture-Proof Sharps Container sharps_waste->sharps_container end Licensed Waste Disposal solid_container->end liquid_container->end sharps_container->end

Caption: Waste segregation and disposal pathway for materials contaminated with the compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 5-(1H-indazol-1-yl)-3-oxopentanoate
Reactant of Route 2
Reactant of Route 2
Methyl 5-(1H-indazol-1-yl)-3-oxopentanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.